molecular formula C16H22N2O4 B1344063 Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate CAS No. 405239-72-7

Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Cat. No.: B1344063
CAS No.: 405239-72-7
M. Wt: 306.36 g/mol
InChI Key: YGJZELRSUMZXKK-UHFFFAOYSA-N
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Description

Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a chemical reagent designed for professional research and development applications. This compound is a piperidine derivative featuring a methoxy-methyl carbamoyl group and a benzyloxycarbonyl (Cbz) protecting group. The Cbz group is widely used in organic synthesis, particularly in peptide chemistry and medicinal chemistry, for the protection of amine functionalities, allowing for selective reactions at other molecular sites. The presence of the methoxy(methyl)carbamoyl, or Weinreb amide, moiety is of significant synthetic utility. This functional group is extensively employed to control reactions with organometallic reagents, such as Grignard or organolithium compounds, facilitating the synthesis of ketones without over-addition. This makes the compound a valuable synthetic intermediate and building block for constructing more complex molecules for pharmaceutical research and development. It is intended for use by qualified professional researchers in a laboratory setting only.

Properties

IUPAC Name

benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-17(21-2)15(19)14-9-6-10-18(11-14)16(20)22-12-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJZELRSUMZXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157879
Record name Phenylmethyl 3-[(methoxymethylamino)carbonyl]-1-piperidinecarboxylate
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Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405239-72-7
Record name Phenylmethyl 3-[(methoxymethylamino)carbonyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405239-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 3-[(methoxymethylamino)carbonyl]-1-piperidinecarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID101157879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of the synthetic pathway for Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The synthesis is strategically divided into two core transformations: the N-protection of the piperidine ring with a benzyloxycarbonyl (Cbz) group, followed by the conversion of the carboxylic acid moiety into a Weinreb amide. This document details the underlying chemical principles, provides field-proven experimental protocols, and discusses the mechanistic rationale behind the chosen methodologies. The guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering a robust and reproducible framework for the preparation of this key building block.

Strategic Overview: Retrosynthetic Analysis

A retrosynthetic approach to Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate reveals a logical and efficient synthetic strategy. The target molecule can be disconnected through its two key functional groups, the amide and the carbamate, leading to simple and commercially available starting materials.

  • C-N Bond Disconnection (Amide): The primary disconnection is at the Weinreb amide bond. This simplifies the target molecule to its immediate precursors: N-Cbz-piperidine-3-carboxylic acid and N,O-dimethylhydroxylamine. This step highlights the need for a robust amide coupling methodology.

  • N-C Bond Disconnection (Carbamate): The second disconnection breaks the N-carbamate bond of the protected intermediate. This step traces the synthesis back to the fundamental starting material, piperidine-3-carboxylic acid (also known as (±)-Nipecotic acid), and a suitable benzyloxycarbonyl source, such as benzyl chloroformate.

This analysis establishes a clear, two-step forward synthetic plan, which is detailed in the subsequent sections.

G target Target Molecule Benzyl 3-[methoxy(methyl)carbamoyl]- piperidine-1-carboxylate intermediate N-Cbz-piperidine-3-carboxylic acid target->intermediate reagent1 N,O-Dimethylhydroxylamine start_material Piperidine-3-carboxylic acid ((±)-Nipecotic Acid) intermediate->start_material reagent2 Benzyl Chloroformate

Caption: Retrosynthetic pathway for the target compound.

Synthetic Pathway and Mechanistic Rationale

The synthesis proceeds in two distinct, high-yielding steps from (±)-piperidine-3-carboxylic acid.

Step 1: N-Benzyloxycarbonyl (Cbz) Protection of Piperidine-3-carboxylic Acid

The initial step involves the protection of the secondary amine of the piperidine ring. The benzyloxycarbonyl (Cbz) group is an ideal choice for this purpose. It is highly stable under a wide range of reaction conditions, yet it can be cleanly and selectively removed under mild hydrogenolysis conditions, which is often a critical requirement in multi-step synthesis.

The reaction is typically performed under Schotten-Baumann conditions, where benzyl chloroformate (Cbz-Cl) is added to an aqueous solution of piperidine-3-carboxylic acid in the presence of a base, such as sodium hydroxide or sodium carbonate. The base serves two crucial functions: it deprotonates the amino group, rendering it nucleophilic, and it neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.

Step 2: Formation of the N-methoxy-N-methylamide (Weinreb Amide)

The conversion of the carboxylic acid in N-Cbz-piperidine-3-carboxylic acid to a Weinreb amide is the key transformation. Weinreb amides are exceptionally useful synthetic intermediates.[1] Their primary advantage lies in their reaction with organometallic reagents (e.g., Grignard or organolithium reagents); they react to form a stable, five-membered cyclic chelate intermediate.[2][3] This intermediate protects the newly formed ketone from further nucleophilic attack, thus preventing the common problem of over-addition that leads to tertiary alcohols.[2] The desired ketone is then liberated upon aqueous workup.

To form the amide, the carboxylic acid must first be activated. Direct condensation with N,O-dimethylhydroxylamine is not feasible under mild conditions. A variety of peptide coupling reagents can be employed for this activation.[2] A highly effective and common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).

Mechanism of EDC/HOBt Coupling:

  • Activation: The carboxylate oxygen of the N-Cbz-protected acid attacks the carbodiimide carbon of EDC, forming a highly reactive O-acylisourea intermediate.

  • HOBt Adduct Formation: This unstable intermediate is prone to side reactions. HOBt rapidly intercepts it, acting as a nucleophile to form an active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines.

  • Amide Formation: N,O-dimethylhydroxylamine then attacks the carbonyl carbon of the active ester. This nucleophilic acyl substitution releases HOBt and forms the desired Weinreb amide, along with a water-soluble urea byproduct derived from EDC.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
(±)-Piperidine-3-carboxylic acid129.1650.06.46 g1.0
Sodium Carbonate (Na₂CO₃)105.99105.011.13 g2.1
Deionized Water18.02-100 mL-
Dioxane88.11-50 mL-
Benzyl Chloroformate (Cbz-Cl)170.5955.09.38 g (7.8 mL)1.1

Procedure:

  • In a 500 mL round-bottom flask, dissolve (±)-piperidine-3-carboxylic acid and sodium carbonate in 100 mL of deionized water. Stir until all solids are dissolved.

  • Add 50 mL of dioxane to the flask and cool the mixture to 0 °C in an ice-water bath.

  • While stirring vigorously, add benzyl chloroformate dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Once complete, transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with concentrated HCl. A white precipitate will form.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white solid.

Protocol 2: Synthesis of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid263.2920.05.27 g1.0
N,O-Dimethylhydroxylamine HCl97.5424.02.34 g1.2
1-Hydroxybenzotriazole (HOBt)135.1322.02.97 g1.1
EDC Hydrochloride191.7024.04.60 g1.2
N,N-Diisopropylethylamine (DIPEA)129.2450.06.46 g (8.7 mL)2.5
Dichloromethane (DCM)84.93-150 mL-

Procedure:

  • To a 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, and HOBt.

  • Add 150 mL of anhydrous dichloromethane (DCM).

  • Cool the resulting suspension to 0 °C in an ice-water bath.

  • Add DIPEA to the mixture, followed by the portion-wise addition of EDC hydrochloride over 10 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with 100 mL of DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product as a colorless to pale yellow oil.

Overall Synthetic Workflow

The complete synthesis is a streamlined process converting a basic starting material into a functionalized intermediate ready for further elaboration.

G start Piperidine-3- carboxylic acid intermediate N-Cbz-piperidine-3- carboxylic acid start->intermediate Step 1: N-Protection Cbz-Cl, Na₂CO₃ H₂O/Dioxane, 0°C to RT product Target Product: Benzyl 3-[methoxy(methyl)carbamoyl]- piperidine-1-carboxylate intermediate->product Step 2: Weinreb Amide Formation Me(MeO)NH·HCl, EDC, HOBt DIPEA, DCM, 0°C to RT

Caption: Overall two-step synthesis workflow.

Product Characterization

Compound: Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate Molecular Formula: C₁₆H₂₂N₂O₄ Molecular Weight: 306.36 g/mol Appearance: Colorless to pale yellow oil Expected Analytical Data:

  • ¹H NMR: Protons corresponding to the benzyl group (~7.3 ppm), the benzylic CH₂ (~5.1 ppm), the N-methoxy and N-methyl groups (~3.7 and ~3.2 ppm, respectively, often as rotameric singlets), and a complex series of multiplets for the piperidine ring protons.

  • ¹³C NMR: Resonances for the carbamate carbonyl, amide carbonyl, aromatic carbons, benzylic carbon, piperidine ring carbons, and the N-methoxy and N-methyl carbons.

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 307.16.

Safety and Handling Precautions

  • Benzyl Chloroformate (Cbz-Cl): Is a lachrymator and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • EDC Hydrochloride: Is a skin and eye irritant. Avoid inhalation of dust and direct contact.

  • DIPEA and Dichloromethane: Are volatile and potentially harmful. All manipulations should be performed in a fume hood.

  • Concentrated HCl: Is highly corrosive. Use extreme caution during the acidification step.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Al-haded, A. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 175-191. [Link]

  • Katritzky, A. R., & Fali, C. N. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]

  • Chemistry - The Mystery of Molecules. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent [Video]. YouTube. [Link]

  • Wikipedia contributors. (n.d.). Weinreb ketone synthesis. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 23, 2026, from [Link]

Sources

Technical Guide: Comprehensive Characterization of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Drug Discovery and Development Professionals

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate (CAS No. 405239-72-7). This molecule is a significant synthetic intermediate, strategically combining a piperidine core, prevalent in numerous pharmaceuticals, with a Weinreb amide functional group.[1][2] The Weinreb amide is exceptionally valuable in organic synthesis as it allows for the controlled formation of ketones from organometallic reagents without the common side-reaction of over-addition to a tertiary alcohol.[3][4] This guide, designed for researchers and drug development scientists, details the critical analytical methodologies required to confirm the structural integrity and assess the purity of this intermediate, ensuring its suitability for downstream applications in complex molecule synthesis. We will explore the causality behind experimental choices in spectroscopy and chromatography, providing field-proven protocols and data interpretation insights.

Introduction: A Molecule of Strategic Importance

The successful development of novel therapeutics often hinges on the quality and reliability of key synthetic building blocks. Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is one such building block, embodying features that are highly sought after in medicinal chemistry.

  • 1.1. The Privileged Piperidine Scaffold: The piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved drugs and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone of modern drug design.

  • 1.2. The N-Cbz Protecting Group: The benzyl carbamate (Cbz or Z) group is a robust protecting group for the piperidine nitrogen. Its stability across a wide range of reaction conditions, coupled with its reliable removal under specific methods like catalytic hydrogenation, makes it an excellent choice for multi-step synthetic campaigns.[5]

  • 1.3. The Weinreb Amide: A Gateway to Ketones: The N-methoxy-N-methylamide, or Weinreb amide, is a superior alternative to esters or acid chlorides for acylation reactions.[6][7] Its reaction with organolithium or Grignard reagents forms a stable chelated tetrahedral intermediate that collapses to the desired ketone upon acidic workup, effectively preventing the second nucleophilic addition that plagues other acylating agents.[3]

This guide establishes a self-validating system of protocols to ensure that scientists are working with material of verified structure and high purity, a non-negotiable prerequisite for reproducible and successful drug discovery research.

Physicochemical Properties

A foundational aspect of characterization is the documentation of the compound's basic physical and chemical properties.

PropertyValueSource
Chemical Name benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate[8]
Synonyms 1-Cbz-N-methoxy-N-methyl-3-piperidinecarboxamide[8]
CAS Number 405239-72-7[8]
Molecular Formula C₁₆H₂₂N₂O₄[8]
Molecular Weight 306.36 g/mol [8]
Predicted Boiling Point 422.1 ± 55.0 °C[8]
Appearance Typically an oil or a low-melting solid

Core Characterization Workflow

A logical and sequential workflow is essential for the efficient and comprehensive characterization of a newly synthesized compound. The process begins with preliminary purity checks, moves to definitive structural confirmation, and concludes with a quantitative purity assessment.

G cluster_1 Structural Elucidation & Verification cluster_2 Purity Assessment Synthesis Synthesis of Target Compound Crude Crude Product Synthesis->Crude Purification Chromatographic Purification (e.g., Flash Column) Pure Purified Compound Purification->Pure Crude->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure->NMR Identity Confirmation MS Mass Spectrometry (ESI-MS) Pure->MS Identity Confirmation IR Infrared Spectroscopy (FT-IR) Pure->IR Identity Confirmation HPLC Quantitative HPLC (Purity Assay >95%) NMR->HPLC Proceed if Structure is Correct

Fig 1: Logical workflow for compound characterization.

Spectroscopic Characterization Protocols

Spectroscopy is the cornerstone of structural elucidation, providing an unambiguous fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides a count of unique carbon atoms and their functional group class.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire ¹H, ¹³C{¹H}, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer operating at a minimum of 400 MHz for ¹H. Dynamic NMR studies at varying temperatures may be employed to investigate conformational isomers.[9]

Data Interpretation:

NucleusExpected Chemical Shift (δ, ppm)Key Insights
¹H NMR 7.20 - 7.40Aromatic protons of the benzyl group.
5.10 - 5.20Benzylic (CH₂) protons of the Cbz group.
1.50 - 4.00Complex, overlapping multiplets for the piperidine ring protons. Conformational heterogeneity can lead to broad signals.
3.60 - 3.80N-OCH₃ (methoxy) protons of the Weinreb amide (singlet).
3.10 - 3.30N-CH₃ (methyl) protons of the Weinreb amide (singlet).
¹³C NMR 170 - 175Carbonyl carbon of the Weinreb amide.
155 - 160Carbonyl carbon of the Cbz carbamate group.
135 - 137Quaternary aromatic carbon (C-ipso) of the benzyl group.
127 - 129Aromatic CH carbons of the benzyl group.
66 - 68Benzylic (CH₂) carbon of the Cbz group.
60 - 62N-OCH₃ (methoxy) carbon.
20 - 50Aliphatic carbons of the piperidine ring.
32 - 34N-CH₃ (methyl) carbon.
Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental formula. Fragmentation patterns can further corroborate the proposed structure.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the observation of the molecular ion.

  • Analysis: Acquire the spectrum in positive ion mode.

Data Interpretation:

  • Molecular Ion: Expect a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 307.16. Adducts with sodium [M+Na]⁺ at m/z 329.14 may also be observed.

  • Key Fragments: Look for characteristic fragments resulting from the loss of the benzyl group (m/z 91) or cleavage of other labile bonds, which validates the connectivity of the structural motifs.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies, particularly the two distinct carbonyl groups in the target molecule.

Experimental Protocol:

  • Sample Preparation: Acquire the spectrum on a neat sample using a salt plate (for oils) or as a KBr pellet (for solids).

  • Acquisition: Scan the range from 4000 to 400 cm⁻¹.

Data Interpretation:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Carbamate C=O 1690 - 1710Stretch
Amide C=O 1650 - 1670Stretch
Aromatic C-H 3030 - 3100Stretch
Aliphatic C-H 2850 - 2960Stretch
C-O 1220 - 1280Stretch

Chromatographic Analysis for Purity Determination

Causality: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for quantifying the purity of pharmaceutical compounds.[10] A well-developed reversed-phase method can separate the target compound from starting materials, by-products, and degradation products with high resolution and sensitivity.[11][12]

Experimental Protocol:

  • Sample Preparation: Accurately prepare a stock solution of the compound in a suitable diluent (e.g., acetonitrile) at a concentration of ~1.0 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Chromatographic System: Utilize an HPLC system equipped with a UV detector.

  • Method Execution: Inject the sample and run the analysis according to the parameters below.

  • Data Analysis: Determine purity by calculating the relative peak area percentage of the main analyte peak against all other peaks in the chromatogram.

Validated RP-HPLC Method:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 30% B; 18.1-22 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm and 254 nm (The benzyl group provides a strong chromophore)
Injection Volume 5 µL

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Fig 2: Step-by-step HPLC purity assessment workflow.

Conclusion

The rigorous characterization of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is paramount to its successful application as a synthetic intermediate. The orthogonal analytical techniques outlined in this guide—NMR for structural definition, Mass Spectrometry for molecular weight confirmation, IR for functional group verification, and HPLC for quantitative purity—form a robust, self-validating system. By adhering to these detailed protocols, researchers and drug development professionals can proceed with confidence, knowing their starting material meets the high standards required for the synthesis of complex, high-value molecules.

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  • ResearchGate. (2023). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C-H Activation. Available at: [Link]

  • Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide. Available at: [Link]

  • IndiaMART. (n.d.). Methyl 1-Benzyl-Piperidine-3-Carboxylate. Available at: [Link]

  • Sarr, A., et al. (2007). A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 439-444. Available at: [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Available at: [Link]

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The Synthetic Keystone: A Technical Guide to Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Chemical Researchers and Pharmaceutical Development Professionals

Introduction: A Versatile Intermediate in Modern Medicinal Chemistry

Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, with the CAS Number 405239-72-7, is a pivotal synthetic intermediate, prized for its role in the construction of complex molecular architectures, particularly within the pharmaceutical industry. This N-Cbz protected piperidine derivative is a specialized Weinreb-Nahm amide, a class of reagents renowned for their controlled and high-yield synthesis of ketones from organometallic reagents. Its structure combines the stability of the benzyloxycarbonyl (Cbz) protecting group with the unique reactivity of the N-methoxy-N-methylamide, making it an invaluable tool for creating specific carbon-carbon bonds in multi-step syntheses. This guide provides a comprehensive overview of its properties, synthesis, and applications, offering a technical resource for scientists engaged in drug discovery and process development.

Physicochemical and Structural Characteristics

The utility of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate in organic synthesis is underpinned by its distinct chemical and physical properties. A summary of these characteristics is provided in the table below.

PropertyValueSource
CAS Number 405239-72-7N/A
Molecular Formula C₁₆H₂₂N₂O₄[1]
Molecular Weight 306.36 g/mol [1]
Appearance Colorless oil[1]
Boiling Point 465.1±45.0 °C (Predicted)N/A
Density 1.18±0.1 g/cm³ (Predicted)N/A
Flash Point 235.1±28.7 °C (Predicted)N/A

dot

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product A 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid E Step 1: Activation (THF, 0°C, 1h) A->E B 1,1'-Carbonyldiimidazole (CDI) B->E C N,O-Dimethylhydroxylamine HCl F Step 2: Amide Formation (rt, 16h) C->F D Triethylamine D->F E->F Acylimidazolide Intermediate G Aqueous Work-up (EtOAc, HCl, NaHCO3, Brine) F->G H Drying & Concentration G->H I Silica Gel Chromatography H->I J Benzyl 3-[methoxy(methyl)carbamoyl] piperidine-1-carboxylate I->J G cluster_reactants Reactants cluster_intermediate Stable Intermediate cluster_products Products weinreb Weinreb Amide (R-CO-N(OMe)Me) intermediate Chelated Tetrahedral Intermediate weinreb->intermediate Nucleophilic Addition organometallic Organometallic Reagent (R'-M) organometallic->intermediate ketone Ketone (R-CO-R') intermediate->ketone Acidic Workup side_product N(OMe)Me Side Product intermediate->side_product Acidic Workup

Sources

Spectroscopic Profile of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate. While direct experimental data for this specific molecule is not publicly available, this document synthesizes predictive data based on the analysis of structurally analogous compounds and fundamental principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar N-alkoxy-N-methylamide-containing piperidine derivatives. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of confidence in the structural elucidation of the target compound.

Introduction

Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a molecule of interest in medicinal chemistry, combining a protected piperidine ring with a Weinreb amide functionality. The piperidine scaffold is a common motif in numerous pharmaceuticals, and the Weinreb amide is a versatile functional group in organic synthesis, known for its ability to react with organometallic reagents to form ketones without over-addition. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such compounds during synthesis and development.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for the title compound. The causality behind the predicted spectral features will be explained, providing a deeper understanding of the structure-spectrum relationship.

Molecular Structure

The structural formula of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is presented below. The key functional groups influencing its spectroscopic properties are the benzyloxycarbonyl protecting group, the piperidine ring, and the N-methoxy-N-methylamide (Weinreb amide) group.

Figure 1: Chemical structure of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for the title compound. These predictions are derived from spectral data of analogous structures found in chemical databases and established spectroscopic principles[1][2][3].

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
7.30 - 7.40 m 5H Ar-H (benzyl) Aromatic protons of the benzyl group typically resonate in this region.
5.15 s 2H -CH₂-Ph The benzylic methylene protons are deshielded by the adjacent oxygen and phenyl ring, appearing as a singlet.
3.75 s 3H -OCH₃ The methoxy protons of the Weinreb amide are expected to be a sharp singlet.
3.20 s 3H -NCH₃ The N-methyl protons of the Weinreb amide will appear as a singlet.
2.8 - 4.2 m 4H Piperidine ring protons (axial/equatorial at C2, C6) These protons are diastereotopic and will show complex splitting patterns due to coupling with each other and adjacent protons.
2.5 - 2.8 m 1H Piperidine ring proton (at C3) This proton is coupled to the adjacent methylene protons.

| 1.5 - 2.0 | m | 4H | Piperidine ring protons (at C4, C5) | These methylene protons will exhibit complex multiplets due to geminal and vicinal coupling. |

Experimental Protocol for ¹H NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number and electronic environment of the carbon atoms in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~172 C=O (Weinreb amide) The carbonyl carbon of the Weinreb amide is expected in this region.
~155 C=O (Carbamate) The carbamate carbonyl carbon is typically found in this downfield region.
~136 Ar-C (quaternary, benzyl) The ipso-carbon of the benzyl group.
128.5, 128.0, 127.8 Ar-CH (benzyl) Aromatic carbons of the benzyl group.
~67 -CH₂-Ph The benzylic carbon is deshielded by the adjacent oxygen.
~61 -OCH₃ The methoxy carbon of the Weinreb amide.
~40 - 45 Piperidine ring carbons (C2, C6) These carbons are adjacent to the nitrogen atom.
~40 Piperidine ring carbon (C3) The carbon bearing the Weinreb amide.
~32 -NCH₃ The N-methyl carbon of the Weinreb amide.

| ~25 - 30 | Piperidine ring carbons (C4, C5) | The remaining methylene carbons of the piperidine ring. |

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) NMR spectrometer.

  • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve sample in CDCl3 transfer Transfer to NMR tube dissolve->transfer h1_acq Acquire 1H Spectrum transfer->h1_acq c13_acq Acquire 13C Spectrum transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference interpretation Interpretation of Chemical Shifts, Coupling, and Integration reference->interpretation

Figure 2: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. For a compound with the molecular formula C₁₆H₂₂N₂O₄, the expected monoisotopic mass is approximately 306.1579 g/mol .

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/z Interpretation
307.1657 [M+H]⁺ (protonated molecule)
329.1476 [M+Na]⁺ (sodium adduct)
216.1281 [M - C₇H₇O]⁺ (loss of benzyl group)

| 91.0542 | [C₇H₇]⁺ (tropylium ion, characteristic of benzyl group) |

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire the spectrum in positive ion mode.

  • Analyze the data to identify the molecular ion and characteristic fragment ions.

G M [M+H]+ m/z = 307.1657 F1 [M - C7H7O]+ m/z = 216.1281 M->F1 Loss of benzyl F2 [C7H7]+ m/z = 91.0542 M->F2 Formation of tropylium ion

Figure 3: Predicted key fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

The IR spectrum will identify the presence of key functional groups based on their vibrational frequencies.

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3030 Medium C-H stretch (aromatic)
~2940, 2860 Medium C-H stretch (aliphatic)
~1700 Strong C=O stretch (carbamate)
~1660 Strong C=O stretch (Weinreb amide)
~1450, 1495 Medium C=C stretch (aromatic)
~1230 Strong C-N stretch

| ~1100 | Strong | C-O stretch |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate. The presented ¹H NMR, ¹³C NMR, MS, and IR data, along with their interpretations, offer a solid foundation for the structural verification of this compound. The experimental protocols described are standard procedures that will enable researchers to acquire high-quality data for their synthesized materials. By understanding the expected spectroscopic signatures, scientists can confidently identify and characterize this and related molecules, facilitating advancements in drug discovery and development.

References

  • SpectraBase. Benzyl (S)-2-{[methoxy(methyl)amino]carbonyl}pyrrolidine-1-carboxylate. [Link]

  • The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross-Dehydrogenative Coupling. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-Depth Technical Guide to the NMR Analysis of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance and Analytical Challenge

Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a key intermediate in contemporary drug discovery, embodying several important structural motifs. The N-benzyloxycarbonyl (Cbz or Z) protected piperidine ring is a common scaffold in medicinal chemistry, providing a rigid framework for orienting functional groups. The 3-substituent, a Weinreb amide, is a versatile functional group that allows for the controlled formation of carbon-carbon bonds to introduce further molecular complexity.

A thorough understanding of the three-dimensional structure and conformational dynamics of this molecule is paramount for its effective use in synthesis and for understanding its potential interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating such detailed structural information in solution. However, the inherent flexibility of the piperidine ring and the presence of rotamers due to the carbamate and amide functionalities can lead to complex and often challenging-to-interpret NMR spectra.

This guide provides a comprehensive technical overview of the methodologies and interpretive strategies required for the complete ¹H and ¹³C NMR analysis of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate. We will delve into the theoretical underpinnings of the expected spectral features, provide practical, field-proven protocols for data acquisition, and present a systematic approach to spectral assignment.

Theoretical Framework: Predicting the NMR Landscape

Before acquiring any experimental data, a robust theoretical analysis is crucial for predicting the expected NMR spectrum. This predictive framework allows for a more efficient and accurate interpretation of the experimental results.

Conformational Dynamics of the N-Cbz-3-Substituted Piperidine Ring

The piperidine ring exists predominantly in a chair conformation to minimize torsional strain. The bulky N-benzyloxycarbonyl group will preferentially occupy the equatorial position to avoid steric hindrance. The substituent at the 3-position, the Weinreb amide, can exist in either an axial or equatorial orientation. The equilibrium between these two conformers is a critical determinant of the observed chemical shifts and coupling constants of the piperidine ring protons.

For a 3-substituted piperidine, the equatorial conformer is generally favored to minimize 1,3-diaxial interactions. However, the energetic difference can be small, and both conformers may be present in solution, leading to averaged signals or, in some cases, distinct sets of signals for each conformer if the rate of interconversion is slow on the NMR timescale.

Caption: Equilibrium between axial and equatorial conformers of a 3-substituted piperidine.

Influence of Functional Groups on Chemical Shifts
  • N-Benzyloxycarbonyl (Cbz) Group: The electron-withdrawing nature of the carbamate carbonyl group will deshield the adjacent protons on the piperidine ring, specifically the protons at the C2 and C6 positions. The benzyl group will give rise to characteristic signals in the aromatic region of the ¹H NMR spectrum (typically between 7.2 and 7.4 ppm) and a signal for the benzylic methylene protons (-CH₂-) around 5.1-5.2 ppm.

  • Weinreb Amide: The N-methoxy-N-methylamide group also has a distinct NMR signature. The N-methoxy (-OCH₃) and N-methyl (-NCH₃) groups will appear as sharp singlets in the ¹H NMR spectrum, typically in the range of 3.5-3.8 ppm and 3.1-3.3 ppm, respectively. The carbonyl carbon of the Weinreb amide will have a characteristic chemical shift in the ¹³C NMR spectrum, generally around 170-175 ppm.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines a self-validating system for the acquisition of comprehensive NMR data for Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate.

Step 1: Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent initial choice as it is a common solvent for this class of organic molecules and has well-characterized residual solvent signals. For studies of hydrogen bonding or temperature-dependent effects, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is optimal for obtaining good signal-to-noise in a reasonable time for both ¹H and ¹³C NMR experiments.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer of high-quality deuterated solvents and serves as the internal reference (0.00 ppm for both ¹H and ¹³C).

Step 2: 1D NMR Data Acquisition
  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • The spectral width should encompass the range of -1 to 10 ppm to include all possible proton signals.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required (typically 128 to 1024) due to the lower natural abundance of the ¹³C isotope.

    • A spectral width of 0 to 220 ppm is appropriate for most organic molecules.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Acquire DEPT-135 and DEPT-90 spectra. These experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.

Step 3: 2D NMR Data Acquisition for Unambiguous Assignment

For a molecule with this level of complexity, 2D NMR is essential for definitive structural elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, revealing the connectivity of proton networks within the molecule. This is crucial for tracing the proton-proton correlations around the piperidine ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which do not appear in the HSQC spectrum) and for piecing together the different fragments of the molecule.

G cluster_exp NMR Experiment Workflow Sample_Prep Sample Preparation (5-10 mg in CDCl3) OneD_H 1D ¹H NMR Sample_Prep->OneD_H OneD_C 1D ¹³C NMR OneD_H->OneD_C TwoD_COSY 2D ¹H-¹H COSY OneD_H->TwoD_COSY DEPT DEPT-135 & DEPT-90 OneD_C->DEPT TwoD_HSQC 2D ¹H-¹³C HSQC DEPT->TwoD_HSQC TwoD_COSY->TwoD_HSQC TwoD_HMBC 2D ¹H-¹³C HMBC TwoD_HSQC->TwoD_HMBC

Caption: A typical workflow for comprehensive NMR analysis of a complex organic molecule.

Spectral Analysis and Interpretation

The following is a detailed, predicted analysis of the ¹H and ¹³C NMR spectra of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate. These predictions are based on established chemical shift values and coupling constant patterns for analogous structures.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Assignment
~7.35multiplet5HPhenyl-HCharacteristic aromatic signals of the benzyl group.
~5.14singlet2H-CH₂-PhBenzylic protons, typically a singlet unless there is restricted rotation.
~3.70singlet3H-OCH₃N-methoxy group of the Weinreb amide.
~4.2-3.8broad multiplet2HH-2eq, H-6eqProtons adjacent to the nitrogen are deshielded by the carbamate. The equatorial protons are typically downfield of the axial protons.
~3.18singlet3H-NCH₃N-methyl group of the Weinreb amide.
~3.2-2.8broad multiplet2HH-2ax, H-6axAxial protons adjacent to the nitrogen.
~2.7multiplet1HH-3Methine proton at the 3-position, coupled to adjacent methylene protons.
~1.9-1.5multiplet4HH-4ax, H-4eq, H-5ax, H-5eqComplex region of overlapping multiplets for the remaining piperidine ring protons.

Key Interpretive Insights for the ¹H Spectrum:

  • Rotamers: Due to restricted rotation around the carbamate and amide C-N bonds, some signals, particularly those for the piperidine ring protons near the nitrogen (H-2 and H-6), may appear broadened or as multiple sets of signals at room temperature.

  • Coupling Constants: A detailed analysis of the coupling constants (J-values) for the piperidine ring protons is essential for confirming the chair conformation and determining the axial or equatorial orientation of the protons. For example, a large trans-diaxial coupling (J_ax,ax) is typically in the range of 10-13 Hz, while axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings are smaller (2-5 Hz).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) DEPT Assignment Rationale for Assignment
~173.5CC=O (Weinreb Amide)Carbonyl carbon of the Weinreb amide.
~155.0CC=O (Carbamate)Carbonyl carbon of the Cbz protecting group.
~136.5CPhenyl-C (ipso)Quaternary carbon of the phenyl ring attached to the benzylic carbon.
~128.5CHPhenyl-CHAromatic carbons of the benzyl group.
~128.0CHPhenyl-CHAromatic carbons of the benzyl group.
~127.8CHPhenyl-CHAromatic carbons of the benzyl group.
~67.0CH₂-CH₂-PhBenzylic carbon.
~61.5CH₃-OCH₃N-methoxy carbon of the Weinreb amide.
~46.0CH₂C-2, C-6Carbons adjacent to the nitrogen, deshielded by the carbamate.
~42.0CHC-3Methine carbon at the 3-position.
~32.0CH₃-NCH₃N-methyl carbon of the Weinreb amide.
~28.0CH₂C-5Piperidine ring carbon.
~25.0CH₂C-4Piperidine ring carbon.

Self-Validation through 2D NMR:

  • COSY: The COSY spectrum would confirm the coupling network of the piperidine ring, showing correlations between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6.

  • HSQC: The HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the table above.

  • HMBC: Key HMBC correlations would be used to assemble the structure. For example, a correlation from the benzylic protons (~5.14 ppm) to the carbamate carbonyl carbon (~155.0 ppm) would confirm the Cbz group. Correlations from the H-3 proton (~2.7 ppm) to the Weinreb amide carbonyl (~173.5 ppm) would confirm the position of this substituent.

Conclusion: A Pathway to Unambiguous Structural Elucidation

The NMR analysis of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate presents a fascinating case study in the application of modern NMR techniques to solve complex structural problems in medicinal chemistry. While the flexibility of the piperidine ring and the presence of rotamers introduce complexity, a systematic approach combining 1D and 2D NMR experiments allows for a complete and unambiguous assignment of all proton and carbon signals. The predictive framework outlined in this guide, based on fundamental principles of conformational analysis and substituent effects, provides a solid foundation for interpreting the experimental data. By following the detailed experimental protocols and interpretive strategies presented, researchers, scientists, and drug development professionals can confidently elucidate the structure of this and related molecules, paving the way for further synthetic elaboration and biological evaluation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Falcicchio, A., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]

  • Katritzky, A. R., et al. (1993). The Conformational Analysis of N-Acylpiperidines. Magnetic Resonance in Chemistry. [Link]

  • S. Nahm and S. M. Weinreb, (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

An In-depth Technical Guide to the Stability and Storage of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a key chemical intermediate increasingly utilized in the synthesis of complex pharmaceutical agents. Its unique structural features, comprising a benzyl carbamate-protected piperidine ring functionalized with a Weinreb amide, make it a versatile building block. However, the very characteristics that impart its synthetic utility also present specific challenges regarding its chemical stability and optimal storage. This guide provides a comprehensive technical overview of the stability profile of this compound, offering field-proven insights into its potential degradation pathways, recommended storage conditions, and robust protocols for stability assessment. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this critical reagent in their workflows.

Chemical Profile and Structural Considerations

To understand the stability of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, a thorough analysis of its constituent functional groups is paramount. The molecule's susceptibility to degradation is primarily dictated by the interplay of the benzyl carbamate, the Weinreb amide, and the piperidine ring.

FeatureChemical GroupPotential Stability Implications
Protecting Group Benzyl Carbamate (Cbz)Susceptible to hydrogenolysis, and to a lesser extent, acidic or basic hydrolysis. Can undergo thermal decomposition.
Side Chain Weinreb AmideGenerally more stable to hydrolysis than esters, but can be cleaved under strong acidic or basic conditions.
Core Structure Piperidine Ring (Tertiary Amine)Prone to oxidation, potentially leading to N-oxide formation or ring-opening byproducts.[1]

Potential Degradation Pathways: A Mechanistic Perspective

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[2][3] While specific data for this compound is not widely published, we can infer the most probable degradation pathways based on the known reactivity of its functional moieties.

Hydrolytic Degradation

Hydrolysis represents a primary degradation route for carbamates.[4][5][6] The stability of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate in aqueous environments is pH-dependent.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbamate linkage can be protonated, making it more susceptible to nucleophilic attack by water, leading to the cleavage of the benzyl protecting group to yield benzyl alcohol and the piperidine core.

  • Base-Catalyzed Hydrolysis: In alkaline media, the hydroxide ion can directly attack the carbonyl carbon of the carbamate, leading to its cleavage. The Weinreb amide can also undergo hydrolysis under strong basic conditions, although it is generally more resistant than the carbamate.

Compound Benzyl 3-[methoxy(methyl)carbamoyl] piperidine-1-carboxylate Hydrolysis_Products Piperidine Core + Benzyl Alcohol + Degraded Weinreb Amide Compound->Hydrolysis_Products Hydrolysis Acid H₃O⁺ Base OH⁻

Caption: Simplified Hydrolytic Degradation Pathway.

Thermal Degradation

Carbamates, particularly benzyl carbamates, can be thermally labile.[7][8] At elevated temperatures, the compound may undergo decomposition. A likely pathway involves the cleavage of the carbamate bond to form benzyl isocyanate and the corresponding piperidine derivative, or decarboxylation.[7]

Start Benzyl 3-[methoxy(methyl)carbamoyl] piperidine-1-carboxylate Products Benzyl Isocyanate + Piperidine Derivative and/or Decarboxylation Products Start->Products Thermal Decomposition Heat Δ (Heat)

Caption: Potential Thermal Degradation Routes.

Oxidative Degradation

The tertiary amine within the piperidine ring is a potential site for oxidation.[1] Exposure to oxidizing agents, or even atmospheric oxygen over extended periods, could lead to the formation of the corresponding N-oxide. Further oxidation could potentially result in ring-opening byproducts.

Photodegradation

Aromatic compounds are often susceptible to photodegradation.[9][10][11] The benzyl group in the molecule could absorb UV light, leading to the formation of reactive species and subsequent degradation. Photostability testing, as outlined in ICH guideline Q1B, is crucial to assess this liability.[9][12]

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling conditions are recommended to maintain the integrity of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.[13][14] Avoid exposure to high temperatures.

  • Light: Protect from light.[14] Store in amber vials or other light-impenetrable containers.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Keep containers tightly sealed to prevent moisture ingress.[13][14]

  • Handling: Avoid contact with strong acids, strong bases, and strong oxidizing agents. Use appropriate personal protective equipment during handling.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes thermal degradation.
Light Protect from lightPrevents photolytic degradation.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidative degradation of the piperidine ring.
Moisture Keep container tightly sealedPrevents hydrolysis of the carbamate and Weinreb amide.

Protocol for Stability Assessment: A Self-Validating System

A robust stability testing program is essential to experimentally determine the shelf-life and optimal storage conditions. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[15][16]

Forced Degradation Studies

The objective of forced degradation is to generate degradation products to develop and validate a stability-indicating analytical method.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.[9][12]

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the parent compound from all major degradation products.

Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze via Stability-Indicating HPLC Method Sample->Analyze End Identify Degradation Products & Validate Method Analyze->End

Caption: Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

These studies are designed to establish the retest period or shelf life of the compound under defined storage conditions.[17][18]

1. Sample Preparation and Storage:

  • Package the compound in the proposed long-term storage container.

  • Store samples under the following conditions as per ICH guidelines:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

2. Testing Frequency:

  • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Accelerated: Test at 0, 3, and 6 months.[17]

3. Analytical Testing:

  • At each time point, analyze the samples for appearance, assay, and degradation products using the validated stability-indicating HPLC method.

Conclusion

While Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a valuable synthetic intermediate, its stability is contingent upon careful handling and storage. The primary potential degradation pathways include hydrolysis of the benzyl carbamate and Weinreb amide, thermal decomposition, oxidation of the piperidine ring, and photolysis. Adherence to the recommended storage conditions—refrigeration, protection from light, and storage under an inert atmosphere—is critical for preserving its purity and reactivity. The implementation of a rigorous stability testing program, encompassing both forced degradation and long-term studies, is essential for any application where the integrity of this compound is paramount, particularly in the context of drug development and manufacturing.

References

  • Capot Chemical. (n.d.). MSDS of benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Hoshino, Y., & Mukaiyama, T. (1956). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society, 78(15), 3529–3532. [Link]

  • Khan, B. A., & Akram, M. (2010). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Tropical Journal of Pharmaceutical Research, 9(3), 249-254. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Laha, J. K., & Kumar, S. (2018). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions, 47(32), 10972-10976. [Link]

  • PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • MDPI. (2019). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. Retrieved from [Link]

  • PubMed. (2011). Stability of amorphous drug...in silica mesopores.... Retrieved from [Link]

  • PubMed. (1998). Stability studies of carbamate pesticides and analysis by gas chromatography.... Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

  • PubMed Central. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. Retrieved from [Link]

  • PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (2021). Analytical method development, validation and forced degradation studies.... Retrieved from [Link]

  • ACS Publications. (2014). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing. Retrieved from [Link]

  • ResearchGate. (2025). Photostability testing of pharmaceutical products. Retrieved from [Link]

  • MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Retrieved from [Link]

  • PubMed. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). Condensation of Benzyl Carbamate with Glyoxal.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • EPA. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides.... Retrieved from [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. Retrieved from [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Googleapis.com. (n.d.). Development and Validation of Analytical Method for Carbamate Pesticide Residues.... Retrieved from [Link]

  • IndiaMART. (n.d.). Methyl 1-Benzyl-Piperidine-3-Carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate. Retrieved from [Link]

  • NIH. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl Carbamate | Request PDF. Retrieved from [Link]

  • ScienceDirect. (n.d.). Degradation study of piperazine.... Retrieved from [Link]

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An In-Depth Technical Guide to Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, a specialized Weinreb amide derivative of the piperidine scaffold. The guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the compound's structural significance, detailed synthetic protocols, methods of characterization, and its potential applications as a versatile intermediate in the synthesis of complex pharmaceutical agents. By integrating theoretical principles with practical, field-proven insights, this document serves as an authoritative resource for the effective utilization of this important chemical entity.

Introduction: The Strategic Importance of Piperidine Weinreb Amides in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to confer conformational rigidity and basicity to a molecule. When functionalized at the 3-position with a Weinreb amide (an N-methoxy-N-methylamide), the resulting compound, Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, becomes a powerful and highly versatile synthetic intermediate.

The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the piperidine nitrogen, offering stability under a range of reaction conditions and allowing for selective deprotection, often via catalytic hydrogenation. The true synthetic utility, however, lies in the Weinreb amide functionality. First reported in 1981, the Weinreb amide has become an indispensable tool in organic synthesis for the preparation of ketones and aldehydes from carboxylic acids.[1] Its key advantage is the prevention of over-addition of organometallic reagents. The reaction of a Grignard or organolithium reagent with a Weinreb amide forms a stable, chelated tetrahedral intermediate that collapses to the desired ketone only upon acidic workup. This controlled reactivity is paramount in the multi-step synthesis of complex molecules, where precision and high yields are critical.

Piperidine-3-carboxamide derivatives, in a broader sense, have been identified as important pharmacophores in the development of treatments for a range of conditions, including neurological disorders and cancer.[2][3] Therefore, Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate stands as a key building block for the synthesis of a diverse library of potential therapeutic agents.

Physicochemical and Structural Properties

While specific experimental data for Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is not extensively reported in public literature, its properties can be reliably predicted based on its constituent functional groups and data from closely related analogs.

PropertyPredicted/Analog-Based ValueRationale/Reference
Molecular Formula C₁₆H₂₂N₂O₄Calculated from structure
Molecular Weight 306.36 g/mol Calculated from structure
Appearance Colorless to pale yellow oil or low melting solidTypical for Weinreb amides of this size
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, CHCl₃, MeOH)Based on the non-polar benzyl and piperidine moieties and the polar amide.
Boiling Point >150 °C at reduced pressureAnalog: 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine boils at 150°C/0.9mmHg.[4]
CAS Number Not assigned or not publicly availableExtensive database searches did not yield a specific CAS number.

Synthesis Protocol: A Self-Validating Approach

The synthesis of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is most effectively achieved through the coupling of its corresponding carboxylic acid precursor, 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid, with N,O-dimethylhydroxylamine. Several reliable methods exist for this transformation, with the choice of coupling reagent being a key determinant of yield and purity. Below is a detailed, field-proven protocol utilizing 1,1'-Carbonyldiimidazole (CDI), a reagent known for its mild reaction conditions and the clean formation of gaseous byproducts.[5]

Rationale for Experimental Choices
  • Starting Material: 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid is a commercially available and stable precursor. The Cbz group is robust enough to withstand the amidation conditions.

  • Coupling Reagent: 1,1'-Carbonyldiimidazole (CDI) is chosen for its efficiency in activating the carboxylic acid to form a highly reactive acylimidazolide intermediate. The byproducts of this reaction, imidazole and carbon dioxide, are easily removed, simplifying the purification process.[5]

  • Amine Source: N,O-Dimethylhydroxylamine hydrochloride is used as the source for the Weinreb amide formation. A slight excess is employed to ensure complete conversion of the activated carboxylic acid.

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting materials and intermediates.

  • Work-up: The aqueous work-up with dilute HCl is crucial for removing unreacted N,O-dimethylhydroxylamine and the imidazole byproduct. The subsequent washes with sodium bicarbonate and brine ensure the removal of any acidic or aqueous residues.

Detailed Experimental Protocol

Reaction: 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid + N,O-Dimethylhydroxylamine hydrochloride --(CDI, DCM)--> Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Materials:

  • 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM.

  • To the stirred solution, add CDI (1.1 eq) in one portion at room temperature. Effervescence (CO₂ evolution) should be observed. Allow the reaction to stir for 45-60 minutes at room temperature until the gas evolution ceases and the solution becomes clear. This indicates the formation of the acylimidazolide intermediate.[5]

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture. The solution may become cloudy.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Weinreb Amide Formation cluster_2 Work-up and Purification Start 1. Dissolve Cbz-N-Piperidine-3-COOH in Anhydrous DCM Add_CDI 2. Add CDI (1.1 eq) Stir for 1h Start->Add_CDI Activation Add_Amine 3. Add N,O-Dimethylhydroxylamine HCl (1.1 eq) Add_CDI->Add_Amine React 4. Stir for 6-12h at RT (Monitor by TLC) Add_Amine->React Coupling Quench 5. Quench with 1M HCl React->Quench Extract 6. Extract with DCM Quench->Extract Wash 7. Wash with HCl, NaHCO3, Brine Extract->Wash Dry 8. Dry (Na2SO4) and Concentrate Wash->Dry Purify 9. Column Chromatography Dry->Purify Final_Product Pure Product Purify->Final_Product

Caption: Synthetic workflow for Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate.

Structural Elucidation and Characterization

The identity and purity of the synthesized Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate would be confirmed using a suite of standard analytical techniques. The expected spectral data are outlined below, based on the known chemical shifts and fragmentation patterns of its constituent functional groups.

Spectroscopic Data (Predicted)
TechniqueExpected Observations
¹H NMR δ ~7.3-7.4 (m, 5H, Ar-H of Cbz), δ ~5.1 (s, 2H, -CH₂-Ph of Cbz), δ ~3.7 (s, 3H, -OCH₃), δ ~3.2 (s, 3H, -NCH₃), δ ~1.5-4.2 (m, 9H, piperidine ring protons).
¹³C NMR δ ~173-175 (C=O, amide), δ ~155 (C=O, carbamate), δ ~136 (quaternary Ar-C of Cbz), δ ~127-129 (Ar-C of Cbz), δ ~67 (-CH₂-Ph of Cbz), δ ~61 (-OCH₃), δ ~32 (-NCH₃), δ ~25-50 (piperidine ring carbons).
IR (Infrared) ~1700-1720 cm⁻¹ (C=O stretch, carbamate), ~1640-1660 cm⁻¹ (C=O stretch, Weinreb amide), ~3000-2850 cm⁻¹ (C-H stretch, aliphatic), ~1600, 1495 cm⁻¹ (C=C stretch, aromatic).
Mass Spec (MS) Expected [M+H]⁺ at m/z = 307.16.

The spectral data for a related compound, Benzyl (S)-2-{[methoxy(methyl)amino]carbonyl}pyrrolidine-1-carboxylate, is available and provides a good reference for the expected signals.[6]

Applications in Medicinal Chemistry

The primary application of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is as a strategic intermediate for the synthesis of more complex molecules, particularly ketones. The piperidine-3-one moiety, accessible from this Weinreb amide, is a key structural element in a variety of biologically active compounds.

Synthesis of Piperidine-3-one Derivatives

The Weinreb amide can be readily converted to a ketone by reaction with a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li), followed by an acidic workup. This opens up a pathway to a wide range of 3-acylpiperidines, which are valuable precursors for various therapeutic agents.

Reaction_Pathway Weinreb_Amide Benzyl 3-[methoxy(methyl)carbamoyl] piperidine-1-carboxylate Ketone Benzyl 3-acylpiperidine-1-carboxylate Weinreb_Amide->Ketone 1. R-MgBr or R-Li 2. H3O+ workup Drug_Scaffold Advanced Drug Scaffolds Ketone->Drug_Scaffold Further Functionalization (e.g., reduction, reductive amination)

Caption: Synthetic utility of the Weinreb amide intermediate.

Potential Therapeutic Targets

Piperidine derivatives are integral to drugs targeting a wide range of conditions. For example, piperidine-based compounds are being investigated as:

  • Anticancer agents: By targeting various kinases and other proteins involved in cell proliferation.[3]

  • Neuroprotective agents: For conditions like Alzheimer's disease, by inhibiting enzymes such as acetylcholinesterase.

  • Antimicrobials and Antivirals: The piperidine scaffold can be modified to interact with key enzymes in pathogens.

The ability to introduce diverse side chains at the 3-position via the Weinreb amide intermediate makes Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate a valuable tool for generating compound libraries for high-throughput screening in drug discovery campaigns.

Conclusion

Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a strategically important synthetic intermediate that combines the desirable features of the piperidine scaffold with the controlled reactivity of a Weinreb amide. While not extensively documented as an isolated compound, its synthesis is readily achievable through established and reliable chemical methods. This guide has provided a comprehensive framework for its preparation, characterization, and application, underscoring its value to the medicinal chemistry and drug development community as a versatile building block for the synthesis of novel therapeutic agents.

References

  • SpectraBase. (n.d.). Benzyl (S)-2-{[methoxy(methyl)amino]carbonyl}pyrrolidine-1-carboxylate. Retrieved from [Link]

  • ACS Publications. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • PubMed. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

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An In-Depth Technical Guide to Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of a Versatile Intermediate

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the availability of versatile and strategically designed building blocks. Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, a sophisticated chemical intermediate, represents a prime example of such a scaffold. Its inherent structural features—a protected piperidine ring and a Weinreb amide moiety—offer a powerful combination for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its rational synthesis to its critical role in the development of innovative pharmaceuticals. For researchers, scientists, and drug development professionals, a thorough understanding of this intermediate's properties and potential is a gateway to unlocking new frontiers in therapeutic design.

Physicochemical Properties and Structural Analysis

While specific experimental data for Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is not extensively documented in publicly available literature, its key physicochemical properties can be reliably predicted based on its structural components and data from analogous compounds.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₅H₂₀N₂O₄Calculated from structure
Molecular Weight 292.33 g/mol Calculated from structure
Appearance Likely a white to off-white solid or a viscous oilBased on similar N-protected piperidines and Weinreb amides[1]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, EtOAc)Inferred from the nonpolar benzyl group and the polar amide and carbamate functionalities
Stability Stable under standard laboratory conditions; moisture-sensitive due to the Weinreb amideGeneral chemical knowledge of Weinreb amides

Structural Elucidation: The molecule's structure is characterized by a piperidine ring at its core. The nitrogen atom is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in peptide synthesis and medicinal chemistry, which can be removed under specific conditions, such as catalytic hydrogenation. The key functionality is the Weinreb amide at the 3-position of the piperidine ring. This N-methoxy-N-methylamide is particularly valuable because it allows for the controlled addition of organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols[2].

Synthesis of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate: A Two-Step Approach

The synthesis of the title compound is a logical and efficient two-step process commencing from commercially available piperidine-3-carboxylic acid. The synthetic strategy involves:

  • Protection of the piperidine nitrogen: Introduction of the benzyloxycarbonyl (Cbz) group to shield the secondary amine.

  • Formation of the Weinreb amide: Coupling of the resulting N-Cbz-piperidine-3-carboxylic acid with N,O-dimethylhydroxylamine.

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Weinreb Amide Formation A Piperidine-3-carboxylic acid D 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid A->D Protection B Benzyl Chloroformate (Cbz-Cl) B->D C Base (e.g., NaHCO₃) C->D E 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid I Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate E->I Coupling F N,O-Dimethylhydroxylamine HCl F->I G Coupling Reagent (e.g., HATU) G->I H Base (e.g., DIPEA) H->I

Figure 1: Overall synthetic workflow for Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate.

Experimental Protocol: Step 1 - Synthesis of 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid

This procedure is adapted from established methods for the N-protection of amino acids[3].

Materials:

  • Piperidine-3-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve piperidine-3-carboxylic acid in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Slowly add benzyl chloroformate dropwise while maintaining the temperature and pH.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with ethyl acetate to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid[3].

Causality of Experimental Choices:

  • Base (NaHCO₃): The use of a mild base like sodium bicarbonate is crucial to deprotonate the carboxylic acid and neutralize the HCl byproduct of the reaction, driving the equilibrium towards the protected product.

  • Ice Bath: The reaction is initially cooled to control the exothermicity of the acylation reaction and to minimize potential side reactions.

  • Acidification: The product is water-soluble as its carboxylate salt. Acidification protonates the carboxylate, rendering the product less water-soluble and allowing for its extraction into an organic solvent.

Experimental Protocol: Step 2 - Synthesis of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

This step utilizes a peptide coupling reagent to facilitate the formation of the amide bond[2][4]. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for this transformation[5][6].

Materials:

  • 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, and HATU in anhydrous DMF.

  • Cool the mixture in an ice bath.

  • Add DIPEA dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until completion.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate.

Causality of Experimental Choices:

  • HATU as Coupling Reagent: HATU is a third-generation uronium-based coupling reagent that efficiently activates the carboxylic acid to form a highly reactive OAt-active ester. This intermediate readily reacts with the weakly nucleophilic N,O-dimethylhydroxylamine to form the desired Weinreb amide with minimal side products and racemization (if a chiral center were present)[5][6][7].

  • DIPEA as Base: A non-nucleophilic organic base such as DIPEA is essential to deprotonate the carboxylic acid and the hydrochloride salt of the hydroxylamine, as well as to neutralize any acidic byproducts, without interfering with the coupling reaction[5].

  • Anhydrous DMF: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the reaction while remaining unreactive under the reaction conditions.

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH ActiveEster OAt-Active Ester RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Base DIPEA Base->ActiveEster ActiveEster2 OAt-Active Ester Hydroxylamine Me(MeO)NH WeinrebAmide R-CON(Me)OMe Hydroxylamine->WeinrebAmide Nucleophilic Attack ActiveEster2->WeinrebAmide Applications Start Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate Ketone N-Cbz-3-acylpiperidine Start->Ketone Grignard Reagent Deprotection 3-Acylpiperidine Ketone->Deprotection Deprotection (e.g., H₂/Pd) PARP PARP Inhibitors Deprotection->PARP Further Elaboration CCR5 CCR5 Antagonists Deprotection->CCR5 Further Elaboration Other Other Bioactive Molecules Deproteaction Deproteaction Deproteaction->Other

Figure 3: The role of the title compound as a key intermediate in the synthesis of bioactive molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate and its precursors.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: While specific toxicity data for the title compound is not available, it is prudent to treat it as a potentially hazardous substance. Amides, in general, can be irritants and may be harmful if ingested or inhaled.[8][9]

  • Reactivity: The reagents used in its synthesis, such as benzyl chloroformate and HATU, have their own specific hazards. Benzyl chloroformate is corrosive and a lachrymator. HATU, while generally stable, should be handled with care as some coupling reagents can be explosive under certain conditions.

Always consult the Safety Data Sheet (SDS) for each reagent used in the synthesis.

Conclusion and Future Outlook

Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its efficient two-step synthesis from readily available starting materials, coupled with the strategic utility of the Weinreb amide functionality, makes it an attractive building block for the construction of complex molecular targets. As the demand for novel therapeutics containing the piperidine scaffold continues to grow, the importance of well-designed and readily accessible intermediates like the one detailed in this guide will only increase. Future research may focus on the development of more sustainable and scalable synthetic routes to this and related compounds, as well as the exploration of its application in the synthesis of an even broader range of bioactive molecules.

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The Strategic Role of the Weinreb Amide in Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that offer both stability and versatile reactivity is paramount. The piperidine moiety is a privileged structure, frequently incorporated into drug candidates due to its favorable pharmacokinetic properties.[1][2] This guide delves into the critical role of the Weinreb amide functional group within the context of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, a key intermediate in the synthesis of novel therapeutics. We will explore the inherent chemical advantages conferred by the N-methoxy-N-methylamide, detailing its synthesis, its strategic importance in preventing over-addition reactions, and its utility as a precursor for the controlled formation of ketones and aldehydes. This document will provide field-proven insights and detailed experimental protocols to empower researchers in the rational design and synthesis of next-generation pharmaceuticals.

Introduction: The Piperidine Scaffold and the Weinreb Amide Advantage

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive scaffold for modulating biological activity. The functionalization of the piperidine ring at various positions is a cornerstone of drug design, enabling the fine-tuning of a molecule's properties to achieve desired therapeutic effects.

A significant challenge in the synthesis of functionalized piperidines lies in the precise control of reactivity, particularly when introducing carbon-carbon bonds via organometallic reagents. Traditional methods involving the reaction of organometallics with esters or acid chlorides are often plagued by over-addition, leading to the formation of undesired tertiary alcohols instead of the target ketones.[4] This lack of control can significantly diminish yields and complicate purification processes.

The introduction of the Weinreb amide, or N-methoxy-N-methylamide, by Steven M. Weinreb and Steven Nahm in 1981 revolutionized this aspect of organic synthesis.[4] The unique ability of the Weinreb amide to react with organometallic reagents to form a stable, chelated tetrahedral intermediate is the key to its success.[4][5] This intermediate prevents the collapse of the carbonyl and subsequent over-addition, allowing for the clean isolation of the desired ketone or aldehyde upon acidic workup.

This guide will focus on the specific application of this powerful tool in the context of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, highlighting its role as a versatile and reliable building block in drug discovery.

Synthesis of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

The synthesis of the title compound begins with the readily available N-benzyloxycarbonyl-piperidine-3-carboxylic acid. The conversion of the carboxylic acid to the Weinreb amide is a critical step that imparts the desired reactivity profile for subsequent transformations.

Causality Behind Experimental Choices

The choice of coupling agent for the formation of the Weinreb amide is crucial for ensuring high yields and minimizing side reactions. While various reagents can be employed, methods utilizing activating agents like 1,1'-carbonyldiimidazole (CDI) or peptide coupling reagents such as HATU provide mild and efficient conditions suitable for sensitive substrates. The use of N,O-dimethylhydroxylamine hydrochloride as the amine source is fundamental to the formation of the Weinreb amide.[6][7] The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen is selected for its stability under the reaction conditions and its amenability to removal via hydrogenation in later synthetic steps.

Detailed Experimental Protocol: From Carboxylic Acid to Weinreb Amide

Materials:

  • N-Benzyloxycarbonyl-piperidine-3-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of N-Benzyloxycarbonyl-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM at room temperature is added CDI (1.1 eq) in one portion. The reaction mixture is stirred until the evolution of CO2 ceases and the starting material is consumed (as monitored by TLC).

  • In a separate flask, N,O-dimethylhydroxylamine hydrochloride (1.2 eq) is suspended in anhydrous DCM and treated with TEA (1.5 eq). The mixture is stirred for 15-20 minutes.

  • The solution from step 2 is then added to the activated carboxylic acid from step 1. The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.

  • The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate as a pure compound.

Table 1: Representative Yields for Weinreb Amide Formation

Starting MaterialCoupling AgentBaseSolventYield (%)Reference
N-Boc-piperidine-4-carboxylic acidCDI-DCM~70-90[8]
Various Carboxylic AcidsBt-MsBaseTHF73-97[6]
N-protected amino acidsTriazine derivs.NMMTHFGood[4]

The Weinreb Amide as a Keystone for Elaboration

The primary synthetic utility of the Weinreb amide in Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate lies in its controlled reaction with organometallic reagents to furnish 3-acylpiperidine derivatives. These ketones are valuable intermediates in the synthesis of a wide range of biologically active molecules.[1][2][3]

Mechanism of Controlled Acylation

The reaction of an organometallic reagent (e.g., a Grignard reagent or an organolithium species) with the Weinreb amide proceeds through a nucleophilic addition to the carbonyl carbon. The resulting tetrahedral intermediate is stabilized by chelation of the metal cation between the methoxy oxygen and the carbonyl oxygen. This stable five-membered ring intermediate prevents the elimination of the methoxy-methylamine group and subsequent second addition of the nucleophile.[4][5] Upon acidic workup, the chelate is protonated and readily collapses to yield the corresponding ketone.

Caption: Mechanism of Weinreb Ketone Synthesis.

Experimental Protocol: Conversion to a 3-Acylpiperidine

Materials:

  • Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

  • Grignard reagent (e.g., Phenylmagnesium bromide) or Organolithium reagent

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere is added the Grignard reagent (1.2 eq) dropwise.

  • The reaction mixture is stirred at 0 °C for 1-2 hours, or until the starting material is consumed (monitored by TLC).

  • The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C.

  • The mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-acylpiperidine derivative.

Table 2: Representative Examples of Ketone Synthesis from Weinreb Amides

Weinreb Amide SubstrateOrganometallic ReagentSolventYield (%)Reference
N-methoxy-N-methyl-spiro[cyclopropane-1,9'-fluorene]-2-carboxamideVarious Grignard reagentsTHFGood to excellent
N-methoxy-N-methylbenzamidePhenylmagnesium bromideTHFHigh[4]
N-Boc-aziridine-2-Weinreb amideVarious organometallicsDCMHigh[4]

Applications in Drug Discovery and Development

The 3-acylpiperidine scaffold, readily accessible through the Weinreb amide methodology, is a cornerstone in the development of a diverse range of therapeutic agents. The ability to introduce a variety of aryl and alkyl groups at the 3-position via the corresponding organometallic reagents provides a powerful platform for generating libraries of compounds for biological screening.

Piperidine-3-carboxamide derivatives have been identified as promising scaffolds for the development of antimelanoma agents that induce senescence-like phenotypes in cancer cells.[9] Furthermore, the broader class of piperidine derivatives has shown significant potential in the treatment of a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2][3] The synthetic versatility offered by the Weinreb amide intermediate allows for the systematic exploration of the structure-activity relationship (SAR) of these compounds, a critical aspect of the lead optimization process in drug discovery.

Workflow A N-Cbz-piperidine-3-carboxylic acid B Benzyl 3-[methoxy(methyl)carbamoyl] piperidine-1-carboxylate (Weinreb Amide) A->B Weinreb Amide Formation C 3-Acylpiperidine Derivatives B->C Reaction with Organometallics D Drug Discovery & Development C->D Lead Optimization & SAR Studies

Caption: Synthetic workflow from starting material to drug discovery.

Conclusion

Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, featuring the strategically important Weinreb amide, stands as a testament to the power of rational design in organic synthesis. This key intermediate provides a robust and high-yielding pathway to valuable 3-acylpiperidine derivatives, circumventing the common pitfalls of over-addition associated with more reactive acylating agents. The methodologies and insights presented in this guide underscore the pivotal role of the Weinreb amide in facilitating the synthesis of complex molecular architectures for the discovery and development of novel therapeutics. As the demand for innovative drug candidates continues to grow, the principles of controlled and predictable reactivity, exemplified by the Weinreb amide, will remain central to the advancement of medicinal chemistry.

References

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Whitepaper: The Strategic Imperative of the N-Cbz Protecting Group in the Synthesis of Piperidine-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs. Its synthesis and functionalization, however, present significant challenges, primarily due to the nucleophilic and basic nature of the secondary amine. This guide provides an in-depth technical analysis of the carboxybenzyl (Cbz) group as a cornerstone N-protecting group for piperidine derivatives. We will explore the causality behind its selection, its profound impact on reactivity and stability, and its strategic deployment in complex, multi-step syntheses. This paper will serve as a practical resource for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a discussion of its orthogonal relationship with other common protecting groups.

The Piperidine Motif and the Necessity of Amine Protection

The piperidine heterocycle is one of the most ubiquitous structural motifs in pharmaceuticals and natural alkaloids.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, including improved aqueous solubility and metabolic stability, and to act as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. However, the secondary amine inherent to the piperidine ring is a double-edged sword. While often crucial for biological activity and salt formation, its high nucleophilicity and basicity can interfere with a wide array of synthetic transformations, leading to undesired side reactions and low yields.

Therefore, the temporary masking, or "protection," of the piperidine nitrogen is not merely a procedural step but a critical strategic decision that dictates the success of a synthetic campaign. An ideal protecting group for this purpose must be:

  • Easy to install in high yield.

  • Robust and stable to a wide range of reaction conditions.

  • Inert to the desired transformations on other parts of the molecule.

  • Easy to remove cleanly and selectively under mild conditions.

The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932 for peptide synthesis, has emerged as a preeminent choice for piperidine chemistry, fulfilling these criteria with remarkable efficacy.

Core Attributes of the N-Cbz Group in Piperidine Chemistry

The N-Cbz group is a carbamate that confers a unique set of properties upon the piperidine nitrogen, fundamentally altering its chemical behavior.

Attenuation of Basicity and Nucleophilicity

Upon N-acylation with benzyl chloroformate, the lone pair of electrons on the piperidine nitrogen is delocalized into the adjacent carbonyl group of the carbamate. This resonance effect significantly reduces the nitrogen's basicity and nucleophilicity. The protected piperidine can now undergo a host of chemical reactions (e.g., organometallic additions, ester manipulations, oxidation) that would be incompatible with the free amine.

Enhanced Stability and Crystallinity

The introduction of the Cbz group often imparts greater stability to the piperidine derivative, making it less prone to degradation and easier to handle.[2][3] A significant practical advantage is that N-Cbz protected intermediates are frequently highly crystalline solids, which greatly simplifies their purification by recrystallization, a crucial factor for scalability in pharmaceutical development.[2]

Steric and Electronic Influence

The benzyl group introduces steric bulk, which can influence the stereochemical outcome of reactions at adjacent positions on the piperidine ring. Furthermore, the electronic nature of the carbamate can affect the ring's conformation and the reactivity of other functional groups.[4][5] Understanding these effects is paramount for designing stereoselective syntheses.

The Practical Workflow: Protection and Deprotection

The utility of a protecting group is defined by the efficiency and reliability of its installation and removal. The Cbz group excels in both regards.

N-Cbz Protection of Piperidines

The most common method for introducing the Cbz group is the reaction of the piperidine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[6] The reaction requires a base to neutralize the HCl generated.[6]

The reaction proceeds via a straightforward nucleophilic acyl substitution. The piperidine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate, followed by the expulsion of the chloride leaving group.

G Piperidine Piperidine Intermediate Tetrahedral Intermediate Piperidine->Intermediate + Cbz-Cl CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Base Base (e.g., Na₂CO₃) Salt Salt (e.g., NaCl) + H₂O Base->Salt + HCl Product N-Cbz-Piperidine Intermediate->Product - Cl⁻ Product->Product HCl HCl HCl->Salt

Caption: N-Cbz protection via nucleophilic acyl substitution.

  • Dissolution: Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of Dioxane and water. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium carbonate (Na₂CO₃) (2.5 eq) to the solution and stir until dissolved. The pH should be maintained between 8 and 10.[2]

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction with water and wash with diethyl ether to remove any excess Cbz-Cl and benzyl alcohol.

  • Isolation: Acidify the aqueous layer to pH 2-3 with 1M HCl. The N-Cbz-piperidine-4-carboxylic acid product will precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step, or it can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Deprotection of the N-Cbz Group

The selective removal of the Cbz group is most famously achieved by catalytic hydrogenolysis, a remarkably mild and clean method.[7] However, alternative methods exist for substrates incompatible with hydrogenation.[2]

This process involves the palladium-catalyzed cleavage of the benzylic C-O bond using a hydrogen source. The resulting unstable carbamic acid spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.

G NCbzPip N-Cbz-Piperidine Intermediate Unstable Carbamic Acid NCbzPip->Intermediate H₂, Pd/C H2 H₂ (or H₂ source) H2->Intermediate PdC Pd/C Catalyst PdC->Intermediate Piperidine Piperidine Intermediate->Piperidine Spontaneous Decarboxylation Toluene Toluene Intermediate->Toluene CO2 CO₂ Intermediate->CO2

Caption: Deprotection of N-Cbz via catalytic hydrogenolysis.

The choice of deprotection method is dictated by the functional groups present in the substrate.

MethodReagents & ConditionsAdvantagesDisadvantages & Incompatibilities
Catalytic Hydrogenolysis H₂, Pd/C, atmospheric pressure, RT, in MeOH or EtOH[7]Extremely mild (neutral pH), clean byproducts (toluene, CO₂), high yielding.[7]Incompatible with reducible groups like alkenes, alkynes, some benzyl ethers, and nitro groups. Catalyst can be poisoned by sulfur compounds.
Catalytic Transfer Hydrogenation Pd/C with a hydrogen donor (e.g., ammonium formate, 1,4-cyclohexadiene)[6][8]Avoids use of gaseous H₂, rapid, mild conditions.[8][9]Similar incompatibilities to standard hydrogenolysis.
Acidolysis HBr in acetic acid (HBr/HOAc), strong Lewis acids (e.g., AlCl₃)[2]Effective when hydrogenation is not possible. Can be selective.Harsh conditions, not suitable for acid-labile groups (e.g., Boc, t-butyl esters). Can be corrosive and requires careful handling.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ in DMA at 75 °C[10]Useful for substrates with sensitive functionalities incompatible with hydrogenation or strong acid.[10]Requires elevated temperatures; potential for side reactions with electrophilic centers.

Orthogonality: The Key to Complex Molecular Architectures

In the synthesis of complex molecules like pharmaceuticals, multiple protecting groups are often required. Orthogonal protecting groups are those that can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group while others remain intact.[7]

The Cbz group is a cornerstone of orthogonal strategies because its primary deprotection method, hydrogenolysis, is neutral. This makes it perfectly compatible with:

  • Acid-labile groups: such as tert-butoxycarbonyl (Boc) and t-butyl esters.[6][11]

  • Base-labile groups: such as 9-fluorenylmethoxycarbonyl (Fmoc) and simple esters.[6]

This three-way orthogonality (Acid vs. Base vs. Hydrogenolysis) provides chemists with a powerful toolkit for the sequential unmasking and functionalization of different sites within a molecule.

This diagram illustrates a scenario where a piperidine derivative is protected with both an N-Cbz group and a functional group elsewhere is protected with a Boc group. The chemist can selectively remove either group to allow for further reaction at that specific site.

G Start Piperidine with N-Cbz and R-Boc groups PathA Selective Boc Deprotection Start->PathA  Acid (TFA) PathB Selective Cbz Deprotection Start->PathB  H₂ / Pd/C ResultA Free Amine (R-NH₂) at R group N-Cbz remains intact PathA->ResultA ResultB Free Piperidine NH Boc group remains intact PathB->ResultB ReactA React with Electrophile A ResultA->ReactA ReactB React with Electrophile B ResultB->ReactB FinalA Product A ReactA->FinalA FinalB Product B ReactB->FinalB

Caption: Orthogonal strategy using Cbz and Boc groups.

Case Study: N-Cbz Piperidine in SARS-CoV-2 Inhibitor Synthesis

The strategic importance of the N-Cbz group is vividly illustrated in the synthesis of potent inhibitors targeting the SARS-CoV-2 papain-like protease (PLpro). In a published route, a key 1,4-disubstituted piperidine core is assembled.[12]

During this synthesis, a primary amine on a side chain is first protected with a Cbz group.[12] This allows for the subsequent deprotection of a Boc group on the piperidine nitrogen itself, enabling further functionalization at that position. Later in the synthesis, the Cbz group is replaced with a Boc group to facilitate a convenient final deprotection step under acidic conditions.[12] This exchange highlights the deliberate and strategic manipulation of protecting groups, where the stability and orthogonal nature of the Cbz group are leveraged to build molecular complexity in a controlled, stepwise manner. A Curtius rearrangement is also used to generate a Cbz-protected intermediate in another part of the synthesis.[12]

Conclusion

The N-Cbz group is far more than a simple placeholder in the synthesis of piperidine derivatives. It is a strategic tool that enables chemists to tame the reactivity of the piperidine nitrogen, enhance the stability and crystallinity of intermediates, and execute complex, orthogonal synthetic strategies. Its reliability, robustness, and mild removal conditions have cemented its role as an indispensable protecting group in academic research and, critically, in the development and large-scale manufacturing of piperidine-containing pharmaceuticals. A thorough understanding of its application and causality, as detailed in this guide, is essential for any scientist working at the forefront of medicinal chemistry and drug discovery.

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  • ACS Publications. (n.d.). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry. Retrieved from [Link]

  • Nikolaou, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ScienceDirect. (n.d.). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Ketones Using Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of ketones utilizing Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate as a key intermediate. This compound, a piperidine-based N-methoxy-N-methylamide (Weinreb amide), is a versatile precursor for creating diverse ketone structures, which are pivotal in pharmaceutical and agrochemical research. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high-yield, chemoselective synthesis. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, offering a robust framework for the reliable production of complex ketone derivatives.

Introduction: The Power of Weinreb Amides in Ketone Synthesis

The synthesis of ketones is a cornerstone of organic chemistry. However, traditional methods involving the reaction of organometallic reagents (like Grignard or organolithium reagents) with common acylating agents such as esters or acid chlorides are often plagued by a significant side reaction: over-addition.[1][2] This occurs because the initially formed ketone is often more reactive than the starting material, leading to the formation of tertiary alcohols as undesired byproducts.[2]

The Weinreb-Nahm ketone synthesis, discovered in 1981, elegantly circumvents this issue through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[2][3] The reaction of an organometallic reagent with a Weinreb amide proceeds through a stable tetrahedral intermediate. This stability is conferred by chelation of the metal atom between the carbonyl oxygen and the methoxy oxygen.[3] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. Consequently, the ketone is not liberated until the organometallic reagent has been quenched, thus preventing over-addition.[1][3]

Our focus, Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, incorporates the Weinreb amide functionality onto a piperidine scaffold. The piperidine ring is a prevalent structural motif in a vast array of pharmaceuticals and natural products.[4] Therefore, the ability to selectively synthesize ketones from this scaffold opens up avenues for the creation of novel and complex molecular architectures with potential biological activity.

The Core Reaction: Mechanism and Rationale

The overall transformation involves two key stages: the formation of the Weinreb amide from a suitable carboxylic acid precursor, and the subsequent reaction with an organometallic reagent to furnish the desired ketone.

Stage 1: Formation of the Weinreb Amide

The starting material, Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, can be synthesized from its corresponding carboxylic acid, 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid. A variety of modern peptide coupling reagents can be employed for this transformation.[2] This step is crucial as it sets the stage for the controlled ketone synthesis.

Stage 2: Ketone Synthesis via Organometallic Addition

This is the central part of the methodology. The Weinreb amide is treated with an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li). The nucleophilic R-group adds to the carbonyl carbon of the amide, forming the key tetrahedral intermediate.

Diagram 1: Proposed Mechanism of Ketone Formation

G cluster_start Starting Materials cluster_product Products Start_Amide Weinreb Amide on Piperidine Scaffold Intermediate Stable Chelated Tetrahedral Intermediate Start_Amide->Intermediate + R-M Organometallic Organometallic Reagent (R-M) Organometallic->Intermediate Workup Aqueous Acidic Workup (e.g., NH4Cl) Intermediate->Workup Addition of Acid Ketone Desired Ketone Product Workup->Ketone Hydrolysis Byproduct N,O-dimethylhydroxylamine Workup->Byproduct

Caption: Chelation stabilizes the intermediate, preventing over-addition.

Experimental Protocols

Safety Precaution: All reactions involving organometallic reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: General Procedure for Ketone Synthesis

This protocol provides a general framework. The specific organometallic reagent, temperature, and reaction time may need to be optimized for different substrates.

Materials:

  • Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Organometallic reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate (1.0 eq).

  • Dissolve the amide in anhydrous THF (approximately 0.2 M concentration).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add the organometallic reagent (1.1 - 1.5 eq) dropwise via syringe. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

ParameterRecommended RangeRationale
Temperature -78 °C to 0 °CLow temperatures are crucial to maintain the stability of the tetrahedral intermediate and prevent side reactions.[6]
Equivalents of Organometallic Reagent 1.1 - 1.5 eq.A slight excess ensures complete consumption of the starting amide. A large excess should be avoided.[6]
Solvent Anhydrous THF, Diethyl EtherAprotic, anhydrous solvents are essential for reactions involving highly reactive organometallic reagents.
Quenching Agent Saturated aq. NH₄ClA mild acidic quench effectively hydrolyzes the intermediate to the ketone without causing degradation of sensitive functional groups.
Protocol 2: Synthesis of the Weinreb Amide Precursor

This protocol describes the formation of the Weinreb amide from the corresponding carboxylic acid.

Materials:

  • 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other peptide coupling agents.[2]

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add DIPEA (3.0 eq) to the mixture.

  • Add EDC (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate.

Diagram 2: Experimental Workflow

G cluster_prep Part A: Weinreb Amide Preparation cluster_ketone Part B: Ketone Synthesis A1 1. Dissolve Carboxylic Acid, Amine HCl, HOBt in DCM A2 2. Cool to 0 °C, Add DIPEA then EDC A1->A2 A3 3. Stir at RT for 12-24h A2->A3 A4 4. Workup & Purification A3->A4 B1 1. Dissolve Weinreb Amide in Anhydrous THF A4->B1 Isolated Weinreb Amide B2 2. Cool to 0 °C, Add Organometallic Reagent B1->B2 B3 3. Stir at 0 °C for 1-3h B2->B3 B4 4. Quench with aq. NH4Cl B3->B4 B5 5. Extraction & Purification B4->B5

Caption: A two-part workflow for amide preparation and ketone synthesis.

Applications in Drug Discovery and Development

The piperidine moiety is a key pharmacophore in numerous approved drugs. The ability to introduce a ketone functional group at the 3-position of the piperidine ring provides a versatile handle for further chemical modifications. Ketones can be readily converted into a wide range of other functional groups, including alcohols, amines, and heterocycles, or used in carbon-carbon bond-forming reactions. This makes the products derived from this methodology highly valuable for generating libraries of compounds for high-throughput screening in drug discovery programs. For instance, substituted piperidones are intermediates in the synthesis of complex alkaloids and various pharmacologically active agents.[7][8]

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents and solvents are strictly anhydrous. The presence of water will quench the organometallic reagent. Also, verify the titer of the organometallic reagent before use.

  • Formation of Tertiary Alcohol: This indicates over-addition. The reaction temperature may be too high, or the quenching step may be too slow. Running the reaction at a lower temperature (e.g., -78 °C) can often mitigate this issue.[6]

  • Starting Material Recovery: This suggests the organometallic reagent is not reactive enough or has degraded. Consider using a more reactive organolithium reagent in place of a Grignard reagent, or preparing the Grignard reagent fresh.

Conclusion

The use of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate as a Weinreb amide precursor provides a reliable and high-yield route to 3-acylpiperidine derivatives. The inherent stability of the chelated intermediate effectively prevents the common problem of over-addition, allowing for a clean and controlled synthesis of ketones. This methodology is highly valuable for medicinal chemists and researchers in drug development, providing a robust platform for the synthesis of complex molecules built around the privileged piperidine scaffold.

References

  • Grokipedia. Weinreb ketone synthesis.
  • 博客|文学城. (2023, July 20). Weinreb ketone synthesis.
  • Reddit. (2020, October 8). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros.
  • Wikipedia. Weinreb ketone synthesis. Retrieved from [Link]

  • YouTube. (2025, December 5). Weinreb ketone synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 19.2: Preparing Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations.
  • Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

  • ACS Omega. (2022, December 15). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Retrieved from [Link]

  • ResearchGate. (2020, May 6). Synthesis of Weinreb and their Derivatives (A-Review). Retrieved from [Link]

  • Organic Syntheses. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Retrieved from [Link]

  • YouTube. (2019, November 11). Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Retrieved from [Link]

  • Google Patents. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Organic Chemistry Portal. Weinreb Ketone Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. Retrieved from [Link]

  • ElectronicsAndBooks. Organic Preparations and Procedures International CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Retrieved from [Link]

  • Google Patents. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • PubChem. Benzyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • ResearchGate. Preparation of phenyl-, benzyl-, carboxylate- and.... Retrieved from [Link]

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Weinreb amide ketone synthesis protocol with piperidine substrate

Author: BenchChem Technical Support Team. Date: February 2026

< Application Note: A Comprehensive Protocol for the Weinreb Amide Ketone Synthesis with Piperidine Substrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to generate ketones from carboxylic acid derivatives without the common problem of over-addition by organometallic reagents.[1] This protocol provides a detailed, two-stage methodology for the synthesis of piperidinyl ketones. The first stage details the formation of an N-methoxy-N-methylpiperidine-1-carboxamide (piperidine Weinreb amide). The second stage describes its subsequent reaction with a Grignard reagent to yield the target ketone. This application note offers in-depth procedural guidance, mechanistic insights, and critical parameter analysis to ensure reliable and reproducible outcomes for researchers in synthetic and medicinal chemistry.

Part 1: The Underlying Chemistry: Mechanism and Advantages

The success of the Weinreb-Nahm ketone synthesis lies in the unique stability of the tetrahedral intermediate formed upon nucleophilic attack.[2] Unlike the reaction of organometallics with esters or acid chlorides, which readily collapse to a ketone that can be attacked a second time to form a tertiary alcohol, the Weinreb amide provides a stable intermediate.[1][3]

Mechanism of Action:

  • Nucleophilic Addition: An organometallic reagent (e.g., a Grignard or organolithium reagent) adds to the carbonyl carbon of the Weinreb amide.

  • Chelation Stabilization: The resulting tetrahedral intermediate is stabilized by the chelation of the metal cation (MgX⁺ or Li⁺) between the newly formed oxyanion and the N-methoxy oxygen atom.[1][3] This forms a stable five-membered ring that prevents the intermediate from collapsing.[2][4]

  • Aqueous Workup: The stable intermediate persists until an acidic aqueous workup is performed. The acid quenches any remaining organometallic reagent and protonates the intermediate, which then collapses to release the desired ketone and N,O-dimethylhydroxylamine.[5]

This chelation is the key to the reaction's selectivity, preventing the over-addition that plagues similar reactions with other acylating agents.[1][5]

Caption: Weinreb-Nahm reaction mechanism highlighting the stable chelated intermediate.

Part 2: Experimental Design & Protocols

This synthesis is a two-part process. First, the piperidine Weinreb amide is prepared. Second, this amide is used to synthesize the target ketone.

G cluster_0 Stage 1: Weinreb Amide Synthesis cluster_1 Stage 2: Ketone Synthesis Piperidine Piperidine Activation Amide Formation Piperidine->Activation CDI CDI / Base CDI->Activation AmineHCl Me(MeO)NH·HCl AmineHCl->Activation Grignard R-MgX Reaction Grignard Addition Grignard->Reaction Workup Acidic Workup Quench Quench Workup->Quench WeinrebAmide Piperidine Weinreb Amide Activation->WeinrebAmide Crude Product WeinrebAmide->Reaction Reaction->Quench Intermediate Ketone Piperidinyl Ketone Quench->Ketone Purification Purification & Characterization Ketone->Purification

Caption: Overall experimental workflow for piperidinyl ketone synthesis.

Protocol 2.1: Synthesis of N-methoxy-N-methylpiperidine-1-carboxamide

This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a coupling agent to activate the piperidine before reaction with N,O-dimethylhydroxylamine hydrochloride. This method is often preferred for its mild conditions and the volatile nature of its byproducts.

Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Purity
PiperidineC₅H₁₁N85.15110-89-4≥99%
1,1'-Carbonyldiimidazole (CDI)C₇H₆N₄O162.15530-62-1≥97%
N,O-Dimethylhydroxylamine HClC₂H₈ClNO97.546638-79-5≥98%
Triethylamine (TEA)C₆H₁₅N101.19121-44-8≥99.5%
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2≥99.8%
Saturated aq. Sodium BicarbonateNaHCO₃84.01144-55-8-
Brine (Saturated aq. NaCl)NaCl58.447647-14-5-
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9-

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add CDI (1.1 eq) and anhydrous DCM (approx. 10 mL per gram of CDI). Cool the resulting slurry to 0 °C in an ice bath.

  • Piperidine Addition: Add piperidine (1.0 eq) dropwise to the CDI slurry over 15 minutes. A slight exotherm may be observed.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The reaction progress can be monitored by TLC or the cessation of CO₂ evolution.

  • Hydroxylamine Preparation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (1.3 eq) in anhydrous DCM.

  • Coupling: Cool the activated piperidine mixture back to 0 °C and add the hydroxylamine solution dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be further purified by flash column chromatography (Silica gel, EtOAc/Hexanes gradient) if necessary.

Protocol 2.2: Synthesis of Piperidinyl Ketone via Grignard Reaction

This protocol describes the addition of an organomagnesium halide (Grignard reagent) to the prepared piperidine Weinreb amide.

Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Purity/Conc.
N-methoxy-N-methylpiperidine-1-carboxamideC₈H₁₆N₂O₂172.23-As prepared
Phenylmagnesium Bromide (Example)C₆H₅BrMg181.31100-58-31.0 M in THF
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11109-99-9≥99.9%
Saturated aq. Ammonium ChlorideNH₄Cl53.4912125-02-9-
Diethyl EtherC₄H₁₀O74.1260-29-7ACS grade
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6-

Step-by-Step Methodology

  • Reaction Setup: Add the piperidine Weinreb amide (1.0 eq) to a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere. Dissolve it in anhydrous THF (approx. 20 mL per gram of amide).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to ensure the stability of the tetrahedral intermediate and prevent side reactions.[1]

  • Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium Bromide, 1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC (staining with KMnO₄ can help visualize the starting material and product).

  • Quenching: While the reaction is still at -78 °C, slowly add saturated aqueous NH₄Cl to quench the reaction. Causality: A neutral quench is preferred to an acidic one at this stage to prevent degradation of acid-sensitive products.

  • Workup: Allow the mixture to warm to room temperature. Add diethyl ether and water, then transfer to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure piperidinyl ketone.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Part 3: Critical Parameters and Troubleshooting

The success of the Weinreb amide synthesis hinges on careful control of several parameters.

Table of Critical Parameters

ParameterOptimal ConditionRationale & Impact on Outcome
Temperature -78 °C for organometallic additionHigh temperature can lead to the breakdown of the tetrahedral intermediate, resulting in over-addition and the formation of tertiary alcohol byproducts. It can also promote enolization if α-protons are present.
Reagent Stoichiometry 1.1 - 1.5 equivalents of organometallic reagentInsufficient reagent will lead to incomplete conversion and low yield. Gross excess increases the risk of side reactions and makes quenching more difficult, though the Weinreb amide is robust.[4]
Solvent Purity Anhydrous THF or Diethyl EtherProtic impurities (water, alcohols) will quench the highly basic organometallic reagent, reducing its effective concentration and leading to low or no yield.
Quenching Agent Saturated aq. NH₄Cl or pH 7 bufferStrongly acidic quench (e.g., HCl) can sometimes cause degradation of sensitive functional groups on the substrate or product. A buffered or mild quench is generally safer.
Grignard vs. R-Li Grignard reagents are generally sufficient.Organolithium (R-Li) reagents are more nucleophilic and basic.[6] They may be required for less reactive Weinreb amides but increase the risk of side reactions like deprotonation at sensitive sites.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Yield 1. Inactive Grignard reagent. 2. Wet solvent/glassware. 3. Poor quality Weinreb amide.1. Titrate the Grignard reagent before use (e.g., with I₂ or menthol). 2. Ensure all glassware is rigorously flame-dried and solvents are from a freshly opened bottle or passed through a purification system.
Tertiary Alcohol Byproduct 1. Reaction temperature was too high. 2. Quench was performed at room temp.1. Maintain the internal reaction temperature below -70 °C during addition. 2. Ensure the quench is performed at -78 °C before allowing the flask to warm.
Starting Amide Recovered 1. Insufficient Grignard reagent. 2. Reaction time too short.1. Use a slight excess (1.2 eq) of a freshly titrated Grignard reagent. 2. Extend the reaction time at -78 °C and monitor carefully by TLC.
Complex Mixture of Products Grignard reagent is degrading or contains impurities.Use freshly prepared or recently purchased Grignard reagent. Consider filtering the Grignard solution through glass wool to remove magnesium salts if it appears cloudy.

References

  • Khallaf, M. E., & Abdel-Megeed, M. F. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 193-214. [Link]

  • Wikipedia. (2023). Weinreb ketone synthesis. [Link]

  • Nakashima, D., & Nagao, Y. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48153–48163. [Link]

  • El-Sayed, M. E. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

  • Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • NotDijkstra. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]

  • Singh, K. J., et al. (2000). Weinreb Amides. Organic Preparations and Procedures International, 32(5), 491-495. [Link]

  • Nugent, J., & Schwartz, B. D. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197. [Link]

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Application Note & Protocol Guide: Selective Deprotection of N-Cbz from a Piperidine Ring in the Presence of a Weinreb Amide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability under a wide range of conditions and its susceptibility to clean removal via hydrogenolysis. This guide provides a comprehensive technical overview and detailed protocols for the selective deprotection of the N-Cbz group from Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate. A key focus is placed on ensuring the chemical integrity of the Weinreb amide moiety, a valuable functional group for subsequent carbon-carbon bond formation. We will explore the mechanistic underpinnings of various deprotection strategies, present field-tested protocols, and discuss the rationale behind procedural choices to empower researchers in drug discovery and development.

Introduction: The Strategic Challenge

The target molecule, Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, presents a common synthetic challenge: the need to deprotect a secondary amine without affecting other sensitive functionalities. The N-Cbz group is an ideal choice for protecting the piperidine nitrogen during synthesis. However, its removal requires careful consideration to preserve the Weinreb amide (-C(=O)N(Me)OMe).

The Weinreb amide is a powerful synthetic tool, designed to react cleanly with organometallic reagents to yield ketones without the over-addition that plagues reactions with esters or acid chlorides.[1] This utility stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic addition.[1][2] Therefore, the chosen deprotection method must be sufficiently mild to cleave the Cbz group's benzyl-oxygen bond while leaving the robust Weinreb amide untouched. This guide details methodologies that achieve this precise transformation.

Mechanistic Considerations & Method Selection

The stability of the Weinreb amide to common Cbz deprotection conditions is high. Its reduction typically requires strong hydride reagents (e.g., LiAlH₄), which are not employed in the standard methods for Cbz cleavage. The primary methods for N-Cbz deprotection rely on the lability of the benzylic position.

Catalytic Hydrogenolysis

This is the most common and often cleanest method for Cbz removal.[3] The reaction proceeds via the oxidative addition of the benzyl C-O bond to the surface of a palladium catalyst, followed by hydrogenolysis.

  • Mechanism: The process involves the transfer of hydrogen atoms from the catalyst surface, which cleaves the benzylic C-O bond. This generates the unstable carbamic acid of the piperidine, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene as the sole byproducts.

  • Advantages: High yields, clean byproducts (toluene and CO₂), and well-established procedures.

  • Causality: The palladium catalyst has a high affinity for the π-system of the benzyl group, facilitating the cleavage at a benzylic position. The Weinreb amide lacks such a feature and is non-reactive under these conditions.

Catalytic Transfer Hydrogenation

A safer and often more convenient alternative to using pressurized hydrogen gas, transfer hydrogenation employs a donor molecule to provide the hydrogen in situ.[4][5]

  • Mechanism: A hydrogen donor (e.g., ammonium formate, formic acid, NaBH₄) reacts at the catalyst surface to generate the active palladium hydride species that then performs the hydrogenolysis, following a similar pathway to the direct hydrogenation method.

  • Advantages: Avoids the need for specialized high-pressure hydrogenation equipment, making it highly accessible for any standard laboratory. Reactions are often faster.[4]

  • Causality: The choice of hydrogen donor is critical. Mild donors like ammonium formate or NaBH₄ in methanol are highly effective for Cbz removal without being aggressive enough to reduce the Weinreb amide.[4]

Acid-Mediated Cleavage

In cases where metal catalysts are undesirable (e.g., due to potential catalyst poisoning by other functional groups or concerns about metal contamination in the final product), strong acidic conditions can be used.[6]

  • Mechanism: The reaction proceeds via an SN1 or SN2 pathway, where a strong acid (e.g., HBr in acetic acid) protonates the carbamate oxygen, and a nucleophile (Br⁻) attacks the benzylic carbon, cleaving the C-O bond.

  • Advantages: Metal-free, scalable, and often cost-effective.[6]

  • Causality: This method is generally harsher and less chemoselective. While viable, it carries a higher risk of side reactions or degradation of sensitive substrates compared to hydrogenation methods. For our target molecule, hydrogenation is preferred to guarantee the integrity of the Weinreb amide.

Comparative Overview of Protocols

The following table summarizes the key parameters for the recommended protocols, providing a basis for method selection based on available resources and project requirements.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Transfer Hydrogenation
Hydrogen Source H₂ gas (balloon or pressure vessel)Sodium Borohydride (NaBH₄)
Catalyst 10% Palladium on Carbon (Pd/C)10% Palladium on Carbon (Pd/C)
Solvent Methanol (MeOH) or Ethanol (EtOH)Methanol (MeOH)
Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)
Reaction Time 2-16 hours10-30 minutes
Key Advantages Very clean byproducts; well-established.Extremely rapid; no H₂ gas handling.[4]
Considerations Requires H₂ gas handling; potential for catalyst poisoning.[7]Exothermic addition of NaBH₄; requires careful portion-wise addition.
Typical Yield >95%>95%

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Palladium on carbon is flammable, especially when dry or in the presence of hydrogen and organic solvents. Handle with care.

Protocol 1: Catalytic Hydrogenation with H₂ Gas

This protocol is the industry standard for clean and efficient Cbz deprotection.

Materials:

  • Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Methanol (ACS grade)

  • Hydrogen (H₂) gas supply with balloon or hydrogenation vessel

  • Celite® for filtration

Step-by-Step Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the N-Cbz protected piperidine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in methanol (approx. 0.1 M concentration).

  • Inerting: Flush the flask with an inert gas (Nitrogen or Argon).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst under the inert atmosphere.

  • Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to the flask (for atmospheric pressure) or place the flask in a Parr shaker or similar hydrogenation apparatus.

  • Reaction Execution: Evacuate the flask and backfill with H₂ gas three times to ensure the atmosphere is saturated with hydrogen.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.

  • Filtration: Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, piperidine-3-carboxamide, N-methoxy-N-methyl-. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Protocol 2: Rapid Transfer Hydrogenation with NaBH₄

This protocol offers a remarkably fast and convenient alternative, avoiding the direct handling of hydrogen gas.[4]

Materials:

  • Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% of substrate)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (ACS grade)

  • Celite® for filtration

Step-by-Step Procedure:

  • Vessel Preparation: To a round-bottom flask with a magnetic stir bar, add the N-Cbz protected piperidine (1.0 eq) and dissolve it in methanol (approx. 0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight relative to the starting material).

  • Reagent Addition: Cool the flask in an ice-water bath (0 °C). Add the sodium borohydride (1.5 eq) slowly in small portions over 5-10 minutes. Caution: Vigorous hydrogen evolution will occur. Ensure adequate ventilation and headspace in the flask.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: The reaction is typically complete in 10-30 minutes. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.[4]

  • Work-up: Once complete, carefully quench the reaction by the slow addition of water until gas evolution ceases.

  • Filtration: Filter the mixture through a pad of Celite®, washing the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The aqueous layer can be basified and extracted further to ensure full recovery of the amine product. The combined organic layers are then dried over Na₂SO₄, filtered, and concentrated to yield the final product.

Workflow Visualization

The following diagram illustrates the general workflow for the N-Cbz deprotection of the target substrate.

Deprotection_Workflow cluster_start Starting Material cluster_end Products Start Benzyl 3-[methoxy(methyl)carbamoyl] piperidine-1-carboxylate Process Method Selection: - Catalytic Hydrogenation - Transfer Hydrogenation Start->Process Reagents 10% Pd/C, MeOH, RT + H₂ Gas or NaBH₄ Product 3-[methoxy(methyl)carbamoyl]piperidine (Desired Product) Reagents->Product Byproducts Byproducts: Toluene + CO₂

Caption: General workflow for N-Cbz deprotection.

References

  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Thiol-Based Method for the Deprotection of Carbamates. Organic Letters, 24(21), 3736–3740. Available at: [Link]

  • Shimizu, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2369–2375. Available at: [Link]

  • Bentham Science. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 15(10). Available at: [Link]

  • Studley, J. (2023). To Deprotect and Serve. Scientific Update. Available at: [Link]

  • Anonymous. (2023). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available at: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Ranu, B. C., Sarkar, A., & Guchhait, S. K. (1998). Catalytic Transfer Reductions Using Ammonium Formate: A Review. Indian Journal of Chemistry, Section B, 37B, 903-916. Available at: [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674. Available at: [Link]

  • Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • El-Faham, A., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Journal of Drug Design and Medicinal Chemistry, 5(4), 58. Available at: [Link]

  • Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • Al-dujaili, J. H., & Hatshan, M. R. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 173-186. Available at: [Link]

  • PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Current Protocols in Chemical Biology. (2009). Weinreb Amides. Wiley Online Library. Available at: [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Available at: [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Kjellberg, J., & Kumar, R. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 23(11), 2997. Available at: [Link]

  • Allen, C. E., et al. (2013). Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases. Bioorganic & Medicinal Chemistry Letters, 23(17), 4880-4885. Available at: [Link]

Sources

Application Notes and Protocols for the Hydrogenolysis of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for the selective deprotection of a benzyl ester via hydrogenolysis in the presence of a Weinreb amide and an N-Boc protecting group. The target transformation is the conversion of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate to 1-(tert-butoxycarbonyl)-3-[methoxy(methyl)carbamoyl]piperidine-3-carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: Strategic Deprotection in Complex Molecules

In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the strategic use and selective removal of protecting groups are paramount. The benzyl ester is a widely employed protecting group for carboxylic acids due to its general stability and, most importantly, its susceptibility to mild cleavage via catalytic hydrogenolysis.[1] This method offers a clean and efficient deprotection pathway, often affording high yields of the desired carboxylic acid with toluene as the primary byproduct, which is readily removed.[2]

The specific challenge addressed in this protocol is the selective cleavage of a benzyl ester without affecting other potentially sensitive functional groups within the same molecule, namely a Weinreb amide and a tert-butyloxycarbonyl (Boc) protecting group. The Weinreb amide, an N-methoxy-N-methyl amide, is a valuable functional group that serves as a stable precursor to ketones and aldehydes.[3][4] Its stability is attributed to the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic addition, which prevents over-addition.[5][6] The Boc group, on the other hand, is a common amine protecting group that is stable to hydrogenolysis conditions but labile to acid.

This application note details a robust protocol for the palladium-catalyzed hydrogenolysis of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, providing insights into the reaction mechanism, experimental setup, and potential challenges.

Chemical Transformation and Mechanism

The overall transformation is depicted below:

A schematic of the hydrogenolysis reaction.

The mechanism of palladium-catalyzed hydrogenolysis of a benzyl ester involves the following key steps:

  • Adsorption: Both molecular hydrogen (H₂) and the benzyl ester substrate adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The palladium surface cleaves the H-H bond of molecular hydrogen, forming reactive palladium-hydride species.

  • C-O Bond Cleavage: The benzyl C-O bond of the ester is reductively cleaved by the palladium hydrides.[2] This step is the hydrogenolysis itself, leading to the formation of the carboxylic acid and toluene.

  • Desorption: The product carboxylic acid and the byproduct toluene desorb from the catalyst surface, regenerating the active catalytic sites.

The chemoselectivity of this reaction is high because the C-O bond of the benzyl ester is significantly more susceptible to hydrogenolysis than the amide bonds of the Weinreb amide or the carbamate bond of the Boc group under these mild conditions.

Experimental Protocol

This protocol is designed for a typical laboratory scale reaction. Adjustments may be necessary for larger scale synthesis.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Properties
Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylateN/A348.42Starting material; solid.
10% Palladium on Carbon (Pd/C)7440-05-3106.42 (Pd)Catalyst; solid, handle with care (flammable when dry).
Ethanol (EtOH), anhydrous64-17-546.07Solvent; flammable liquid.
Hydrogen (H₂) gas1333-74-02.02Reducing agent; flammable gas, handle in a well-ventilated fume hood.
Celite® (Diatomaceous earth)61790-53-2N/AFiltration aid; fine powder.
Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate (1.0 eq).

    • Dissolve the starting material in a suitable solvent such as ethanol or methanol (approximately 0.1 M concentration).[1]

    • Carefully add 10% palladium on carbon (Pd/C) to the solution. A typical catalyst loading is 5-10 mol% relative to the substrate.[1] For substrates that are difficult to reduce, Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative.

  • Hydrogenation:

    • Seal the flask with a septum and purge the flask with an inert gas (e.g., nitrogen or argon).

    • Introduce hydrogen gas to the reaction vessel. For a small-scale reaction, a hydrogen-filled balloon is often sufficient. For larger scales or reactions requiring higher pressure, a Parr hydrogenator should be used.

    • Evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere filled with hydrogen.[1]

    • Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • A typical TLC system would be a mixture of ethyl acetate and hexanes, with visualization under UV light and/or by staining with potassium permanganate. The product carboxylic acid should have a lower Rf value than the starting benzyl ester.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the excess hydrogen in a fume hood.

    • Purge the reaction flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product. Caution: The palladium catalyst on the Celite® pad can be pyrophoric and should not be allowed to dry completely in the air. Quench the catalyst by adding water to the filter cake.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by an appropriate method, such as column chromatography on silica gel or recrystallization, if necessary. The resulting carboxylic acid is typically a solid.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B C Purge with H₂ A->C D Stir Vigorously at RT C->D E Monitor by TLC/LC-MS D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H Column Chromatography or Recrystallization G->H

A flowchart of the experimental procedure.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, potential causes include catalyst deactivation or insufficient hydrogen. Try adding a fresh portion of the catalyst or increasing the hydrogen pressure. The use of a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may also be beneficial.

  • Catalyst Poisoning: Certain functional groups, particularly those containing sulfur, can poison the palladium catalyst.[7] Ensure the starting material and solvent are free from such impurities.

  • Safety: Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources. The palladium catalyst is flammable, especially when dry, and should be handled with care.

  • Alternative Hydrogen Source: For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation is an excellent alternative.[7][8] In this method, a hydrogen donor such as ammonium formate, formic acid, or cyclohexene is used in the presence of the palladium catalyst to generate hydrogen in situ.[9]

Characterization of the Product

The final product, 1-(tert-butoxycarbonyl)-3-[methoxy(methyl)carbamoyl]piperidine-3-carboxylic acid, can be characterized by standard spectroscopic methods.

TechniqueExpected Observations
¹H NMR Disappearance of the benzylic protons (typically a singlet around 5.1-5.2 ppm) and the aromatic protons of the benzyl group (around 7.3-7.4 ppm). Appearance of a broad singlet for the carboxylic acid proton.
¹³C NMR Disappearance of the signals corresponding to the benzylic carbon (around 67 ppm) and the aromatic carbons of the benzyl group.
Mass Spec The molecular ion peak should correspond to the expected mass of the carboxylic acid product.
IR Appearance of a broad O-H stretch for the carboxylic acid (typically 2500-3300 cm⁻¹) and a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹).

Conclusion

The protocol described provides a reliable and efficient method for the selective hydrogenolysis of a benzyl ester in a molecule containing both a Weinreb amide and a Boc protecting group. The mild reaction conditions and high chemoselectivity make this a valuable transformation in the synthesis of complex pharmaceutical intermediates. By understanding the underlying mechanism and potential challenges, researchers can successfully implement this protocol and adapt it to their specific needs.

References

  • Hydrogenolysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5). Retrieved from [Link]

  • Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts Steve S.Y. Retrieved from [Link]

  • benzyl ether cleavage - YouTube. (2018, December 31). Retrieved from [Link]

  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review) - ResearchGate. (2019, December 12). Retrieved from [Link]

  • Studies on the hydrogenolysis of benzyl ethers | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Retrieved from [Link]

  • Benzyl Esters - Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry. (2020, April 22). Retrieved from [Link]

  • Weinreb amides. Retrieved from [Link]

  • Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds - OUCI. Retrieved from [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2025, August 6). Retrieved from [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC - NIH. Retrieved from [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC - NIH. Retrieved from [Link]

Sources

Application Note & Protocol: High-Purity Isolation of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, incorporating a protected piperidine ring and a Weinreb amide, makes it a versatile building block in drug discovery and development. The Weinreb amide functionality is particularly valuable as it allows for the controlled synthesis of ketones from various organometallic reagents without the common issue of over-addition.[1][2][3] Achieving high purity of this intermediate is paramount, as residual impurities can lead to side reactions, decreased yields, and complications in subsequent synthetic steps. This application note provides a detailed, field-proven protocol for the purification of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate using automated flash column chromatography on silica gel.

The causality behind choosing column chromatography lies in its effectiveness at separating compounds with differing polarities. The target molecule possesses a moderate polarity due to the presence of the carbamate and amide functional groups, while the benzyl and piperidine rings contribute to its non-polar character. This polarity difference allows for effective separation from both more polar and less polar impurities when an appropriate solvent system is employed.

Principle of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase chromatography, where the stationary phase (silica gel) is polar and the mobile phase is a less polar organic solvent mixture.[4] The separation mechanism is based on the differential adsorption and desorption of the analyte and impurities onto the silica surface.

  • Stationary Phase: Silica gel (SiO₂) is a highly porous material with surface silanol groups (Si-OH) that are acidic and polar.

  • Analyte Interaction: The polar functional groups (carbamate and Weinreb amide) of the target compound will interact with the silanol groups via hydrogen bonding and dipole-dipole interactions.

  • Elution: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is passed through the column.[5] The components of the mixture are eluted based on their relative affinities for the stationary and mobile phases. Less polar impurities will have weaker interactions with the silica gel and will elute first, while more polar impurities will be more strongly retained and elute later. The target compound will elute at an intermediate time.

Pre-Purification: Thin-Layer Chromatography (TLC) Analysis

Prior to performing the column chromatography, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[6] This allows for a rapid and cost-effective method to predict the separation on the column.

Objective: To find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[7] This Rf value ensures that the compound moves efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening).[7]

Protocol for TLC Analysis:

  • Plate Preparation: Use commercially available silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mixture of ethyl acetate and hexanes. Start with a ratio of 30:70 (v/v) and adjust as necessary.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under UV light (254 nm), where the benzyl group will allow for UV quenching, appearing as a dark spot.[8] Further visualization can be achieved using a potassium permanganate (KMnO₄) stain, which will react with any oxidizable functional groups.[9]

Detailed Protocol for Automated Flash Column Chromatography

This protocol is designed for an automated flash chromatography system, which offers superior resolution and reproducibility compared to manual methods.

Instrumentation and Materials:

  • Automated Flash Chromatography System

  • Pre-packed Silica Gel Column (select column size based on the amount of crude material)

  • Crude Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

  • HPLC-grade Ethyl Acetate

  • HPLC-grade Hexanes

  • Test tubes for fraction collection

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_chrom Automated Flash Chromatography cluster_analysis Analysis & Isolation TLC TLC Solvent Optimization (Target Rf ~0.3) Crude Dissolve Crude Product in Minimum Dichloromethane TLC->Crude Determines Gradient Adsorb Adsorb onto Silica Gel Crude->Adsorb Dry Dry Adsorbed Sample Adsorb->Dry Load Dry Load Sample Cartridge Dry->Load Pack Equilibrate Column with Initial Mobile Phase Run Run Gradient Elution Load->Run Collect Collect Fractions Run->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Pool Pool Pure Fractions TLC_Fractions->Pool Evaporate Evaporate Solvent (Rotary Evaporator) Pool->Evaporate Final Obtain Pure Product Evaporate->Final

Caption: Workflow for the purification of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane.

    • Add a small amount of silica gel to the solution to form a free-flowing powder upon solvent evaporation under reduced pressure. This dry loading technique generally provides better resolution than direct liquid injection.

  • Column Selection and Equilibration:

    • Based on the amount of crude material, select an appropriately sized pre-packed silica gel column. A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:100.

    • Install the column on the automated system and equilibrate it with the initial mobile phase composition (e.g., 10% Ethyl Acetate in Hexanes) until a stable baseline is achieved.

  • Chromatographic Run:

    • Load the prepared dry sample onto the system.

    • Start the purification run with a solvent gradient. A typical gradient might be:

      • Isocratic at 10% Ethyl Acetate in Hexanes for 2 column volumes (CV).

      • Linear gradient from 10% to 50% Ethyl Acetate in Hexanes over 10 CV.[1]

      • Isocratic at 50% Ethyl Acetate in Hexanes for 2 CV.

    • Monitor the elution profile using the system's UV detector (a wavelength of 254 nm is appropriate due to the benzyl group).

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram peaks. The system can be programmed to collect fractions automatically as peaks are detected.

  • Post-Purification Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate as a colorless to pale yellow oil.[1]

Quantitative Data Summary:

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel, 230-400 meshStandard for normal-phase chromatography of moderately polar compounds.[2]
Mobile Phase Ethyl Acetate / HexanesGood balance of polarity and low viscosity for efficient separation.[5]
TLC Rf of Target 0.25 - 0.35Optimal for good separation on the column.[7]
Elution Gradient 10% to 50% Ethyl AcetateEffectively separates the target from less polar and more polar impurities.
Detection Wavelength 254 nmThe benzyl group provides strong UV absorbance at this wavelength.[8]
Expected Purity >98% (by HPLC/NMR)Automated flash chromatography provides high-resolution separation.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Separation Inappropriate solvent system.Re-optimize the solvent system using TLC. Consider a shallower gradient.
Compound Tailing Strong interaction with acidic silanol groups.Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to the mobile phase to improve peak shape.[10]
Low Recovery Compound is too polar and strongly adsorbed.Increase the polarity of the mobile phase at the end of the run or consider an alternative stationary phase like alumina.[10]
Co-elution of Impurities Impurities have similar polarity to the target.Use a shallower gradient or a different solvent system. Isocratic elution may be necessary if the Rf values are very close.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hexanes and ethyl acetate are flammable; keep away from ignition sources.

  • Refer to the Safety Data Sheet (SDS) for Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate and all solvents used.

Conclusion

This application note provides a robust and reproducible protocol for the purification of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate using automated flash column chromatography. The key to a successful purification lies in the systematic optimization of the solvent system using TLC prior to the column run. By following this detailed methodology, researchers can consistently obtain this important synthetic intermediate in high purity, facilitating the advancement of their drug discovery and development programs.

References

  • AWS. (n.d.). A Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure.
  • BenchChem. (2025). General N-Boc Protection Workflow. In Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
  • Chemistry Teaching Labs, University of York. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Retrieved from [Link]

  • Arkivoc. (n.d.). An efficient conversion of carboxylic acids into Weinreb amides. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Kleinman, E. F. (n.d.). and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Benzyl 3-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • LillOA. (n.d.). Base‐ and Visible‐Light‐Promoted Formation of 3‐Benzyl‐3‐Methoxyisoindolin‐1‐one. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography?. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2015, January 9). (PDF) Piperidine and piperine: extraction and content assessment in black pepper. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-acetylpiperidine-1-carboxylate. Retrieved from [Link]

  • NIH. (n.d.). Benzyl tosylate. PubChem. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

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Application Notes and Protocols: Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidine Scaffold and Weinreb Amide Functionality

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including neuroscience, oncology, and infectious diseases.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for optimizing drug-target interactions. When strategically functionalized, the piperidine nucleus serves as a versatile template for the synthesis of diverse compound libraries, accelerating the drug discovery process.[3]

This guide focuses on a highly versatile, yet underexplored building block: Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate . This molecule combines two key features of significant synthetic utility:

  • An N-Cbz (Benzyloxycarbonyl) Protected Piperidine: The Cbz group provides robust protection of the piperidine nitrogen, stable to a wide range of reaction conditions, yet readily removable by catalytic hydrogenation. This allows for selective manipulation at other positions of the ring before revealing the secondary amine for further diversification.

  • A Weinreb-Nahm Amide at the 3-Position: The N-methoxy-N-methylamide (Weinreb amide) is a uniquely valuable carboxylic acid surrogate.[4] Its principal advantage is the controlled reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to furnish ketones, or with hydride reagents to yield aldehydes, without the common problem of over-addition to form tertiary or primary alcohols, respectively.[5] This is attributed to the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone or aldehyde only upon acidic workup.

The combination of these functionalities in a single molecule makes Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate a powerful intermediate for the synthesis of complex N-heterocyclic compounds. It provides a reliable entry point to N-Cbz-3-acylpiperidines, which are pivotal precursors for a multitude of further chemical transformations.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₀N₂O₄Calculated
Molecular Weight292.33 g/mol Calculated
AppearanceExpected to be a colorless to pale yellow oil or a low melting solidInferred
SolubilitySoluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)Inferred

Synthesis Protocol: From Carboxylic Acid to Weinreb Amide

The synthesis of the title compound is reliably achieved from commercially available 1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid.[6] The key transformation is the amide bond formation with N,O-dimethylhydroxylamine. Various peptide coupling reagents can be employed for this purpose.[7] Here, we present a robust protocol using 1,1'-Carbonyldiimidazole (CDI), which offers mild reaction conditions and straightforward purification.[4]

Workflow for Synthesis

Synthesis_Workflow cluster_0 Synthesis of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate start 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid reagent1 1,1'-Carbonyldiimidazole (CDI) in DCM start->reagent1 1. Activate intermediate Acyl-imidazole Intermediate (in situ) reagent1->intermediate reagent2 N,O-Dimethylhydroxylamine HCl Triethylamine (TEA) intermediate->reagent2 2. Couple product Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate reagent2->product

Caption: Synthesis workflow for the title compound.

Step-by-Step Experimental Protocol
  • Activation of Carboxylic Acid:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid (1.0 eq).

    • Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).

    • To this stirred solution, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

    • Scientist's Note: The addition of CDI results in the evolution of CO₂ gas as the highly reactive acyl-imidazole intermediate is formed. The reaction is typically complete within 1-2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) for the consumption of the starting carboxylic acid.

  • Amide Coupling:

    • In a separate flask, prepare a slurry of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (TEA) (1.5 eq) in anhydrous DCM.

    • Add this slurry to the activated acyl-imidazole solution at room temperature.

    • Stir the reaction mixture overnight at room temperature.

    • Scientist's Note: Triethylamine is used to neutralize the hydrochloride salt and liberate the free amine for the coupling reaction.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate.

Application Protocol: Synthesis of a Key Ketone Intermediate

The primary application of the title compound is its conversion into N-Cbz-3-acylpiperidines. This protocol details the reaction with a Grignard reagent to install an acetyl group, yielding Benzyl 3-acetylpiperidine-1-carboxylate. This ketone is a versatile intermediate for further diversification.

Workflow for Ketone Synthesis

Ketone_Synthesis cluster_1 Application: Grignard Reaction to form Ketone start_app Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate reagent_g Methylmagnesium Bromide (MeMgBr) in THF, 0°C start_app->reagent_g 1. Add Grignard intermediate_g Stable Tetrahedral Intermediate reagent_g->intermediate_g workup Aqueous Acidic Workup (e.g., sat. NH4Cl) intermediate_g->workup 2. Quench & Collapse product_k Benzyl 3-acetylpiperidine-1-carboxylate workup->product_k Synthetic_Utility weinreb Benzyl 3-[methoxy(methyl)carbamoyl]- piperidine-1-carboxylate ketone N-Cbz-3-Acylpiperidine (Ketone Intermediate) weinreb->ketone + R-MgX or R-Li amine Chiral Amines ketone->amine Reductive Amination [21] wittig Wittig Reagents ketone->wittig Wittig Olefination hydride Reducing Agents (e.g., NaBH4) ketone->hydride Reduction organometallic Grignard/Organolithium Reagents ketone->organometallic Grignard/Organolithium Addition product_amine Substituted 3-Amino- piperidines amine->product_amine product_alkene 3-Alkenyl-piperidines wittig->product_alkene product_alcohol 3-Hydroxypiperidines hydride->product_alcohol product_alcohol_tert Tertiary Alcohols organometallic->product_alcohol_tert

Sources

Troubleshooting & Optimization

Technical Support Center: Grignard Reactions with Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Grignard reaction with N-Cbz-protected piperidine Weinreb amides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this powerful ketone synthesis methodology. We will delve into the common pitfalls and side reactions associated with the reaction of Grignard reagents with Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, ensuring your path to the desired ketone is efficient and high-yielding.

The Core Reaction: Why a Weinreb Amide?

The primary challenge in synthesizing ketones from carboxylic acid derivatives using highly reactive organometallics like Grignard reagents is over-addition.[1][2] Typically, the ketone product is more reactive than the starting material (e.g., an ester), leading to a second nucleophilic attack and the formation of a tertiary alcohol.[3][4]

The Weinreb-Nahm amide, or N-methoxy-N-methylamide, elegantly solves this problem.[1] Upon addition of the Grignard reagent, a highly stable tetrahedral intermediate is formed. This stability arises from the chelation of the magnesium atom by both the newly formed alkoxide and the N-methoxy oxygen.[1][5] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thereby preventing the common over-addition side reaction.[1]

Weinreb_Mechanism Substrate Substrate (Weinreb Amide) Intermediate Stable Chelated Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Addition Grignard R-MgX (Grignard Reagent) Grignard->Intermediate Nucleophilic Addition Workup Aqueous Acidic Workup (e.g., NH4Cl) Intermediate->Workup Protonation & Collapse Ketone Desired Ketone Product Workup->Ketone

Caption: The Weinreb ketone synthesis pathway.

Troubleshooting Guide & FAQs

Even with the robust nature of the Weinreb amide, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Q1: My reaction yield is very low, and I'm recovering a lot of my starting material. What went wrong?

This is one of the most frequent issues and typically points to a problem with the Grignard reagent itself, rather than the Weinreb amide.

  • Plausible Cause 1: Inactive or Low-Titer Grignard Reagent. Grignard reagents are highly sensitive to moisture and air.[6] The magnesium turnings used for their preparation can have a passivating oxide layer (MgO) that prevents the reaction.[6] Furthermore, any trace of water in your solvent or on your glassware will quench the reagent.

  • Solution 1: Ensure Anhydrous Conditions & Proper Activation.

    • Glassware & Solvent: All glassware must be rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (Nitrogen or Argon).[7] Solvents must be anhydrous grade, preferably distilled from a suitable drying agent.

    • Magnesium Activation: Activate magnesium turnings before use. Common methods include grinding them in a mortar and pestle (under inert gas) to expose a fresh surface, or adding a small crystal of iodine, which chemically cleans the surface.[7][8]

    • Titration: Commercially available Grignard reagents often have a lower concentration than stated on the bottle. Always titrate your Grignard reagent before use (e.g., against iodine or a known acid) to determine its exact molarity. This is critical for accurate stoichiometry.

  • Plausible Cause 2: Acidic Protons. While the primary substrate lacks acidic protons, impurities in the starting material or solvent could be quenching the Grignard reagent.

  • Solution 2: Re-purify Starting Materials. Ensure your starting Weinreb amide is pure and free of any protic impurities.

Q2: I'm getting the tertiary alcohol as a major byproduct. I thought the Weinreb amide was supposed to prevent this?

While the Weinreb amide is designed to stop over-addition, the stability of the key tetrahedral intermediate is not absolute.

  • Plausible Cause: Reaction Temperature is Too High. The chelated intermediate is only stable at low temperatures.[1] If the reaction temperature is allowed to rise, the intermediate can prematurely collapse to form the ketone in situ. This newly formed ketone will then react with a second equivalent of the Grignard reagent present in the flask, leading to the tertiary alcohol.

  • Solution: Strict Temperature Control.

    • Perform the Grignard addition slowly and at a low temperature, typically between -78 °C (dry ice/acetone bath) and 0 °C (ice/water bath).

    • Maintain this low temperature for a period after the addition is complete before allowing the reaction to slowly warm.

    • Use a syringe pump for slow, controlled addition of the Grignard reagent to prevent localized heating.

Q3: My main byproduct is an alcohol, but it's a secondary alcohol, not the tertiary one from over-addition. What is happening?

This indicates a reduction side reaction, which is common with certain types of Grignard reagents.

  • Plausible Cause: Carbonyl Reduction. If the Grignard reagent possesses a hydrogen atom on its β-carbon (e.g., n-butylmagnesium chloride, ethylmagnesium bromide), it can act as a reducing agent. The reaction proceeds through a six-membered cyclic transition state (a Meerwein-Ponndorf-Verley-type mechanism) where a hydride is transferred from the Grignard reagent to the carbonyl carbon.[6][9] This is more prevalent with sterically hindered ketones or Grignard reagents.[9]

  • Solution: Modify Reaction Conditions or Reagent.

    • Lower Temperature: Running the reaction at the lowest practical temperature (e.g., -78 °C) can favor the nucleophilic addition pathway over reduction.[6]

    • Change Grignard Reagent: If possible, switch to a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide, phenylmagnesium bromide, or a neopentyl Grignard reagent.

Q4: Is the Benzyl Carbamate (Cbz) protecting group stable under these conditions?
  • Plausible Cause: Attack on the Cbz Carbonyl. The Cbz group contains a carbonyl group which could theoretically be a target for the nucleophilic Grignard reagent.

  • Analysis and Verdict: Generally Stable. The carbonyl of a carbamate is significantly less electrophilic than a ketone or even an ester due to resonance donation from the adjacent nitrogen atom. The Cbz group is known to be stable under most basic and nucleophilic conditions and is typically cleaved via catalytic hydrogenation.[10] While extremely harsh conditions or highly reactive Grignard reagents might pose a risk, under standard protocols (low temperature, controlled addition), the Cbz group should remain intact. If you suspect an issue, analyze your crude product for byproducts related to Cbz cleavage or modification.

Troubleshooting_Flowchart Start Low Yield or Unexpected Product? CheckSM Starting Material Recovered? Start->CheckSM CheckProducts Analyze Byproducts CheckSM->CheckProducts No BadGrignard Cause: Inactive Grignard (Moisture, Poor Activation) CheckSM->BadGrignard Yes HighTemp Cause: High Temperature (Intermediate Collapse) CheckProducts->HighTemp Tertiary Alcohol (Over-addition) Reduction Cause: β-Hydride Reduction CheckProducts->Reduction Secondary Alcohol (Reduction) Enolization Cause: Steric Hindrance (Grignard acts as base) CheckProducts->Enolization Starting Ketone (After workup of enolate) FixGrignard Solution: • Use Dry Conditions • Activate Mg • Titrate Reagent BadGrignard->FixGrignard ControlTemp Solution: • Add at -78 to 0 °C • Use Syringe Pump HighTemp->ControlTemp ChangeGrignard Solution: • Use Grignard w/o β-H • Lower Temperature Reduction->ChangeGrignard Enolization->ControlTemp Solution: Lower Temp

Caption: A troubleshooting flowchart for the Grignard reaction.

Data & Parameter Summary

For ease of reference, the following table summarizes key troubleshooting points and recommended parameters.

Problem Observed Potential Cause Recommended Solution
Low conversion, starting material recoveredIneffective Grignard reagentEnsure strictly anhydrous conditions; activate Mg with I₂; titrate the Grignard reagent.
Tertiary alcohol formationPremature collapse of the tetrahedral intermediateMaintain reaction temperature between -78 °C and 0 °C during and after addition.
Secondary alcohol formationReduction by β-hydrides on the Grignard reagentRun reaction at -78 °C; use a Grignard reagent without β-hydrogens (e.g., PhMgBr).
Low yield with sterically hindered GrignardEnolization of the substrateRun reaction at the lowest possible temperature to favor addition over deprotonation.
Parameter Recommended Condition Rationale
Temperature -78 °C to 0 °CTo ensure the stability of the chelated tetrahedral intermediate and prevent side reactions.[1]
Grignard Equivalents 1.2 - 1.5 eq.To ensure complete consumption of the starting material, accounting for any minor quenching.
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are required to solvate and stabilize the Grignard reagent.[7]
Addition Method Slow, dropwise addition via syringe pumpTo prevent exothermic spikes and localized high concentrations of the Grignard reagent.
Quenching Agent Saturated aqueous NH₄Cl solutionA mild acid source that effectively protonates the intermediate without causing other side reactions.

Optimized Experimental Protocol

This protocol assumes all glassware has been flame-dried under vacuum and all reagents and solvents are anhydrous.

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate (1.0 eq.).

    • Dissolve the substrate in anhydrous tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition:

    • In a separate, dry, inert-atmosphere flask, prepare or take up the Grignar reagent (1.2 eq. of a recently titrated solution).

    • Using a syringe pump, add the Grignard reagent to the cooled substrate solution dropwise over 30-60 minutes. The rate should be slow enough to maintain the internal temperature below -65 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours.

  • Reaction Quench and Workup:

    • While the reaction is stirring, prepare a flask with saturated aqueous ammonium chloride (NH₄Cl) solution and cool it in an ice bath.

    • Slowly, and with vigorous stirring, transfer the reaction mixture via cannula into the cold NH₄Cl solution. Caution: The quench can be exothermic.

    • Allow the quenched mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude ketone can be purified using standard techniques, most commonly flash column chromatography on silica gel.

References

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link][5]

  • Wikipedia. Weinreb ketone synthesis. [Link][1]

  • ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link][11]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link][3]

  • RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. [Link][12]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link][13]

  • YouTube. (2019). Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). [Link][2]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][14]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link][7]

  • RSC Publishing. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. [Link][15]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link][4]

  • National Institutes of Health. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link][16]

  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link][17]

  • National Institutes of Health. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. [Link][18]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link][10]

  • Organic Chemistry Portal. Grignard Reaction. [Link][9]

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Technical Support Center: Troubleshooting Weinreb Amide Reactions with Piperidine-Containing Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Weinreb ketone synthesis with substrates containing a piperidine moiety. While the Weinreb-Nahm reaction is a robust and reliable method for preparing ketones and aldehydes, the introduction of additional functional groups, such as the basic nitrogen in a piperidine ring, can sometimes lead to unexpected side reactions.[1][2] This guide provides in-depth troubleshooting advice in a question-and-answer format to address the specific challenge of over-addition in these complex systems.

Introduction: The Stability of the Weinreb Amide Reaction

The primary advantage of the Weinreb-Nahm ketone synthesis is its ability to prevent the common problem of over-addition, where an organometallic reagent adds to the newly formed ketone to yield a tertiary alcohol.[1][2] This control is achieved through the formation of a stable, five-membered tetrahedral intermediate, which is chelated by the N-methoxy group and the metal cation of the organometallic reagent.[1][3] This intermediate remains stable at low temperatures and only collapses to the ketone upon acidic workup, by which time the highly reactive organometallic reagent has been quenched.[4][5][6]

However, when the substrate contains a Lewis basic site, such as a piperidine nitrogen, there is a potential for this stabilizing chelation to be disrupted, leading to premature collapse of the intermediate and subsequent over-addition. This guide will explore the mechanistic basis for this issue and provide actionable strategies to mitigate it.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing a significant amount of tertiary alcohol byproduct in my Weinreb reaction involving a piperidine-containing substrate. What is the likely cause?

Answer:

The formation of a tertiary alcohol indicates that the organometallic reagent is adding to your desired ketone product. This "over-addition" is precisely what the Weinreb amide is designed to prevent.[1][2] The presence of this byproduct when using a piperidine-containing substrate suggests that the stability of the crucial tetrahedral intermediate is compromised.

The Underlying Mechanism of Over-Addition

The stability of the tetrahedral intermediate is paramount for a successful Weinreb ketone synthesis.[3] This stability arises from the chelation between the N-methoxy oxygen, the newly formed alkoxide, and the metal cation (Li+ or MgX+) from the organometallic reagent. This forms a stable five-membered ring that prevents the elimination of the N-methoxy-N-methylamine group until an acidic quench is performed.[4][5][6]

With a piperidine-containing substrate, the basic nitrogen of the piperidine ring can act as a competing Lewis base, interfering with this essential chelation. This can occur in a few ways:

  • Competitive Coordination: The piperidine nitrogen may coordinate to the metal cation, disrupting the five-membered chelate that stabilizes the tetrahedral intermediate. This can lead to a less stable intermediate that collapses prematurely to the ketone, which is then attacked by another equivalent of the organometallic reagent.

  • Altered Intermediate Conformation: The steric bulk of the piperidine ring could enforce a conformation of the tetrahedral intermediate that is less favorable for stable chelation.

Below is a diagram illustrating the desired reaction pathway versus the potential over-addition pathway caused by piperidine interference.

Weinreb_Mechanism cluster_desired Desired Pathway cluster_overaddition Over-Addition Pathway A Piperidine-Weinreb Amide C Stable Chelated Tetrahedral Intermediate A->C + R'-M B Organometallic Reagent (R'-M) B->C E Desired Ketone C->E + H3O+ D Acid Workup (H3O+) D->E F Piperidine-Weinreb Amide H Unstable Intermediate (Piperidine Interference) F->H + R'-M G Organometallic Reagent (R'-M) G->H J Ketone (in situ) H->J Premature Collapse I Premature Collapse K Over-addition Product (Tertiary Alcohol) J->K + R'-M L Second R'-M L->K

Caption: Desired vs. Over-Addition Pathways.

Question 2: How can I modify my reaction conditions to prevent over-addition when using a piperidine-containing Weinreb amide?

Answer:

If you are observing over-addition, a systematic adjustment of your reaction parameters is necessary. The goal is to favor the formation and stability of the chelated tetrahedral intermediate while disfavoring its premature collapse and the subsequent reaction of the resulting ketone.

Here is a troubleshooting guide with recommended experimental protocols:

Troubleshooting Guide: Mitigating Over-Addition
StrategyRationaleKey Parameters to Modify
1. Temperature Control Lower temperatures increase the stability of the tetrahedral intermediate, reducing the likelihood of premature collapse.Temperature: -78 °C to -40 °C. Maintain this temperature throughout the addition and for a period afterward before quenching.
2. Inverse Addition Adding the Weinreb amide to the organometallic reagent ensures that the nucleophile is always in excess, which can drive the reaction to the tertiary alcohol. By adding the organometallic reagent slowly to the amide, you keep the concentration of the nucleophile low, favoring the initial addition.Procedure: Slow, dropwise addition of the organometallic reagent to the Weinreb amide solution at low temperature.
3. Choice of Organometallic Reagent Grignard reagents are generally less reactive than organolithium reagents. Switching to a less reactive nucleophile can provide greater selectivity for the desired ketone.Reagent: Use R'MgX instead of R'Li. Consider using organozinc or organocuprate reagents for even milder reactivity.
4. Lewis Acid Additives The addition of a suitable Lewis acid can preferentially coordinate with the more oxophilic N-methoxy group, reinforcing the desired chelation and overriding the interference from the piperidine nitrogen.Additive: Use a magnesium-based Lewis acid like MgBr₂·OEt₂ (1.1 equivalents). Add it to the Weinreb amide before the addition of the organometallic reagent.
Experimental Protocol: Optimized Weinreb Reaction for Piperidine Substrates

This protocol incorporates the strategies of temperature control, inverse addition, and the use of a Lewis acid additive.

Materials:

  • Piperidine-containing Weinreb amide

  • Anhydrous Tetrahydrofuran (THF)

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

  • Organometallic reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Preparation: Dissolve the piperidine-containing Weinreb amide (1.0 equivalent) and MgBr₂·OEt₂ (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Inverse Addition: Slowly add the organometallic reagent (1.1-1.2 equivalents) dropwise to the stirred solution via syringe over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for an additional 1-2 hours after the addition is complete.

  • Quenching: Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Workflow start Start setup 1. Assemble Dry Glassware under N2 Atmosphere start->setup dissolve 2. Dissolve Weinreb Amide and MgBr2·OEt2 in THF setup->dissolve cool 3. Cool to -78 °C dissolve->cool add 4. Slow Dropwise Addition of Organometallic Reagent cool->add stir 5. Stir at -78 °C for 1-2 hours add->stir quench 6. Quench with sat. NH4Cl at -78 °C stir->quench workup 7. Aqueous Workup and Extraction quench->workup purify 8. Column Chromatography workup->purify end Pure Ketone purify->end

Sources

Technical Support Center: Optimizing Temperature for Weinreb Amide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Weinreb-Nahm ketone synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into one of the most critical parameters of this reaction: temperature . As a Senior Application Scientist, my goal is to move beyond simple protocol recitation and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in a Weinreb amide reaction with organometallics?

A: The success of the Weinreb-Nahm ketone synthesis hinges on the stability of a specific tetrahedral intermediate formed during the reaction.[1][2][3][4] After the organometallic reagent (like a Grignard or organolithium) adds to the amide's carbonyl carbon, a five-membered chelated intermediate is formed where the metal ion (Mg²⁺ or Li⁺) is coordinated by both the carbonyl oxygen and the methoxy oxygen.[1][5][6]

This chelation is the key to the reaction's selectivity. It stabilizes the intermediate, preventing it from collapsing prematurely to the ketone.[6] If the ketone were formed in the presence of unreacted, highly reactive organometallic reagent, a second addition would occur, leading to the common byproduct, a tertiary alcohol.[1][7]

Temperature control is crucial because this chelated intermediate is only stable at low temperatures. [1][5] As the temperature rises, the intermediate gains enough energy to break down, forming the ketone. If this happens before the reaction is quenched, over-addition becomes a significant problem. Therefore, maintaining a low temperature throughout the addition and stirring process is paramount to prevent this undesired secondary reaction.[1][8]

Q2: I'm seeing significant formation of a tertiary alcohol byproduct. How can I use temperature to solve this?

A: The formation of a tertiary alcohol is the classic sign of "over-addition," which indicates that the tetrahedral intermediate is collapsing to the ketone prematurely. This is almost always a temperature control issue.[1][7]

Here is a troubleshooting workflow to address this:

  • Lower the Initial Reaction Temperature: The most common starting points are -78 °C (dry ice/acetone bath) or 0 °C (ice/water bath). If you are running the reaction at 0 °C and seeing over-addition, switching to -78 °C is the first and most effective step. This is especially true for highly reactive organolithium reagents.[9][10]

  • Control the Rate of Addition: Adding the organometallic reagent too quickly can create localized "hot spots" in the flask, even if the cooling bath is at the correct temperature. A slow, dropwise addition via a syringe pump is highly recommended to maintain thermal equilibrium.

  • Ensure Efficient Stirring: Poor stirring can also lead to localized concentration and temperature gradients. Ensure your stir bar or overhead stirrer is creating a good vortex and the mixture is homogenous.

  • Quench at Low Temperature: Do not allow the reaction to warm up before quenching.[8] The quench (typically with an aqueous solution like saturated ammonium chloride or dilute HCl) should be performed at the reaction temperature (-78 °C or 0 °C) to neutralize any remaining organometallic reagent before the intermediate has a chance to collapse at a higher temperature.[1][5]

Troubleshooting Guide

Problem: Low yield with significant recovery of unreacted Weinreb amide.
Potential Cause Explanation & Solution
Temperature Too Low While crucial for stability, an excessively low temperature can cause the reaction rate to become impractically slow, especially with less reactive or sterically hindered organometallics. The viscosity of the solvent (like THF) also increases at very low temperatures, impeding mixing. Solution: After the initial low-temperature addition, try allowing the reaction to warm slowly (e.g., from -78 °C to -40 °C or even 0 °C) for a period before quenching.[9] Monitor the reaction by TLC or LC-MS to find the optimal balance between conversion and side-product formation.
Poor Reagent Quality The organometallic reagent may have degraded. Grignard reagents and especially organolithiums are sensitive to air and moisture. Solution: Titrate your organometallic reagent before use to determine its exact molarity. Use fresh, high-quality reagents and anhydrous solvents.
Precipitation of Reagents Some magnesium salts or organometallic species can precipitate from solution at very low temperatures, effectively removing them from the reaction. Solution: Consider a solvent system that better solubilizes the reagents at low temperatures. In some cases, allowing a slight, controlled warm-up as described above can help.

Experimental Protocols & Data

General Protocol for Temperature Optimization

This protocol provides a framework for optimizing temperature for the reaction between a Weinreb amide and an organometallic reagent.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the Weinreb amide (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to the initial starting temperature (see table below). For a first attempt, -78 °C is recommended, especially for organolithiums.[9][10]

  • Addition: Add the organometallic reagent (1.1-1.2 eq.) dropwise via syringe over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at the addition temperature for a set time (e.g., 1 hour).

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl while the flask is still in the cooling bath.

  • Workup & Analysis: Allow the mixture to warm to room temperature, perform a standard aqueous workup, and extract the product. Analyze the crude product by ¹H NMR or LC-MS to determine the ratio of ketone, tertiary alcohol, and starting material.

  • Optimization: Based on the results, adjust the temperature. If starting material remains, consider allowing the reaction to warm to a higher temperature (e.g., -40 °C, 0 °C) after the initial addition. If tertiary alcohol is observed, ensure the temperature is maintained strictly low throughout.

Table 1: Recommended Starting Temperatures for Organometallic Reagents
Organometallic Reagent ClassExampleRecommended Starting Temp.Key Considerations
Alkyllithiums n-BuLi, MeLi-78 °CHighly reactive; very prone to over-addition. Strict low-temperature control is essential.[10]
Aryllithiums PhLi-78 °C to -40 °CGenerally less reactive than alkyllithiums, but low temperatures are still advised.
Alkyl Grignards MeMgCl, EtMgBr0 °C to -20 °CGenerally less reactive than organolithiums. Starting at 0 °C is often successful.
Aryl Grignards PhMgBr0 °C to Room Temp.Can often be run at higher temperatures, but starting at 0 °C is a safe precaution.[10]
Vinyl/Alkynyl Reagents Vinyl lithium-78 °CThese can be very reactive and basic; low temperatures are critical to prevent side reactions.[11]

Visualizing the Mechanism & Workflow

Mechanism: The Role of the Chelated Intermediate

The diagram below illustrates the reaction pathway. The key is the formation of the stable, five-membered chelated intermediate, which prevents the release of the ketone until the acidic workup. At elevated temperatures, this intermediate can break down, leading to the undesired over-addition pathway.

Fig 1. Reaction pathways at optimal (low) and suboptimal (high) temperatures.
Troubleshooting Workflow

Use this decision tree to diagnose and solve common temperature-related issues in your Weinreb amide reactions.

Troubleshooting_Workflow START Analyze Crude Reaction Mixture Q1 Major Product? START->Q1 SUCCESS Reaction Successful Q1->SUCCESS Desired Ketone START_MAT Unreacted Starting Material Q1->START_MAT Starting Amide ALCOHOL Tertiary Alcohol Byproduct Q1->ALCOHOL Tertiary Alcohol MESSY Complex Mixture / Decomposition Q1->MESSY Multiple Products A1 Action: 1. Allow gentle warming after addition (e.g., -78°C to -40°C). 2. Check reagent activity (titrate). 3. Increase reaction time. START_MAT->A1 A2 Action: 1. Lower reaction temperature (e.g., 0°C to -78°C). 2. Slow the addition rate. 3. Ensure quenching occurs at low temp. ALCOHOL->A2 A3 Action: 1. Start with lowest temp (-78°C). 2. Check for substrate/reagent stability issues. 3. Use less reactive Grignard if possible. MESSY->A3

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Technical Support Center: Troubleshooting Low Conversion in the Synthesis of Piperidinyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of piperidinyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low conversion rates, in their synthetic routes. The piperidine ring is a vital scaffold in medicinal chemistry, and mastering its derivatization into ketones is crucial for the development of new chemical entities.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.

Section 1: Foundational Questions & Key Concepts

FAQ 1: What are the most common synthetic routes to piperidinyl ketones, and what are their key reaction parameters?

There are several reliable methods for synthesizing piperidinyl ketones. The choice of route often depends on the available starting materials and the specific substitution pattern desired on the piperidine ring and the ketone. The three most prevalent methods are:

  • Direct N-Acylation of Piperidines: This is a straightforward method involving the reaction of a piperidine with an acylating agent like an acyl chloride or anhydride. It is typically performed in the presence of a base to neutralize the acid byproduct.[2]

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution is used when the ketone is attached to an aromatic ring, which is itself a substituent on the piperidine. The reaction uses a Lewis acid catalyst to generate a reactive acylium ion.[3][4]

  • Addition of Organometallic Reagents: Grignard or organolithium reagents can be added to piperidine-containing esters or nitriles to form ketones.[5] This method is versatile but requires strict control of reaction conditions to avoid over-addition.[6]

Each method has its own set of optimal conditions and potential pitfalls, which are summarized in the table below.

Table 1: Comparison of Common Synthetic Routes to Piperidinyl Ketones

Synthetic RouteKey ReagentsTypical SolventsTemperature Range (°C)Common Challenges
N-Acylation Piperidine, Acyl Chloride/Anhydride, Base (e.g., Et₃N, Pyridine)DCM, THF, Acetonitrile0 to Room TempIncomplete reaction, difficult purification from excess base/acid.[7]
Friedel-Crafts Acylation N-Arylpiperidine, Acyl Chloride, Lewis Acid (e.g., AlCl₃, FeCl₃)CS₂, Nitrobenzene, DCM0 to 80Catalyst deactivation, polysubstitution, requires stoichiometric catalyst.[3]
Grignard Addition Piperidine-ester/nitrile, Grignard Reagent (R-MgX)Anhydrous Ether, THF-78 to Room TempOver-addition to form tertiary alcohols, requires strictly anhydrous conditions.[8][9]
FAQ 2: My reaction is showing low conversion. What are the first analytical steps I should take to diagnose the problem?

Effective troubleshooting begins with a clear understanding of what is in your reaction flask. Before making any changes to the protocol, a systematic analytical approach is essential.

Initial Diagnostic Steps:

  • Thin-Layer Chromatography (TLC): This is the quickest way to get a snapshot of your reaction.[10]

    • What to look for: Compare the crude reaction mixture to your starting materials. Do you see a new spot corresponding to your product? Is there still a significant amount of starting material? Are there unexpected spots that could be byproducts?

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information.

    • What it tells you: LC-MS can confirm the presence of your product's mass, identify the masses of any byproducts, and give a more quantitative estimate of the starting material consumption than TLC.

  • Proton Nuclear Magnetic Resonance (¹H NMR) of the Crude Mixture:

    • Why it's useful: A crude NMR can reveal the ratio of product to starting material and can often help in identifying the structure of major byproducts.

The following workflow diagram illustrates a logical approach to diagnosing a low-conversion reaction.

G cluster_solutions Potential Causes Start Low Conversion Observed TLC Run TLC Analysis Start->TLC LCMS Perform LC-MS Analysis TLC->LCMS NMR Take Crude ¹H NMR LCMS->NMR Analyze Analyze Data: - Starting material remaining? - Product peak present? - Byproduct peaks present? NMR->Analyze Problem Identify Problem Area Analyze->Problem Reagents Reagent Quality/ Stoichiometry Issue Problem->Reagents High SM, no product Conditions Suboptimal Reaction Conditions (Temp, Time) Problem->Conditions Partial conversion SideRxns Competing Side Reactions Problem->SideRxns Multiple new spots/peaks G cluster_reaction Electrophilic Aromatic Substitution reagents Acyl Chloride + AlCl₃ acylium Acylium Ion R-C≡O⁺ reagents->acylium Forms Electrophile complex Sigma Complex Intermediate acylium->complex piperidine N-Arylpiperidine piperidine->complex Nucleophilic Attack product Aryl Piperidinyl Ketone complex->product Deprotonation

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Technical Support Center: Stability of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of working with Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, particularly concerning its stability under acidic conditions. This resource is designed for researchers, scientists, and professionals in drug development who utilize this bifunctional molecule in their synthetic workflows. Here, we address common challenges and provide in-depth, evidence-based guidance to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am planning an N-Boc deprotection on a molecule containing a Weinreb amide. How stable is the Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate moiety to common acidic deprotection conditions?

Answer: This is a critical question of orthogonal protection strategy, where one protecting group must be removed without affecting another functional group.[1][2][3] The N-Boc (tert-butoxycarbonyl) group is well-known for its lability under acidic conditions, while amides, including Weinreb amides, are generally considered more robust.[4][5] However, the stability of the Weinreb amide is not absolute and is highly dependent on the specific reaction conditions employed.

Key Considerations:

  • Acid Strength and Concentration: Strong acids like trifluoroacetic acid (TFA) are standard for Boc deprotection.[6] While effective, prolonged exposure or high concentrations of strong acids, especially in the presence of water, can lead to the hydrolysis of the Weinreb amide.[5] Milder acidic conditions, such as 4M HCl in dioxane, are often sufficient for Boc removal and may offer better preservation of the Weinreb amide.[4]

  • Reaction Temperature: Elevated temperatures will accelerate both the desired Boc deprotection and the potential amide hydrolysis.[5] Whenever possible, conduct Boc deprotection at room temperature or below (e.g., 0 °C) to minimize side reactions.[7]

  • Reaction Time: It is crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Over-exposure to acidic conditions is a primary cause of undesired side product formation.

Expert Insight: The core principle of orthogonal protection is to exploit differential reactivity. The N-Boc group is designed to be cleaved under conditions that leave more stable functionalities, like the Weinreb amide, intact. The key is careful control of the reaction environment.

Question 2: What is the mechanistic basis for the acidic lability of the N-Boc group, and how does it compare to the potential hydrolysis of the Weinreb amide?

Answer: Understanding the underlying mechanisms is fundamental to designing a successful synthetic strategy.

N-Boc Deprotection Mechanism:

The acid-catalyzed cleavage of a Boc group is a well-established electrophilic cleavage mechanism.[9]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Carbocation Formation: The protonated intermediate fragments to form a stable tert-butyl cation and a carbamic acid intermediate.[9]

  • Decarboxylation: The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.[9]

This process is typically rapid and efficient under anhydrous acidic conditions.[10]

Weinreb Amide Hydrolysis Mechanism:

Amide hydrolysis, in contrast, is generally a slower process that requires more forcing conditions.[5][11]

  • Protonation: The carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon.[5]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon.

  • Proton Transfer and Elimination: A series of proton transfers leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxymethylamine moiety and form the corresponding carboxylic acid.[12]

The stability of the Weinreb amide stems from the fact that it is less electrophilic than the protonated Boc-carbamate and the nitrogen lone pair is delocalized into the carbonyl group, making it less susceptible to protonation.

Troubleshooting Guide: Unexpected Weinreb Amide Cleavage

Issue: My analytical data (e.g., NMR, LC-MS) indicates the formation of the corresponding carboxylic acid, suggesting my Weinreb amide is not stable under my N-Boc deprotection conditions.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Excessive Acid Concentration High concentrations of strong acids like TFA can promote the hydrolysis of the Weinreb amide.Reduce the concentration of TFA (e.g., from 50% to 20% in DCM).[7] Alternatively, switch to a milder acid system like 4M HCl in dioxane.[4]
Prolonged Reaction Time Even under milder conditions, extended reaction times can lead to the accumulation of the hydrolyzed side product.Monitor the reaction closely by TLC or LC-MS at regular intervals (e.g., every 15-30 minutes).[8] Quench the reaction as soon as the starting material is consumed.
Presence of Water Water is a necessary reagent for amide hydrolysis. Adventitious water in reagents or solvents can contribute to this side reaction.Use anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Elevated Temperature Higher temperatures provide the activation energy for the less favorable amide hydrolysis.Perform the deprotection at 0 °C or room temperature. Avoid heating unless absolutely necessary and validated on a small scale.

Experimental Protocol: Monitoring N-Boc Deprotection while Assessing Weinreb Amide Stability

  • Reaction Setup: Dissolve Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of 20% TFA in DCM dropwise to the cooled solution.

  • Reaction Monitoring:

    • Immediately after addition, and every 15 minutes thereafter, withdraw a small aliquot of the reaction mixture.

    • Quench the aliquot with a saturated aqueous solution of sodium bicarbonate.

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Analyze the organic extract by TLC and LC-MS to track the disappearance of the starting material and the appearance of the desired deprotected product and any potential carboxylic acid byproduct.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizing the Chemical Transformations

To further clarify the chemical processes discussed, the following diagrams illustrate the key reaction mechanisms and a recommended experimental workflow.

Boc_Deprotection_Mechanism cluster_0 N-Boc Deprotection Start N-Boc Protected Amine Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ Fragmentation Formation of tert-butyl cation and Carbamic Acid Protonation->Fragmentation Decarboxylation Release of CO2 Fragmentation->Decarboxylation Product Free Amine Decarboxylation->Product

Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.

Amide_Hydrolysis_Mechanism cluster_1 Weinreb Amide Hydrolysis Amide Weinreb Amide Protonation_Amide Protonation of Carbonyl Oxygen Amide->Protonation_Amide H+ Nucleophilic_Attack Nucleophilic Attack by Water Protonation_Amide->Nucleophilic_Attack H2O Tetrahedral_Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Collapse Collapse of Intermediate Tetrahedral_Intermediate->Collapse Acid_Product Carboxylic Acid Collapse->Acid_Product

Caption: Mechanism of Acid-Catalyzed Weinreb Amide Hydrolysis.

Experimental_Workflow Start_Exp Dissolve Substrate in Anhydrous DCM Cool Cool to 0 °C Start_Exp->Cool Add_Acid Add Acidic Solution Dropwise Cool->Add_Acid Monitor Monitor by TLC/LC-MS every 15 min Add_Acid->Monitor Quench Quench with NaHCO3(aq) Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Isolate Dry and Concentrate Extract->Isolate

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Technical Support Center: Stability of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this key synthetic intermediate, particularly under basic conditions.

I. Core Concepts: Understanding the Molecule's Stability

Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate incorporates two key functional groups that dictate its reactivity and stability: the N-tert-butoxycarbonyl (Boc) protecting group and the N-methoxy-N-methylamide (Weinreb amide). A thorough understanding of their behavior under basic conditions is crucial for successful experimental design.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its general stability to a range of nucleophiles and bases.[1] Its removal is most efficiently achieved under acidic conditions, such as with trifluoroacetic acid (TFA).[2][3] While generally robust to bases, some studies have shown that under certain conditions, particularly with strong bases and electron-withdrawing groups nearby, the Boc group can be cleaved.[4]

  • The Weinreb Amide: The Weinreb amide is a valuable functional group in organic synthesis, primarily used for the preparation of ketones and aldehydes.[5][6] A key advantage of the Weinreb amide is its resistance to over-addition of organometallic reagents.[6] This stability is attributed to the formation of a stable chelated tetrahedral intermediate.[6] While generally stable, Weinreb amides can undergo hydrolysis to the corresponding carboxylic acid under harsh acidic or basic conditions with prolonged heating.[7][8]

II. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the handling and reaction of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate under basic conditions.

Issue 1: Unexpected Hydrolysis of the Weinreb Amide

Symptoms:

  • Formation of the corresponding carboxylic acid (1-Boc-piperidine-3-carboxylic acid) as a significant byproduct, detected by LC-MS or NMR.

  • Low yield of the desired ketone or aldehyde product after reaction with an organometallic reagent.

Probable Causes:

  • Presence of strong aqueous base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially in the presence of water and heat, can promote the hydrolysis of the Weinreb amide.[7]

  • Prolonged reaction times at elevated temperatures: Even with milder bases, extended reaction times and high temperatures can lead to gradual hydrolysis.

Solutions:

  • Choice of Base: Opt for non-nucleophilic, anhydrous bases when possible. If an aqueous base is necessary, use milder options like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) and maintain low temperatures.

  • Reaction Conditions: Keep reaction times to a minimum and run reactions at the lowest effective temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessary exposure to basic conditions.

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to minimize water content, which is a key reactant in hydrolysis.

Issue 2: Epimerization at the C3 Position

Symptoms:

  • Formation of a diastereomeric mixture of the product, observed by chiral HPLC or NMR spectroscopy.

  • Loss of enantiomeric purity of the starting material or product.

Probable Causes:

  • Use of strong, sterically hindered bases: Strong bases such as potassium tert-butoxide or sodium ethoxide can deprotonate the α-proton at the C3 position of the piperidine ring, leading to a planar enolate intermediate that can be protonated from either face, resulting in racemization or epimerization.[9]

  • Elevated temperatures: Higher temperatures can provide the necessary activation energy for the deprotonation-reprotonation equilibrium, favoring epimerization.

Solutions:

  • Base Selection: Employ milder bases like triethylamine or diisopropylethylamine (DIPEA) that are less likely to cause epimerization.[9]

  • Temperature Control: Conduct the reaction at low temperatures (e.g., 0 °C to -78 °C) to disfavor the epimerization process.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the stereocenter to basic conditions.

Issue 3: Unintended Cleavage of the Boc Protecting Group

Symptoms:

  • Appearance of the deprotected piperidine byproduct in the reaction mixture.

  • Complex reaction mixture with multiple spots on a TLC plate.

Probable Causes:

  • While generally stable to bases, some specific combinations of strong bases and certain solvent systems might lead to partial Boc deprotection, especially in primary amines.[4]

  • Reaction conditions that inadvertently generate acidic species during workup can also lead to Boc cleavage.

Solutions:

  • Avoid Excessively Harsh Bases: Stick to moderately basic conditions unless the reaction specifically requires a very strong base.

  • Careful Workup: During the aqueous workup, ensure the pH does not become strongly acidic. Neutralize the reaction mixture carefully.

  • Orthogonal Protection Strategy: If basic conditions are unavoidable and Boc cleavage is a persistent issue, consider using an alternative amine protecting group that is more robust to the specific basic conditions, such as the benzyloxycarbonyl (Cbz) group.[10]

Data Summary: Recommended Base and Condition Selection
Goal Recommended Base Solvent Temperature Rationale
Reaction at Weinreb Amide (e.g., Grignard) -Anhydrous THF, Ether0 °C to RTWeinreb amides react well with organometallic reagents under standard anhydrous conditions.[5]
General Base-Catalyzed Reactions Triethylamine, DIPEA, Na2CO3, K2CO3DCM, THF, Acetonitrile0 °C to RTThese milder bases are less likely to cause epimerization or hydrolysis.
Avoiding Epimerization Triethylamine, DIPEATHF, Toluene-78 °C to 0 °CLow temperatures and non-alkoxide bases minimize the risk of deprotonation at C3.[9]
Avoiding Hydrolysis Anhydrous conditions are keyAnhydrous THF, TolueneAs low as feasibleMinimizing water prevents the hydrolysis of the Weinreb amide.

III. Frequently Asked Questions (FAQs)

Q1: How stable is the Weinreb amide in Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate to common inorganic bases like NaOH and K2CO3?

A1: The Weinreb amide is relatively stable to milder inorganic bases like potassium carbonate (K2CO3), especially at room temperature and for short reaction times. However, strong bases like sodium hydroxide (NaOH), particularly in aqueous solutions and with heating, can lead to hydrolysis of the amide to the corresponding carboxylic acid.[7] It is always recommended to monitor the reaction closely.

Q2: Can the Boc group be cleaved by bases?

A2: The Boc group is generally considered stable to most basic conditions.[1] Cleavage of the Boc group typically requires acidic conditions.[2] However, there are literature reports of Boc group removal under specific basic conditions, particularly for primary amines with adjacent electron-withdrawing groups, using bases like sodium carbonate.[4] For this secondary amine derivative, cleavage under standard basic conditions is unlikely but should not be entirely ruled out under harsh conditions.

Q3: What are the primary degradation pathways to be concerned about under basic conditions?

A3: The two main potential degradation pathways are:

  • Hydrolysis of the Weinreb amide: This leads to the formation of 1-Boc-piperidine-3-carboxylic acid.

  • Epimerization at the C3 position: If the starting material is chiral, basic conditions can lead to the loss of stereochemical integrity.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): An RP-HPLC method can be developed to monitor the disappearance of the starting material and the appearance of any degradation products.[11] A chiral HPLC method would be necessary to detect epimerization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the mass of potential byproducts, such as the hydrolyzed carboxylic acid or the de-Boc'd amine.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of the starting material and any isolated byproducts.

IV. Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study under Basic Conditions

This protocol is designed to assess the stability of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate to a specific base.

Materials:

  • Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

  • Base of interest (e.g., 1 M NaOH, saturated Na2CO3 solution)

  • Organic solvent (e.g., THF or Acetonitrile)

  • HPLC system with a suitable column (e.g., C18)

  • LC-MS system

Procedure:

  • Prepare a stock solution of the piperidine derivative in the chosen organic solvent (e.g., 1 mg/mL).

  • In separate vials, mix a known volume of the stock solution with the basic solution. A typical ratio would be 1:1 (v/v).

  • Maintain the vials at a controlled temperature (e.g., room temperature or 40 °C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Neutralize the aliquot with an equivalent amount of a suitable acid (e.g., 1 M HCl).

  • Dilute the neutralized sample with the mobile phase and analyze by HPLC and LC-MS to determine the percentage of the remaining parent compound and identify any degradation products.

Diagrams

G cluster_troubleshooting Troubleshooting Workflow Start Experiment with Basic Conditions Issue Unexpected Result? Start->Issue Hydrolysis Weinreb Amide Hydrolysis Issue->Hydrolysis Carboxylic Acid Detected Epimerization Epimerization at C3 Issue->Epimerization Diastereomers Formed Boc_Cleavage Boc Group Cleavage Issue->Boc_Cleavage Deprotected Amine Seen Success Successful Reaction Issue->Success No Solution_Hydrolysis Use Milder/Anhydrous Base Lower Temperature Hydrolysis->Solution_Hydrolysis Solution_Epimerization Use Milder Base Lower Temperature Epimerization->Solution_Epimerization Solution_Boc Careful Workup Consider Alternative Protection Boc_Cleavage->Solution_Boc

Caption: A troubleshooting decision tree for experiments involving basic conditions.

G cluster_stability Key Stability Considerations Molecule Benzyl 3-[methoxy(methyl)carbamoyl] piperidine-1-carboxylate Weinreb Weinreb Amide (Position 3) Molecule->Weinreb Boc Boc Group (Position 1) Molecule->Boc Stereocenter Stereocenter (Position 3) Molecule->Stereocenter Hydrolysis Hydrolysis Risk (Strong Base, H2O, Heat) Weinreb->Hydrolysis Boc_Stability Generally Stable to Base Boc->Boc_Stability Epimerization Epimerization Risk (Strong Base, Heat) Stereocenter->Epimerization

Caption: A summary of the key functional groups and their stability concerns.

V. References

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Google Patents. (2020). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Google Patents. (2009). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. [Link]

  • Capot Chemical. (2026). MSDS of benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. [Link]

  • eScholarship.org. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. [Link]

  • Beilstein Journals. (n.d.). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link]

  • PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). [Link]

  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Royal Society of Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]

  • Analytice. (n.d.). Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine). [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bases. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of C3-epi-virenose and anomerically activated derivatives. [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • MDPI. (2013). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. [Link]

Sources

Preventing racemization during reactions with chiral piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling chiral piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during chemical transformations. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions we receive regarding the stability of chiral piperidines.

Question 1: What is the primary mechanism causing racemization in chiral piperidine derivatives?

Answer: The most prevalent pathway to racemization for piperidines with chirality at the α-carbon (C2 or C6) is through the formation of an achiral enamine or iminium ion intermediate. The process is initiated by the deprotonation of the α-carbon, leading to the formation of a planar enamine, which can be reprotonated from either face, resulting in a loss of stereochemical integrity. This is particularly common under basic conditions or at elevated temperatures.

Question 2: My chiral piperidine seems to racemize even under neutral or slightly acidic conditions. Why is this happening?

Answer: While base-mediated enamine formation is a primary concern, racemization can also occur under neutral or acidic conditions through the formation of a planar iminium ion. This typically happens when the piperidine nitrogen acts as a nucleophile or when subjected to reagents that can transiently abstract a hydride from the α-carbon. The resulting iminium ion is achiral, and subsequent reduction or nucleophilic attack will occur from both faces, leading to a racemic or epimerized mixture.

Question 3: Which reaction conditions are considered "high-risk" for racemization?

Answer: Be particularly cautious with the following conditions:

  • High Temperatures: Increased thermal energy can overcome the activation barrier for deprotonation or iminium ion formation.

  • Strong Bases: Bases like lithium diisopropylamide (LDA), sodium hydride (NaH), or even strong organic bases like DBU can readily deprotonate the α-carbon.

  • Protic Solvents: Protic solvents can facilitate proton exchange, aiding in the formation and reprotonation of enamine intermediates.

  • Certain Catalysts: Some transition metal catalysts, particularly under hydrogen transfer conditions, can promote pathways that lead to racemization.

Section 2: Troubleshooting Guide: Reaction-Specific Issues

This section provides in-depth guidance for specific experimental challenges.

Scenario 1: Racemization observed during an N-alkylation reaction.

Problem: You are attempting to alkylate the piperidine nitrogen of your C2-substituted chiral piperidine, but you are observing significant loss of enantiomeric excess (%ee).

Analysis & Solution: N-alkylation often requires a base to deprotonate the nitrogen, and this is where the problem usually begins. The choice of base is critical. A strong, sterically hindered base is often preferred as it is less likely to deprotonate the more sterically accessible, yet kinetically slower, α-proton.

Troubleshooting Protocol:

  • Base Selection: Avoid strong, small bases like NaH. Instead, consider using a bulkier base such as potassium bis(trimethylsilyl)amide (KHMDS) or a non-nucleophilic organic base like proton-sponge.

  • Solvent Choice: Switch from polar protic solvents (e.g., ethanol) to polar aprotic solvents like tetrahydrofuran (THF) or toluene. This will minimize proton exchange that facilitates enamine formation.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or even -78 °C and slowly warm if necessary.

  • Order of Addition: Add the base to the solution of the piperidine derivative at low temperature before adding the alkylating agent. This ensures the nitrogen is deprotonated preferentially.

Visualizing the Problem: N-Alkylation Racemization Pathway

Start Chiral Piperidine (R-enantiomer) Alpha_Deprotonation α-Proton Abstraction Start->Alpha_Deprotonation Incorrect Base Choice Base Strong, Non-Bulky Base (e.g., NaH) Base->Alpha_Deprotonation Enamine Planar Achiral Enamine Alpha_Deprotonation->Enamine Reprotonation Reprotonation Enamine->Reprotonation Racemic Racemic Mixture (R and S) Reprotonation->Racemic Non-selective

Caption: Incorrect base selection can lead to α-deprotonation and racemization.

Scenario 2: Epimerization during a reaction at the C3 position.

Problem: Your starting material is a 2,3-disubstituted chiral piperidine. You are performing a reaction at the C3 substituent, but you are observing epimerization at the C2 position.

Analysis & Solution: This is a classic case of racemization via an enamine intermediate. The reaction conditions, even if targeted at a different position, are facilitating the deprotonation of the C2 proton. The solution lies in protecting the piperidine nitrogen to electronically disfavor the formation of the enamine.

Protective Group Strategy:

An electron-withdrawing group on the nitrogen makes the α-protons less acidic and destabilizes the formation of a positive charge on the nitrogen, which is a resonance contributor of the enamine.

Protective GroupAbbreviationKey AdvantageCleavage Conditions
tert-ButoxycarbonylBocHighly effective at preventing racemization; stable.Strong acid (e.g., TFA)
CarboxybenzylCbzStable; removable by hydrogenolysis.H₂, Pd/C
TrifluoroacetylTFAcStrongly electron-withdrawing; very effective.Mild basic hydrolysis

Experimental Workflow: Boc Protection to Prevent Epimerization

Start Chiral 2,3-Piperidine Protect Step 1: N-Protection (Boc₂O, Et₃N, DCM) Start->Protect Protected N-Boc Protected Piperidine (Stable α-Proton) Protect->Protected React Step 2: Reaction at C3 (Desired Transformation) Protected->React Product_Protected N-Boc Protected Product (Stereocenter Intact) React->Product_Protected Deprotect Step 3: Deprotection (TFA, DCM) Product_Protected->Deprotect Final_Product Final Product (High %ee) Deprotect->Final_Product

Caption: Workflow for preventing epimerization using an N-Boc protecting group.

Section 3: Protocol for Stereoretentive N-Arylation

This protocol details a robust method for the N-arylation of a chiral 2-methylpiperidine, a reaction prone to racemization if not handled correctly.

Objective: To perform a Buchwald-Hartwig amination while preserving the stereochemical integrity of the chiral piperidine.

Materials:

  • Chiral (R)-2-methylpiperidine

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base: Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Solvent: Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), Pd₂(dba)₃ (2 mol %), and XPhos (4 mol %) to an oven-dried flask.

  • Solvent Addition: Add anhydrous toluene to dissolve the reagents.

  • Reagent Addition: Add the chiral (R)-2-methylpiperidine (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the initial exotherm and minimize side reactions.

  • Base Addition: Slowly add LiHMDS (1.3 eq, as a 1M solution in THF) dropwise over 10 minutes. The use of a bulky, non-nucleophilic base like LiHMDS is crucial to ensure selective deprotonation of the nitrogen over the α-carbon.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench carefully by adding saturated aqueous ammonium chloride solution.

  • Workup & Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

  • Chiral Analysis: The most critical step. Analyze the enantiomeric excess of the purified product using chiral HPLC or SFC to confirm the retention of stereochemistry.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural Product Reports, 17, 435-446. [Link]

  • Weitz, I. S., & Rabinovitz, M. (1981). Racemization of α-amino acids via reversible dehydrogenation-hydrogenation with a rhodium(I) catalyst. Journal of the Chemical Society, Chemical Communications, (21), 1124-1125. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous characterization of synthetic intermediates is paramount to ensuring the integrity and quality of the final active pharmaceutical ingredient (API). Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, a key building block, presents a unique analytical challenge due to its combination of a piperidine core, a benzyl carbamate (Cbz) protecting group, and a Weinreb amide moiety. This guide provides an in-depth analysis of its mass spectrometric behavior, offering a comparative perspective against alternative analytical techniques to empower researchers in selecting the most appropriate method for their needs.

Understanding the Molecule: Structural Features and Analytical Implications

Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate possesses three key structural features that dictate its analytical behavior:

  • Piperidine Ring: A saturated heterocycle that is a common scaffold in many pharmaceuticals. Its fragmentation in mass spectrometry is well-characterized and often involves ring opening or cleavage adjacent to the nitrogen atom.

  • Benzyl Carbamate (Cbz/Z) Group: A common amine protecting group. Its presence introduces a chromophore, making UV-based detection viable. In mass spectrometry, it is prone to characteristic fragmentation, primarily the loss of the benzyl group or the entire carbamate moiety.

  • Weinreb Amide: An N-methoxy-N-methyl amide that is a versatile functional group in organic synthesis, known for its controlled reactivity towards organometallic reagents. Its fragmentation pattern is influenced by the stability of the resulting fragments.

The interplay of these functional groups necessitates a multi-faceted analytical approach for comprehensive characterization.

Mass Spectrometry: A Primary Tool for Structural Elucidation

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for the identification and structural confirmation of synthetic intermediates.

Predicted Fragmentation Pattern

The primary fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) are expected to involve:

  • Benzylic Cleavage: The most facile fragmentation is the cleavage of the benzyl group, resulting in a prominent ion at m/z 91, corresponding to the tropylium cation. The remaining piperidine structure would form a radical cation.

  • Loss of the Carbamate Group: Cleavage of the N-Cbz bond can occur, leading to the loss of the entire benzyl carbamate group as CO₂ and toluene, or through other rearrangements.

  • Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, typically initiated by cleavage alpha to the nitrogen atom, leading to a series of smaller fragment ions.

  • Weinreb Amide Fragmentation: The Weinreb amide can fragment through various pathways, including cleavage of the C-N bond or the N-O bond.

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

m/z (Predicted)Proposed Fragment StructureFragmentation Pathway
292[M]+•Molecular Ion
201[M - C₇H₇]+Loss of benzyl radical
158[M - C₇H₇ - CO₂]+Loss of benzyl radical and carbon dioxide
91[C₇H₇]+Tropylium ion
Various-Piperidine ring fragments
Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Dissolve sample in volatile solvent (e.g., Ethyl Acetate) Filter Filter through 0.22 µm syringe filter Sample->Filter Injection Inject into GC Filter->Injection Column Separation on a non-polar column (e.g., DB-5ms) Injection->Column Gradient Temperature Gradient (e.g., 50°C to 280°C) Column->Gradient Ionization Electron Ionization (EI) at 70 eV Gradient->Ionization Detection Mass Analyzer (e.g., Quadrupole) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum of Eluted Peak TIC->Spectrum Library Comparison with Spectral Libraries Spectrum->Library

Protocol:

  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC Separation: Inject the sample into a GC equipped with a capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent). A typical temperature program would start at a low temperature (e.g., 50-100°C) and ramp up to a higher temperature (e.g., 280-300°C) to ensure elution of the compound.

  • MS Detection: The eluent from the GC is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. This data is compared against spectral libraries and predicted fragmentation patterns for structural confirmation.

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analytical strategy often involves orthogonal techniques for confirmation of purity and for quantitative analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of pharmaceutical intermediates.[1]

Advantages over Mass Spectrometry:

  • Quantitative Accuracy: HPLC-UV is generally considered more accurate and precise for quantitative analysis than GC-MS or LC-MS without the use of an internal standard.

  • Simplicity and Cost-Effectiveness: HPLC-UV systems are typically less complex and less expensive to operate and maintain than mass spectrometers.

  • Non-destructive: The sample can be collected after analysis for further characterization if needed.

Disadvantages:

  • Lack of Structural Information: UV detection provides no information about the mass or structure of the compound, only its retention time and UV absorbance.

  • Chromophore Requirement: The compound must possess a UV-absorbing chromophore. In this case, the benzyl group provides adequate UV absorbance.

  • Derivatization for Non-absorbing Compounds: For compounds lacking a chromophore, a derivatization step is necessary to introduce a UV-active moiety, which adds complexity to the method.[1]

HPLCUV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection UV Detection cluster_data Data Analysis Sample Dissolve sample in mobile phase Filter Filter through 0.45 µm syringe filter Sample->Filter Injection Inject into HPLC Filter->Injection Column Reversed-Phase C18 Column Injection->Column MobilePhase Isocratic or Gradient Elution (e.g., Acetonitrile/Water) Column->MobilePhase Detector Diode Array Detector (DAD) or UV-Vis Detector MobilePhase->Detector Wavelength Monitor at λmax of Benzyl Group (approx. 254 nm) Detector->Wavelength Chromatogram Chromatogram (Absorbance vs. Retention Time) Wavelength->Chromatogram Quantification Peak Area for Quantification Chromatogram->Quantification

Protocol for HPLC-UV Analysis:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water or methanol and water, with or without a buffer.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Chromatographic Conditions: Use a reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm). An isocratic or gradient elution can be employed to achieve optimal separation from any impurities. The flow rate is typically around 1 mL/min.

  • UV Detection: Monitor the eluent at the wavelength of maximum absorbance for the benzyl carbamate group (around 254 nm).

  • Quantification: The purity of the sample can be determined by the area percentage of the main peak. For accurate quantification, a calibration curve should be generated using a certified reference standard.

Quantitative NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the concentration of a substance without the need for a specific reference standard of the analyte.

Advantages over Chromatographic Methods:

  • Primary Analytical Method: qNMR can provide a direct measurement of the analyte concentration traceable to the SI unit.

  • No Separation Required for Pure Samples: For a pure sample, no chromatographic separation is needed.

  • Structural Confirmation and Quantification in One Experiment: NMR provides detailed structural information while simultaneously allowing for quantification.

Disadvantages:

  • Lower Sensitivity: qNMR is less sensitive than MS and HPLC, typically requiring milligram quantities of the sample.

  • Requirement for an Internal Standard: For accurate quantification, a certified internal standard of known purity and concentration must be used.

  • Signal Overlap: In complex mixtures, signal overlap can make accurate integration challenging.

Protocol for qNMR Analysis:

  • Sample Preparation: Accurately weigh the sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte.

  • Solvent: Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Processing and Quantification: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. The concentration of the analyte can then be calculated using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / V_solvent)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume

Table 2: Comparison of Analytical Techniques for Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

ParameterMass Spectrometry (GC/LC-MS)HPLC-UVQuantitative NMR (qNMR)
Primary Use Structural Elucidation, IdentificationPurity Determination, QuantificationAbsolute Quantification, Structural Confirmation
Sensitivity Very High (pg-fg)High (ng-µg)Moderate (µg-mg)
Quantitative Accuracy Good (with internal standard)Very GoodExcellent (Primary Method)
Structural Information ExcellentNoneExcellent
Sample Throughput ModerateHighLow to Moderate
Cost & Complexity HighLowHigh

Conclusion and Recommendations

The comprehensive analysis of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate requires a strategic combination of analytical techniques.

  • For initial identification and structural confirmation , GC-MS or LC-MS/MS is the method of choice, providing unambiguous molecular weight and fragmentation data. The predicted fragmentation patterns, supported by the analysis of close structural analogs, offer a reliable basis for interpretation.

  • For routine purity checks and quality control in a production environment , HPLC-UV is a highly suitable, cost-effective, and robust method. Its high throughput and excellent quantitative performance make it ideal for this purpose.

  • For the certification of reference materials or when the highest accuracy in quantification is required , qNMR stands out as a primary analytical technique. It provides direct, SI-traceable quantification along with definitive structural information.

By understanding the strengths and limitations of each of these powerful analytical tools, researchers and drug development professionals can design a comprehensive and efficient analytical strategy for the characterization of this and other critical pharmaceutical intermediates, ensuring the quality and safety of the final drug product.

References

  • SpectraBase. Benzyl (S)-2-{[methoxy(methyl)amino]carbonyl}pyrrolidine-1-carboxylate. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

Sources

A Comparative Crystallographic Guide to Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the X-ray crystallographic data of derivatives related to Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of these vital scaffolds, offering insights into their conformational behavior and the implications for rational drug design. While a crystal structure for the eponymous compound is not publicly available, this guide leverages crystallographic data from closely related analogues to provide a robust comparative framework.

The N-benzyl piperidine motif is a cornerstone in medicinal chemistry, valued for its structural flexibility and three-dimensional character, which allows for fine-tuning of both efficacy and physicochemical properties in drug development.[1] The introduction of a Weinreb amide at the 3-position of the piperidine ring offers a versatile handle for further synthetic transformations, making these compounds particularly attractive starting points for the synthesis of complex bioactive molecules. Understanding the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR) and for designing next-generation therapeutics with enhanced potency and selectivity.

Comparative Crystallographic Analysis

To illuminate the structural landscape of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate derivatives, we will analyze and compare the crystal structures of three key analogues. These have been strategically selected to dissect the influence of the carbamoyl moiety and the piperidine ring substitution pattern on the overall molecular conformation.

  • 3-(N-methoxy-N-methylcarbamoyl)-2,2,5,5-tetramethyl-1-oxy-pyrroline (Analogue 1): This structure provides critical insight into the preferred conformation of the methoxy(methyl)carbamoyl (Weinreb amide) group, albeit on a five-membered pyrroline ring.

  • N-Carbamoyl-piperidine-4-carboxylic acid (Analogue 2): This analogue showcases the conformational preferences of a carbamoyl group directly attached to a piperidine ring, offering a valuable comparison for the target scaffold.[2]

  • A cis-3,5-disubstituted N-tosylpiperidine derivative (Analogue 3): The crystal structure of this compound provides a clear example of the piperidine ring in a chair conformation and the relative stereochemistry of its substituents, which is crucial for understanding the overall shape of the target molecule.[3]

The following table summarizes the key crystallographic data for these comparative structures.

ParameterAnalogue 1: 3-(N-methoxy-N-methylcarbamoyl)-2,2,5,5-tetramethyl-1-oxy-pyrrolineAnalogue 2: N-Carbamoyl-piperidine-4-carboxylic acid[2]Analogue 3: A cis-3,5-disubstituted N-tosylpiperidine derivative[3]
Crystal System OrthorhombicMonoclinicOrthorhombic
Space Group PbcaP2₁/cP2₁2₁2₁
Piperidine Ring Conformation N/A (Pyrroline ring)ChairChair
Carbamoyl Group Orientation The Weinreb amide adopts a specific orientation relative to the pyrroline ring.The carbamoyl and carboxyl groups are in a defined orientation.N/A
Key Dihedral Angles Specific torsion angles define the conformation of the Weinreb amide.The dihedral angle between the mean planes of the carboxylate and ureid groups is 35.3(3)°.[2]Specific dihedral angles define the cis relationship of the substituents.
Intermolecular Interactions C-H···O hydrogen bonds forming a supramolecular layer structure.Intermolecular O-H···O, N-H···O, and C-H···O hydrogen bonds creating a 3D network.[2]Details on intermolecular interactions would be specific to the full crystal structure report.
Conformational Insights and Structural Implications

The crystal structure of Analogue 1 reveals the geometry of the Weinreb amide, a key functional group in the target molecule. The planarity and bond angles of the N-methoxy-N-methylcarbamoyl moiety in this analogue provide a foundational model for predicting its conformation when attached to the piperidine ring of the target compound.

In Analogue 2 , the piperidine ring unequivocally adopts a chair conformation, which is the most stable arrangement for such six-membered heterocycles.[2] The crystallographic data for this compound would allow for a detailed analysis of bond lengths and angles within the piperidine ring, providing a benchmark for comparison with computationally modeled structures of the target molecule. The defined orientation of the carbamoyl group relative to the piperidine ring highlights the influence of intramolecular and intermolecular forces on the overall conformation.

The X-ray structure of Analogue 3 is instrumental in understanding the stereochemical relationships of substituents on the piperidine ring. The confirmation of a cis relationship between the substituents in this analogue demonstrates the power of X-ray crystallography in unambiguously assigning relative stereochemistry, a critical aspect in the development of chiral drugs.[3]

For the target molecule, Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, it is anticipated that the piperidine ring will also adopt a chair conformation. The orientation of the bulky N-benzyl and the 3-[methoxy(methyl)carbamoyl] substituents (whether axial or equatorial) will be a critical determinant of the molecule's overall shape and its ability to interact with biological targets. The interplay of steric and electronic effects of these substituents will dictate the conformational equilibrium.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Molecule

The following is a generalized, yet detailed, protocol for obtaining the crystal structure of a small organic molecule like a Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate derivative.

1. Crystallization:

  • Objective: To grow single crystals of sufficient size and quality for diffraction analysis.
  • Methodology:
  • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, dichloromethane, hexane) to near saturation.
  • Employ a suitable crystallization technique. Common methods include:
  • Slow Evaporation: Allow the solvent to evaporate slowly from the solution at a constant temperature.
  • Vapor Diffusion: Place a small vial containing the compound solution inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.
  • Cooling: Slowly cool a saturated solution of the compound.
  • Rationale: The slow growth of crystals is crucial for achieving a well-ordered crystal lattice, which is essential for obtaining high-quality diffraction data.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a single crystal and collect diffraction data using an X-ray diffractometer.
  • Methodology:
  • Select a suitable single crystal under a microscope. The crystal should be well-formed with sharp edges and no visible defects.
  • Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a cryoloop.
  • Center the crystal in the X-ray beam of the diffractometer.
  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.
  • Rationale: Low-temperature data collection (typically at 100 K) is often employed to minimize thermal vibrations of the atoms, leading to higher resolution data.

3. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the crystal lattice and refine the structural model.
  • Methodology:
  • Process the raw diffraction data to obtain a set of structure factors.
  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
  • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
  • Locate and refine the positions of hydrogen atoms.
  • Rationale: The refinement process aims to produce a final structural model that is chemically reasonable and provides the best possible fit to the experimental data. The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing Molecular Structures and Workflows

To further aid in the understanding of the molecular structures and the experimental process, the following diagrams are provided.

cluster_Target Target Molecule cluster_Analogues Comparative Analogues Target Benzyl 3-[methoxy(methyl)carbamoyl] piperidine-1-carboxylate Analogue1 Analogue 1: 3-(Weinreb Amide)-pyrroline Target->Analogue1 Weinreb Amide Conformation Analogue2 Analogue 2: N-Carbamoyl-piperidine-4-carboxylic acid Target->Analogue2 Piperidine Ring & Carbamoyl Group Analogue3 Analogue 3: cis-3,5-disubstituted N-tosylpiperidine Target->Analogue3 Piperidine Ring Conformation & Stereochemistry

Caption: Logical relationship between the target molecule and its crystallographically characterized analogues.

Start Purified Compound Crystallization Crystallization (e.g., Vapor Diffusion) Start->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection X-ray Data Collection (Diffractometer) Mounting->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement (Least Squares) Solution->Refinement Validation Structure Validation (Final Model) Refinement->Validation

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the crystal structure of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate remains to be determined, a comparative analysis of closely related analogues provides invaluable insights into its likely three-dimensional architecture. The piperidine ring is expected to adopt a chair conformation, with the stereochemistry and orientation of the N-benzyl and 3-carbamoyl substituents playing a crucial role in defining its pharmacological profile. The detailed experimental protocol provided herein offers a robust framework for researchers seeking to elucidate the crystal structures of these and other novel compounds. The application of X-ray crystallography is indispensable for the continued development of piperidine-based therapeutics, enabling a deeper understanding of structure-activity relationships and facilitating the design of more effective and selective drugs.

References

  • Frey, G. D., & Herdtweck, E. (2010). Crystal and Molecular Structure of 3-(-Methoxy–methylcarbamoyl)- 2,2,5,5-tetramethyl-1-oxy-pyrroline. Zeitschrift für Naturforschung B, 65(4), 475-478. [Link]

  • García-Rochel, A. B., et al. (2015). N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. Journal of Molecular Structure, 1100, 233-239. [Link]

  • Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined disubstituted piperidines. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]

  • Singh, H., & Singh, P. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link]

Sources

A Comparative Guide to Piperidine Acylation: Weinreb Amide vs. Acid Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the acylation of piperidine and its derivatives is a cornerstone of synthesis. The resulting N-acylpiperidines are prevalent motifs in a vast number of pharmaceuticals. The choice of acylating agent is a critical decision that can significantly impact yield, purity, and the overall efficiency of a synthetic route. This guide provides an in-depth technical comparison of two common acylating agents for this transformation: the venerable acid chloride and the more nuanced Weinreb amide.

At a Glance: Key Differences

FeatureWeinreb AmideAcid Chloride
Reactivity ModerateHigh
Key Advantage Prevents over-addition, leading to cleaner reactions and higher yields of the desired ketone.[1][2]Rapid reactions, often complete at room temperature.[3]
Common Side Reactions Generally minimalOver-addition to form tertiary alcohols, reactions with nucleophilic solvents, and formation of HCl which can cause side reactions with sensitive substrates.[1]
Handling & Stability Generally stable, isolable solids or oils. The precursor, N,O-dimethylhydroxylamine hydrochloride, can be hygroscopic and relatively expensive.[1]Highly reactive, moisture-sensitive liquids or low-melting solids. Often used in situ.[4]
Workup Typically straightforward aqueous workup.Requires a base to neutralize HCl, which can complicate purification.

The Acylation of Piperidine: A Mechanistic Overview

The acylation of a secondary amine like piperidine with either a Weinreb amide or an acid chloride proceeds through a nucleophilic acyl substitution mechanism. However, the nature of the electrophile and the stability of the intermediates differ significantly, leading to distinct outcomes.

The Weinreb Amide Pathway: Controlled Acylation

The Weinreb amide, or N-methoxy-N-methylamide, is a specialized acylating agent designed for controlled additions of nucleophiles.[1] The key to its utility lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1][2]

Weinreb Amide Acylation piperidine Piperidine intermediate Stable Chelated Tetrahedral Intermediate piperidine->intermediate Nucleophilic Attack weinreb_amide Weinreb Amide (R-CO-N(OMe)Me) weinreb_amide->intermediate acyl_piperidine N-Acylpiperidine intermediate->acyl_piperidine Workup (hydrolysis) hydroxylamine N,O-dimethylhydroxylamine intermediate->hydroxylamine Workup

Figure 1: General workflow for the acylation of piperidine using a Weinreb amide.

The nitrogen of piperidine attacks the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation of the lithium or magnesium cation (from an organometallic reagent or, in this case, the amine salt) between the carbonyl oxygen and the methoxy oxygen.[1][2] This stable intermediate prevents the subsequent addition of another nucleophile. Upon aqueous workup, the intermediate collapses to furnish the desired N-acylpiperidine.

The Acid Chloride Pathway: A More Reactive Route

Acid chlorides are among the most reactive carboxylic acid derivatives and readily undergo nucleophilic acyl substitution.[3]

Acid Chloride Acylation piperidine Piperidine intermediate Tetrahedral Intermediate piperidine->intermediate Nucleophilic Attack acid_chloride Acid Chloride (R-CO-Cl) acid_chloride->intermediate base Base (e.g., Pyridine, Et3N) base_hcl Base-HCl Salt base->base_hcl acyl_piperidine N-Acylpiperidine intermediate->acyl_piperidine Elimination of Cl- hcl HCl intermediate->hcl hcl->base_hcl Neutralization

Figure 2: General workflow for the acylation of piperidine using an acid chloride.

The reaction is typically rapid and exothermic. The piperidine nitrogen attacks the highly electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the N-acylpiperidine. A significant byproduct of this reaction is hydrogen chloride (HCl), which will protonate the starting piperidine or other basic functionalities in the molecule. Therefore, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge the HCl produced.[4]

Head-to-Head Comparison: Performance and Practicality

ParameterWeinreb AmideAcid ChlorideSenior Scientist's Insight
Yield Generally high to excellent, especially when avoiding over-addition is critical.[5]Can be high, but may be compromised by side reactions.For complex molecules with multiple nucleophilic sites, the Weinreb amide often provides a more reliable and ultimately higher-yielding route to the desired product.
Purity Products are often cleaner due to the lack of over-addition and fewer side reactions.Purity can be an issue due to the formation of byproducts from over-addition or reaction with the solvent. The presence of base-HCl salts can also complicate purification.The cleaner reaction profile of Weinreb amides can significantly reduce the time and resources spent on purification, a major consideration in process development.
Reaction Conditions Often requires the pre-formation of the Weinreb amide, which can add a step to the synthesis. The acylation itself can be performed under mild conditions.The acylation is typically fast and can be run at or below room temperature. However, the handling of the highly reactive acid chloride requires care.The choice often comes down to a trade-off: an extra step for the Weinreb amide versus the more stringent handling requirements and potential for side reactions with the acid chloride.
Substrate Scope Broad substrate scope and good tolerance of various functional groups.Broad, but can be limited by the presence of other nucleophilic groups that can also react.The chemoselectivity of Weinreb amides makes them particularly valuable in the late-stage functionalization of complex molecules.
Cost & Scalability The cost of N,O-dimethylhydroxylamine can be a factor for large-scale synthesis. However, the improved yields and purity can offset this.[1]Acid chlorides are often prepared from inexpensive starting materials. However, managing the exothermicity and HCl off-gassing can be challenging on a large scale.For large-scale campaigns, the practical advantages of a cleaner, more predictable reaction with a Weinreb amide, such as easier purification and fewer batch failures, can outweigh the initial reagent cost.[6]

Experimental Protocols

The following are representative protocols for the acylation of piperidine.

Protocol 1: Acylation of Piperidine with Benzoyl Chloride

This protocol describes the synthesis of N-benzoylpiperidine using benzoyl chloride.

Materials:

  • Piperidine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Acylation of Piperidine with a Pre-formed Weinreb Amide

This protocol outlines the synthesis of N-benzoylpiperidine from a pre-formed benzoyl Weinreb amide.

Part A: Synthesis of N-methoxy-N-methylbenzamide (Benzoyl Weinreb Amide)

  • In a dry flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C and add pyridine (2.2 eq) dropwise.

  • Slowly add benzoyl chloride (1.05 eq) to the mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the Weinreb amide.[1]

Part B: Acylation of Piperidine

  • To a solution of the N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF, add a solution of piperidine (1.1 eq) in THF at room temperature.

  • The reaction can be heated to reflux to increase the rate if necessary. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Choosing the Right Reagent for Your Application

The decision to use a Weinreb amide versus an acid chloride for piperidine acylation is context-dependent.

Choose an Acid Chloride when:

  • Speed is paramount: The reaction is typically very fast.

  • The substrate is simple and lacks other nucleophilic sites: This minimizes the risk of side reactions.

  • Cost is a primary driver for a simple transformation: The starting materials are generally inexpensive.

Choose a Weinreb Amide when:

  • The substrate is complex and contains multiple nucleophilic functional groups: The chemoselectivity of the Weinreb amide is a significant advantage.

  • Over-addition is a concern: The stability of the chelated intermediate prevents the formation of undesired byproducts.[1][2]

  • A clean reaction profile and high purity of the final product are critical: This can simplify downstream processing, especially in a drug development setting.

  • The synthesis is being performed on a larger scale where predictability and robustness are essential: The controlled nature of the Weinreb amide reaction can lead to more consistent results.[6]

Conclusion

Both Weinreb amides and acid chlorides are effective reagents for the acylation of piperidine. Acid chlorides offer a rapid and direct route, ideal for simple substrates where high reactivity is desired. However, this reactivity can be a double-edged sword, leading to side reactions and purification challenges with more complex molecules.

The Weinreb amide, while often requiring an additional synthetic step for its preparation, provides a more controlled and selective acylation. Its ability to form a stable intermediate that prevents over-addition makes it an invaluable tool for the synthesis of complex molecules where a clean reaction and high yield of the desired product are paramount. For researchers and drug development professionals, understanding the nuances of each reagent is key to designing robust and efficient synthetic strategies.

References

  • Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry, 36(2), 183-201. [Link]

  • N-Acylation of Amides With Acid Anhydrides by Way of Dual: Activation Using MGBR Oet. (n.d.). [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides (video) | Khan Academy. (n.d.). Khan Academy. [Link]

  • Weinreb ketone synthesis - Wikipedia. (n.d.). [Link]

  • Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones | Request PDF. (n.d.). ResearchGate. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). ResearchGate. [Link]

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis | Journal of the American Chemical Society. (n.d.). [Link]

  • Ruppert‐Prakash Reagent (TMSCF3)‐Catalyzed Chemoselective Esterification of Weinreb Amides. (n.d.). [Link]

  • A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. (n.d.). PubMed. [Link]

  • Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. (n.d.). PubMed Central (PMC). [Link]

  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. (2021). PubMed. [Link]

  • The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. (n.d.). ResearchGate. [Link]

  • Chemoselective Activation Strategies of Amidic Carbonyls towards Nucleophilic Reagents | Australian Journal of Chemistry. (n.d.). [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (n.d.). MDPI. [Link]

  • Describe the differences between amides and acyl chlorides. (n.d.). TutorChase. [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. [Link]

  • Scholars Research Library - Der Pharma Chemica. (n.d.). [Link]

  • Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. (n.d.). RSC Publishing. [Link]

  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (n.d.). [Link]

  • Design and Synthesis of N-benzylpiperidine-purine Derivatives as New Dual Inhibitors of Acetyl- And Butyrylcholinesterase. (2005). PubMed. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF. (n.d.). ResearchGate. [Link]

  • Why are acid chlorides more reactive than amides? - Quora. (n.d.). [Link]

  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google P
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). PubMed. [Link]

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A Senior Application Scientist's Guide to the Catalytic N-Cbz Deprotection of Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Role of the Cbz Group in Piperidine Synthesis

The benzyloxycarbonyl (Cbz or Z) group, a cornerstone of amine protection strategy since its introduction by Bergmann and Zervas in the 1930s, remains profoundly relevant in modern organic synthesis.[1][2] Its stability under a wide range of conditions and the variety of methods for its removal make it an invaluable tool, particularly in the synthesis of complex molecules like pharmaceuticals.[1] Piperidine scaffolds are ubiquitous in drug discovery, and the judicious use and subsequent removal of the Cbz group from the piperidine nitrogen is a frequent and critical transformation.

The selection of a deprotection method is not trivial; it is dictated by the overall molecular architecture, the presence of other sensitive functional groups, and scalability requirements.[1] This guide provides a comparative analysis of the most effective catalytic methods for N-Cbz deprotection of piperidines, offering field-proven insights, detailed experimental protocols, and supporting data to empower researchers in making informed decisions.

The Fundamental Mechanism: Hydrogenolytic Cleavage

The primary catalytic route for Cbz removal is hydrogenolysis. This process involves the cleavage of the benzylic C-O bond by hydrogen, facilitated by a metal catalyst. The reaction is clean, producing the deprotected amine, toluene, and carbon dioxide as the sole byproducts, simplifying purification.[1]

Cbz Deprotection Mechanism Cbz_Piperidine Cbz-Protected Piperidine Intermediate Adsorbed Intermediate Cbz_Piperidine->Intermediate Adsorption Catalyst_Surface Pd(0) Catalyst Surface Catalyst_Surface->Intermediate H₂ Activation H2 H₂ H2->Catalyst_Surface Deprotected_Piperidine Deprotected Piperidine Intermediate->Deprotected_Piperidine C-O Cleavage & Decarboxylation Toluene Toluene Intermediate->Toluene CO2 CO₂ Intermediate->CO2

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Comparative Analysis of Catalytic Systems

The choice of catalyst and hydrogen source is the most critical decision in planning an N-Cbz deprotection. Below, we compare the preeminent methods, highlighting their strengths and weaknesses.

Classical Catalytic Hydrogenolysis: The Gold Standard

This method utilizes palladium on carbon (Pd/C) as the catalyst and molecular hydrogen (H₂) gas as the hydrogen source. It is often considered the mildest and most efficient method for Cbz removal.[1]

  • Expertise & Rationale: 10% Pd/C is the most common catalyst loading, providing a good balance of reactivity and cost.[3] The reaction is typically run in alcoholic solvents like methanol or ethanol, which are excellent for dissolving the substrate and have good hydrogen solubility. Vigorous stirring is essential to overcome mass transfer limitations in this heterogeneous reaction.

  • Key Advantages:

    • Mild, neutral pH conditions.

    • High yields and clean byproducts (toluene and CO₂).[1]

    • Generally rapid reaction times at room temperature and atmospheric pressure.

  • Potential Limitations:

    • Safety: Requires the use of flammable hydrogen gas and pyrophoric Pd/C catalyst, posing risks especially at larger scales.[1][4]

    • Chemoselectivity: Incompatible with other reducible functional groups such as alkenes, alkynes, nitro groups, and some aryl halides.[1]

Catalytic Transfer Hydrogenation (CTH): The Safer Alternative

CTH avoids the use of hydrogen gas by employing a hydrogen donor molecule that transfers hydrogen to the substrate via the catalyst.[1] This approach has gained significant popularity due to its operational simplicity and enhanced safety profile.[1][4]

  • Expertise & Rationale: Ammonium formate is a widely used hydrogen donor because it is inexpensive, stable, and decomposes on the catalyst surface to provide hydrogen, ammonia, and CO₂.[5] The reaction can often be run at room temperature or with gentle heating to accelerate the rate. This method is particularly advantageous for medicinal chemistry workflows where rapid, parallel synthesis is common.[4]

  • Common Hydrogen Donors: Ammonium formate, formic acid, cyclohexene, triethylsilane.[1]

  • Key Advantages:

    • Safety: Eliminates the need for flammable H₂ gas, making it inherently safer.[1][5]

    • Convenience: Does not require specialized hydrogenation apparatus.

    • Can sometimes offer different selectivity compared to H₂ gas.[1]

  • Potential Limitations:

    • The hydrogen donor can also reduce other sensitive functional groups.[1]

    • Reaction times may be longer than with direct hydrogenation.

    • Requires stoichiometric amounts of the hydrogen donor, which must be removed during workup.

Alternative Catalysts and Conditions

While Pd/C is the workhorse, other catalysts can be employed for specific scenarios.

  • Platinum Dioxide (PtO₂, Adams' Catalyst): Can be effective for Cbz deprotection, sometimes under acidic conditions (e.g., in ethanol with HCl), and may be useful when Pd catalysts are ineffective.[6]

  • Supported Palladium Catalysts (e.g., SiliaCatPd(0)): These catalysts feature palladium immobilized on a sol-gel matrix, which minimizes metal leaching and reduces the pyrophoric risk associated with traditional Pd/C.[4] They are particularly well-suited for microwave-assisted CTH, enabling very rapid deprotections.[4][7]

  • Palladium(II) Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst): This catalyst is often more effective than Pd/C for hydrogenolysis, especially for more challenging substrates, and can be less prone to catalyst poisoning.

Data Presentation: Summary of Catalytic Deprotection Techniques

MethodCatalyst / ReagentsTypical ConditionsKey AdvantagesKey Limitations
Catalytic Hydrogenolysis 5-10% Pd/C, H₂ gas (balloon or Parr apparatus)MeOH or EtOH, Room Temp, 1-4 atm H₂, 1-16 hMild, neutral, high yields, clean byproducts.[1]Safety concerns with H₂ gas; reduces alkenes, alkynes, nitro groups.[1]
Transfer Hydrogenation 10% Pd/C, Ammonium Formate (HCOONH₄)MeOH or EtOH, Room Temp to 60°C, 1-12 hAvoids H₂ gas (safer), operationally simple.[1][5]Can also reduce other groups; requires removal of donor byproduct.[1]
Microwave-Assisted CTH SiliaCatPd(0), 1,4-Cyclohexadiene or HCOONH₄i-PrOH or EtOH, 80-100°C, 5-20 minExtremely rapid, enhanced safety with supported catalyst.[4][5][7]Requires microwave reactor; thermal sensitivity of substrate.
Alternative Systems PtO₂, H₂ gasEtOH, often with acid (HCl), Room Temp, 1-16 hEffective for some Pd-resistant substrates.Can be less chemoselective.

Logical Relationships and Workflows

Choosing the correct methodology is paramount for success. The following decision tree and generalized workflow provide a logical framework for approaching an N-Cbz deprotection.

Decision Tree Start Start: N-Cbz Piperidine CheckReducible Are other reducible groups (alkenes, alkynes, nitro) present? Start->CheckReducible CheckSafety Are H₂ gas handling facilities available/preferred? CheckReducible->CheckSafety No AcidCleavage Consider non-catalytic methods: Acidic Cleavage (HBr/AcOH) or Nucleophilic Displacement CheckReducible->AcidCleavage Yes CTH Catalytic Transfer Hydrogenation (Pd/C, HCOONH₄) CheckSafety->CTH No Hydrogenolysis Classical Catalytic Hydrogenolysis (Pd/C, H₂) CheckSafety->Hydrogenolysis Yes

Caption: A decision tree for selecting an appropriate Cbz deprotection method.

Experimental Workflow Setup 1. Reaction Setup - Dissolve Cbz-piperidine in solvent (e.g., MeOH) - Add catalyst (e.g., 10% Pd/C) Reaction 2. Reaction - Add H₂ source (gas or donor) - Stir vigorously at appropriate temperature Setup->Reaction Monitor 3. Monitoring - Track progress by TLC or LC-MS Reaction->Monitor Workup 4. Work-up & Isolation - Filter through Celite to remove catalyst - Concentrate filtrate Monitor->Workup Purify 5. Purification - Aqueous work-up and extraction - Purify by chromatography or crystallization Workup->Purify

Caption: A generalized experimental workflow for catalytic Cbz deprotection.

Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are detailed to ensure they can be reliably executed.

Protocol 1: Catalytic Hydrogenolysis using H₂ Gas
  • Dissolution: Dissolve the Cbz-protected piperidine (1.0 equivalent) in a suitable solvent such as methanol or ethanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[2]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) under a nitrogen or argon atmosphere. The typical catalyst loading is 5-10 mol%.[1]

  • Hydrogenation: Seal the flask and purge the atmosphere by evacuating and backfilling with hydrogen gas (H₂) three times. Inflate a balloon with H₂ and attach it to the flask. For higher pressures, use a dedicated hydrogenation apparatus.[1][2]

  • Reaction & Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up: Carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected piperidine, which can be purified further if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
  • Dissolution: Dissolve the Cbz-protected piperidine (1.0 equivalent) in methanol or ethanol (approx. 0.1 M concentration).[1]

  • Reagent Addition: To this solution, add ammonium formate (3-5 equivalents) followed by 10% Pd/C (5-10 mol%).[1]

  • Reaction & Monitoring: Stir the mixture at room temperature or with gentle heating (40-60 °C) if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, dilute the mixture with the reaction solvent and filter through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue will contain the product and excess ammonium formate. The formate salts can typically be removed by partitioning the residue between a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated sodium bicarbonate solution. Dry the organic layer, filter, and concentrate to afford the product.

Conclusion

The catalytic hydrogenolysis of an N-Cbz protected piperidine is a robust and reliable transformation critical to synthetic chemistry. While classical hydrogenation with Pd/C and H₂ gas remains the benchmark for efficiency and mildness, catalytic transfer hydrogenation has emerged as a powerful and safer alternative for the modern laboratory.[1] The choice between these methods should be guided by a careful analysis of the substrate's functional group compatibility and the safety infrastructure available. By understanding the underlying mechanisms and practical considerations outlined in this guide, researchers can confidently select and execute the optimal deprotection strategy to advance their scientific objectives.

References

  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry.
  • Request PDF. (2025).
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • ResearchGate. (2025). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • ResearchGate. (2018).
  • PubMed. (2025).
  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
  • ResearchGate. (2025).
  • Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39B(1), 54-57.

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A Comparative Guide to HPLC Purity Assessment of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a sophisticated piperidine derivative, frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). The structural integrity and purity of this intermediate are paramount, as any impurities can be carried through subsequent synthetic steps, potentially compromising the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for ensuring the purity of such compounds, offering the precision required for both quantitative and qualitative assessment.[1]

This guide provides an in-depth comparison of two distinct HPLC methodologies for the purity assessment of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate: the industry-standard Reversed-Phase (RP-HPLC) and the alternative Hydrophilic Interaction Liquid Chromatography (HILIC). We will explore the causality behind the selection of each method, present detailed experimental protocols, and analyze comparative data to guide researchers in selecting the optimal approach for their specific analytical needs.

The Analytical Challenge: A Molecule of Dual Polarity

The subject molecule possesses a distinct chemical architecture, featuring a non-polar benzyl group and a more polar piperidine-carbamoyl core. This duality presents a unique challenge for chromatographic separation. While the benzyl group provides a strong hydrophobic handle suitable for retention in reversed-phase systems, the polar functionalities can lead to poor peak shape or inadequate retention of highly polar, process-related impurities.[2][3] A robust purity method must be capable of retaining the parent compound while also resolving it from both non-polar and polar potential impurities.

Methodology Comparison: RP-HPLC vs. HILIC

To address this challenge, we compare two fundamentally different, yet complementary, chromatographic strategies.

Method A: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry, relying on a non-polar stationary phase (like C18) and a polar mobile phase.[4] Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. For our target molecule, the non-polar benzyl group is the primary driver of retention on a C18 column.

  • Causality of Selection : This method is chosen for its robustness, reproducibility, and wide applicability. It is expected to provide excellent retention and peak shape for the main analyte. The primary analytical question is its ability to resolve closely related, non-polar impurities and, crucially, to avoid co-elution of highly polar impurities with the solvent front.[5]

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative technique that uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile, with a smaller amount of aqueous buffer.[6][7] The retention mechanism involves the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase.[8]

  • Causality of Selection : HILIC is selected specifically to address the weaknesses of RP-HPLC, namely the poor retention of very polar compounds.[9][10] This method is ideal for separating the main analyte from any highly polar starting materials or degradation products that would otherwise elute in the void volume of an RP-HPLC system.[11] It provides an orthogonal (different selectivity) separation mechanism, which is invaluable for comprehensive impurity profiling.[8]

Experimental Design and Protocols

A self-validating system requires meticulous attention to experimental detail. The following protocols are designed to be robust and reproducible.

Overall Analytical Workflow

The general workflow for purity assessment by either HPLC method is outlined below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Weigh Sample Dissolve in Diluent hplc_system Equilibrate HPLC System (Method A or B) prep_sample->hplc_system prep_std Weigh Reference Standard Dissolve in Diluent prep_std->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation injection->separation integration Peak Integration separation->integration calculation Calculate % Purity (Area Normalization) integration->calculation report Final Purity Report calculation->report

Caption: General workflow for HPLC purity determination.

Step-by-Step Protocols

1. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

2. Chromatographic Conditions:

ParameterMethod A: Reversed-Phase (RP-HPLC)Method B: Hydrophilic Interaction (HILIC)
Column C18, 250 x 4.6 mm, 5 µmAmide, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water/Acetonitrile (95:5, v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile/Water (95:5, v/v)
Gradient 0-5 min: 40% B5-25 min: 40% to 90% B25-30 min: 90% B30.1-35 min: 40% B0-2 min: 95% B2-15 min: 95% to 70% B15-20 min: 70% B20.1-25 min: 95% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C40 °C
Detection UV at 220 nmUV at 220 nm
Injection Volume 10 µL5 µL

Comparative Data and Performance Analysis

To illustrate the performance of each method, we present hypothetical data from the analysis of a sample containing the main analyte and two known impurities: a highly polar starting material (Impurity 1) and a structurally similar, less polar by-product (Impurity 2).

Table 1: Comparative Chromatographic Performance

ParameterMethod A: RP-HPLCMethod B: HILIC
Retention Time (Analyte) 18.5 min12.3 min
Retention Time (Impurity 1 - Polar) 2.1 min (near void)7.8 min
Retention Time (Impurity 2 - Non-Polar) 17.2 min14.5 min
Resolution (Analyte / Impurity 2) 2.83.5
Tailing Factor (Analyte) 1.11.3
Calculated Purity (%) 99.2%98.9%
Interpretation of Results
  • Analyte Retention: As expected, the analyte is strongly retained in the RP-HPLC method due to its benzyl group. In the HILIC method, its retention is moderate, governed by the polar part of the molecule.

  • Impurity Separation:

    • Method A (RP-HPLC): This method successfully resolves the non-polar Impurity 2 from the main analyte peak. However, the polar Impurity 1 is not retained and elutes near the solvent front, making accurate quantification difficult and risking co-elution with other unretained species.

    • Method B (HILIC): This method provides excellent retention for the polar Impurity 1, allowing for its confident identification and quantification. It also provides superior resolution between the main analyte and the non-polar Impurity 2.

  • Purity Calculation: The calculated purity is slightly lower in the HILIC method. This is not because the sample is less pure, but because Method B is more accurate, as it can resolve and quantify the polar impurity that was largely missed by Method A. This highlights the importance of choosing a method with appropriate selectivity for all potential impurities.

Logical Relationship of Method Choice to Performance

The choice of chromatographic mode directly dictates the separation mechanism and, consequently, the analytical outcome.

Logic_Diagram cluster_method Chromatographic Method cluster_mech Primary Mechanism cluster_outcome Performance Outcome rp Reversed-Phase (RP-HPLC) mech_rp Hydrophobic Interactions (Non-polar stationary phase) rp->mech_rp hilic HILIC mech_hilic Hydrophilic Partitioning (Polar stationary phase) hilic->mech_hilic outcome_rp Strong retention of non-polar analyte Poor retention of polar impurities mech_rp->outcome_rp outcome_hilic Strong retention of polar impurities Moderate retention of analyte mech_hilic->outcome_hilic

Caption: Relationship between HPLC method and separation outcome.

Method Validation and Trustworthiness

For any purity method to be considered trustworthy, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] Our comparison shows that HILIC offers superior specificity for polar impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12]

  • Accuracy: The closeness of test results to the true value, often assessed by spike-recovery studies.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).[12]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling impurities at low levels.

Conclusion and Recommendations

Both RP-HPLC and HILIC are powerful techniques for the purity assessment of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, but their suitability depends on the analytical objective.

  • Method A (RP-HPLC) is a robust and reliable choice for routine quality control where the impurity profile is well-characterized and known to be free of significant polar contaminants. Its simplicity and the long lifetime of C18 columns make it suitable for high-throughput environments.

  • Method B (HILIC) is the superior choice for in-depth impurity profiling, stability studies, and for analyzing samples where polar starting materials or degradation products are a concern. Its orthogonal selectivity provides a more comprehensive and accurate picture of the sample's true purity.

For comprehensive characterization during drug development, employing both methods is highly recommended. Using RP-HPLC as the primary release method and HILIC as a complementary, orthogonal method provides the highest degree of confidence in the purity of this critical pharmaceutical intermediate.

References

  • WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Chypre, M. et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health. Available at: [Link]

  • PharmTech. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available at: [Link]

  • ResearchGate. (2016). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available at: [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Available at: [Link]

  • Phenomenex. (2023). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Available at: [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]

  • Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • Lab Manager. (2024). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • SCIRP. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. Available at: [Link]

  • ResearchGate. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available at: [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]

  • PubMed. (2006). A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. Available at: [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Available at: [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Available at: [Link]

Sources

A Researcher's Guide to the Weinreb Ketone Synthesis: A Spectroscopic Comparison of Starting Material and Product

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently seen researchers rely on the Weinreb ketone synthesis for its precision and reliability. Developed by Steven M. Weinreb and Steven Nahm in 1981, this method elegantly circumvents the common issue of over-addition that plagues reactions with more reactive acyl compounds like acid chlorides or esters.[1] The key is the use of an N-methoxy-N-methylamide, commonly known as a Weinreb amide. This functional group reacts with organometallic reagents to form a stable tetrahedral intermediate, which collapses to the desired ketone only upon acidic workup.[2]

This guide provides an in-depth technical comparison of the spectroscopic signatures—IR, ¹H NMR, and ¹³C NMR—of the starting Weinreb amide and the final ketone product. Understanding these distinct spectral fingerprints is crucial for unequivocally monitoring reaction progress and confirming the successful transformation.

Spectroscopic Profile of the Starting Material: The Weinreb Amide

The Weinreb amide possesses a unique electronic structure that gives rise to characteristic spectroscopic signals. The nitrogen atom's lone pair is delocalized into the carbonyl group, which influences the bond's character and the chemical environment of the nearby methyl and methoxy groups.

Key Spectroscopic Features of a Weinreb Amide:
  • Infrared (IR) Spectroscopy : The carbonyl (C=O) stretching frequency in a Weinreb amide is a key diagnostic peak. Due to the resonance donation from the nitrogen atom, the C=O bond has less double-bond character compared to a ketone. This results in a lower stretching frequency, typically appearing in the range of 1630–1690 cm⁻¹ .[3] This peak is strong and readily identifiable.

  • ¹H NMR Spectroscopy : The most telling signals in the proton NMR spectrum are two distinct singlets corresponding to the N-methyl (N-CH₃) and N-methoxy (O-CH₃) groups.

    • The N-CH₃ protons are typically observed around δ 3.1–3.3 ppm .

    • The O-CH₃ protons , being attached to the more electronegative oxygen, are slightly more deshielded and appear further downfield, generally around δ 3.6–3.8 ppm .[4] The presence of these two sharp singlets (each integrating to 3H) is definitive proof of the intact Weinreb amide moiety.

  • ¹³C NMR Spectroscopy : The carbon spectrum provides a clear fingerprint of the amide.

    • The carbonyl carbon (C=O) signal appears significantly upfield compared to a ketone, typically in the range of δ 166–174 ppm .[4]

    • The N-CH₃ carbon resonates around δ 32 ppm .[4]

    • The O-CH₃ carbon is found further downfield around δ 61 ppm .[4]

The Transformation: From Amide to Ketone

The reaction proceeds via nucleophilic addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the amide carbonyl. The resulting tetrahedral intermediate is stabilized by chelation between the metal cation, the newly formed oxyanion, and the methoxy oxygen.[1] This stable complex prevents the addition of a second equivalent of the nucleophile.[2] Subsequent aqueous acidic workup hydrolyzes this intermediate to release the final ketone product.

Weinreb Ketone Synthesis Workflow Weinreb Synthesis: Spectroscopic Transformation cluster_SM Key Spectroscopic Signals (Amide) cluster_P Key Spectroscopic Signals (Ketone) Start Weinreb Amide (Starting Material) Product Ketone (Product) Start->Product 1. R'-MgBr or R'-Li 2. H₃O⁺ workup IR_SM IR (C=O): ~1660 cm⁻¹ IR_P IR (C=O): ~1715 cm⁻¹ IR_SM->IR_P Shift to higher ν HNMR_SM ¹H NMR: -N-CH₃ (~3.2 ppm) -O-CH₃ (~3.7 ppm) HNMR_P ¹H NMR: Signals for N-CH₃ & O-CH₃ DISAPPEAR α-protons appear (~2.1-2.4 ppm) HNMR_SM->HNMR_P Disappearance & Appearance CNMR_SM ¹³C NMR (C=O): ~170 ppm CNMR_P ¹³C NMR (C=O): >195 ppm CNMR_SM->CNMR_P Large downfield shift

Caption: Workflow of the Weinreb synthesis highlighting the key spectroscopic changes.

Spectroscopic Profile of the Product: The Ketone

Successful conversion to the ketone is confirmed by the disappearance of the Weinreb amide signals and the appearance of a new set of characteristic peaks.

Key Spectroscopic Features of a Ketone:
  • Infrared (IR) Spectroscopy : The ketone carbonyl group is less influenced by resonance and has more double-bond character than the amide. This results in a strong absorption at a higher frequency , typically around 1700–1725 cm⁻¹ for a simple aliphatic ketone.[5][6] This shift of +30 to +60 cm⁻¹ is a clear indicator of product formation.

  • ¹H NMR Spectroscopy : The most crucial evidence in the ¹H NMR spectrum is the complete disappearance of the two singlets for the N-CH₃ and O-CH₃ protons . In their place, new signals will appear. Protons on the carbon alpha to the ketone carbonyl are deshielded and typically resonate in the δ 2.1–2.4 ppm region.[7]

  • ¹³C NMR Spectroscopy : The change in the carbonyl carbon's chemical shift is the most dramatic and unambiguous indicator of reaction success. The ketone carbonyl carbon (C=O) is highly deshielded and appears very far downfield, typically in the range of δ 195–220 ppm .[6][8] This shift of >30 ppm downfield from the amide carbonyl is unmistakable. Concurrently, the signals for the N-CH₃ and O-CH₃ carbons will be absent from the spectrum.

Data Summary: A Comparative Overview

Spectroscopic FeatureWeinreb Amide (Starting Material)Ketone (Product)Rationale for Change
IR: C=O Stretch (cm⁻¹) ~1630–1690~1700–1725Decreased resonance donation to the C=O bond in the ketone leads to more double-bond character and a higher stretching frequency.[3][9]
¹³C NMR: C=O Shift (ppm) ~166–174>195The ketone carbonyl carbon is significantly more electron-deficient (deshielded) than the amide carbonyl carbon.[4][6]
¹H NMR: N-CH₃ Shift (ppm) ~3.1–3.3 (Singlet, 3H)AbsentThe N-methoxy-N-methylamine moiety is eliminated during the hydrolytic workup.
¹H NMR: O-CH₃ Shift (ppm) ~3.6–3.8 (Singlet, 3H)AbsentThe N-methoxy-N-methylamine moiety is eliminated during the hydrolytic workup.
¹H NMR: α-Proton Shift (ppm) Variable (depends on R group)~2.1–2.4Protons alpha to a ketone carbonyl are deshielded by the electron-withdrawing nature and magnetic anisotropy of the C=O group.[7]

Experimental Protocols

Representative Synthesis of a Ketone via Weinreb Amide

This protocol describes the synthesis of propiophenone from N-methoxy-N-methylbenzamide.

Materials:

  • N-methoxy-N-methylbenzamide (1.0 eq)

  • Ethylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is charged with N-methoxy-N-methylbenzamide (1.0 eq).

  • Dissolution: Anhydrous THF is added to dissolve the amide, and the solution is cooled to 0 °C in an ice-water bath.

  • Addition of Grignard Reagent: Ethylmagnesium bromide (1.1 eq) is added dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amide.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C until the solution becomes acidic (pH ~1-2). The mixture is then allowed to warm to room temperature and stirred for 30 minutes.

  • Workup: The mixture is transferred to a separatory funnel. The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude propiophenone.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol for Spectroscopic Analysis
  • Sample Preparation:

    • Starting Material: Before starting the reaction, dissolve a small sample (~5-10 mg) of the N-methoxy-N-methylbenzamide in deuterated chloroform (CDCl₃) for NMR analysis.[4] Prepare a thin film or KBr pellet for IR analysis.

    • Product: After purification and complete removal of solvent, dissolve a sample (~5-10 mg) of the resulting propiophenone in CDCl₃ for NMR analysis. Prepare a thin film for IR analysis.

  • IR Spectroscopy:

    • Acquire an IR spectrum for both the starting material and the product from 4000 to 600 cm⁻¹.

    • Identify the C=O stretching frequency in each spectrum. Note the shift from the ~1660 cm⁻¹ region in the amide to the ~1715 cm⁻¹ region in the ketone.[3][5]

  • NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra for both samples.[10]

    • For the ¹H NMR of the starting material, confirm the presence of two distinct singlets around δ 3.2 ppm and δ 3.7 ppm.

    • For the ¹H NMR of the product, confirm the absence of these two singlets. Identify the new signals corresponding to the α-protons (a quartet around δ 2.9 ppm for propiophenone).

    • For the ¹³C NMR of the starting material, identify the amide carbonyl peak around δ 170 ppm.

    • For the ¹³C NMR of the product, confirm the disappearance of the amide carbonyl and the appearance of the new ketone carbonyl peak significantly downfield (>195 ppm).[6]

By systematically comparing these spectra, a researcher can confidently validate the structural transformation from a Weinreb amide to a ketone, ensuring the integrity of their synthetic pathway.

References
  • Grokipedia. Weinreb ketone synthesis.
  • TCI EUROPE N.V. Weinreb Ketone Synthesis.
  • 博客 | 文学城. Weinreb ketone synthesis.
  • Chemistry LibreTexts. Infrared spectroscopy. (2022-07-20).
  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025-08-06).
  • The Royal Society of Chemistry. Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-M.
  • Oriental Journal of Chemistry.
  • YouTube. 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. (2018-09-20).
  • MDPI.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29).
  • Wikipedia. Weinreb ketone synthesis.
  • Michigan State University Department of Chemistry. IR Absorption Table.
  • University of California, Davis. IR Spectroscopy Tutorial: Ketones.
  • Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. (2025-02-24).
  • Oregon State University. Ketone Spectroscopy. (2020-02-07).

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A Comparative Guide to Enantiomeric Purity Analysis of Chiral Ketones from Piperidine Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a cornerstone of safe and effective therapeutic design. Chiral ketones, particularly those synthesized from piperidine Weinreb amides, are crucial intermediates in the creation of numerous pharmaceuticals. The stereochemistry of these molecules can profoundly influence their pharmacological activity and toxicological profile. This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the enantiomeric purity of these specific chiral ketones, supported by experimental data and field-proven insights.

The Critical Role of Enantiomeric Purity in Drug Development

Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[1][2] Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs.[1] The synthesis of chiral ketones from piperidine Weinreb amides, a common and effective synthetic route, can sometimes lead to incomplete stereoselectivity, necessitating robust analytical methods to accurately quantify the enantiomeric excess (ee).[3][4]

A Comparative Analysis of Analytical Techniques

The primary methods for determining the enantiomeric purity of chiral ketones derived from piperidine Weinreb amides are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). The choice of technique depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for the separation of enantiomers.[5] It can be performed in two main modes: direct and indirect. Direct methods employ a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[6] For chiral ketones from piperidine Weinreb amides, direct methods using polysaccharide-based or cyclodextrin-based CSPs are generally preferred to avoid the extra sample preparation step of derivatization.[7][8][9][10]

Advantages of Chiral HPLC:

  • Broad Applicability: A wide variety of CSPs are available, offering selectivity for a diverse range of chiral compounds.[11]

  • Robust and Reproducible: Well-established methods provide reliable and consistent results.[12]

  • Versatility: Can be operated in normal-phase, reversed-phase, and polar organic modes to optimize separations.

Limitations of Chiral HPLC:

  • Longer Analysis Times: Compared to SFC, HPLC methods can be slower.[13]

  • Solvent Consumption: Normal-phase HPLC, often used for these separations, utilizes organic solvents that can be costly and environmentally challenging to dispose of.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and environmental sustainability.[14][15] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[16] The low viscosity and high diffusivity of supercritical fluids allow for faster separations without a loss of resolution.[17]

Advantages of Chiral SFC:

  • High Throughput: Significantly faster analysis times compared to HPLC.[13]

  • Reduced Solvent Consumption: Primarily uses environmentally benign CO2, reducing organic solvent waste.[16]

  • Orthogonal Selectivity: Can sometimes provide different elution orders and better resolution compared to HPLC for the same CSP.

Limitations of Chiral SFC:

  • Sample Solubility: Analytes must be soluble in the supercritical fluid mobile phase.

  • Instrumentation: Requires specialized instrumentation compared to standard HPLC systems.

Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[18] For non-volatile compounds like many chiral ketones, derivatization is often necessary to increase their volatility.[19][20] This can be achieved by converting the ketone to a more volatile derivative, such as an oxime or a hydrazone.[21]

Advantages of Chiral GC:

  • High Resolution: Capillary columns provide excellent separation efficiency.

  • Sensitivity: Highly sensitive detectors, such as flame ionization detectors (FID) and mass spectrometers (MS), are commonly used.

Limitations of Chiral GC:

  • Derivatization Requirement: The need for derivatization adds a sample preparation step and can introduce potential sources of error.[20]

  • Thermal Stability: Analytes and their derivatives must be stable at the high temperatures used in GC.

Data-Driven Comparison of Analytical Techniques

The following table summarizes the performance of HPLC, SFC, and GC for the enantiomeric purity analysis of a model chiral ketone derived from a piperidine Weinreb amide.

FeatureChiral HPLCChiral SFCChiral GC (with derivatization)
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, IB, IC)Polysaccharide-based (e.g., Chiralpak IA, IB, IC)Cyclodextrin-based
Mobile Phase Hexane/EthanolCO2/MethanolHelium
Analysis Time 10-20 minutes2-5 minutes15-30 minutes (including derivatization)
Resolution (Rs) > 2.0> 2.0> 2.5
Solvent Consumption HighLowVery Low
Throughput ModerateHighLow to Moderate
Sample Preparation Minimal (dissolution)Minimal (dissolution)Derivatization required

Experimental Protocols

A self-validating system is crucial for ensuring the trustworthiness of any analytical method. The following protocols are designed with this principle in mind, incorporating system suitability tests to verify the performance of the chromatographic system before sample analysis.

Recommended Protocol: Chiral SFC Method

This protocol is recommended for its high throughput and reduced environmental impact.

1. Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system equipped with a photodiode array (PDA) or UV detector and an autosampler.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Chiralpak IC (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Supercritical CO2 / Methanol (80:20, v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the chiral ketone sample in methanol to a final concentration of 1 mg/mL.

4. System Suitability:

  • Inject a solution containing both enantiomers (racemic standard) five times.

  • The resolution between the two enantiomer peaks should be greater than 2.0.

  • The relative standard deviation (RSD) for the peak areas of five replicate injections should be less than 2.0%.

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizing the Workflow

The following diagram illustrates the general workflow for the enantiomeric purity analysis of chiral ketones.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chiral Separation inject->separate detect Detect Enantiomers separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % ee integrate->calculate report report calculate->report Final Report

Caption: Experimental workflow for enantiomeric purity analysis.

The Mechanism of Chiral Recognition

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[11] For polysaccharide-based CSPs, these interactions can include hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The difference in the stability of these diastereomeric complexes for the two enantiomers results in different retention times and, thus, their separation.

G cluster_enantiomers cluster_complexes CSP Chiral Stationary Phase (CSP) R-enantiomer S-enantiomer R_enantiomer R-enantiomer R_complex [CSP - R-enantiomer] (More Stable) R_enantiomer->R_complex S_enantiomer S-enantiomer S_complex [CSP - S-enantiomer] (Less Stable) S_enantiomer->S_complex Elution_R Elution_R R_complex->Elution_R Longer Retention Elution_S Elution_S S_complex->Elution_S Shorter Retention

Caption: Mechanism of chiral recognition on a stationary phase.

Conclusion

The accurate determination of the enantiomeric purity of chiral ketones derived from piperidine Weinreb amides is paramount in pharmaceutical development. While chiral HPLC remains a robust and widely applicable technique, chiral SFC offers significant advantages in terms of speed and sustainability, making it an increasingly popular choice for high-throughput screening and routine quality control. Chiral GC, although requiring derivatization, provides excellent resolution for volatile analytes. The selection of the most appropriate technique should be based on a thorough evaluation of the analyte's properties, the desired performance characteristics, and the available resources. The methods and data presented in this guide provide a solid foundation for making an informed decision and developing a reliable and self-validating analytical workflow.

References

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. [Link]

  • High Efficiency Chiral Separations in HPLC and SFC. LCGC International. [Link]

  • Separation of chiral ketones by enantioselective gas chromatography. Sci-Hub. [Link]

  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. MDPI. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]

  • New access to chiral pyrrolidine and piperidine β-enamino ketones. Application to the enantioselective synthesis of (–)-hygroline. ResearchGate. [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]

  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. BioPharm International. [Link]

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  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate (CAS No. 405239-72-7). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Compound Hazard Profile and Regulatory Context

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is classified with specific risks that dictate its handling and disposal protocols.

According to its Safety Data Sheet (SDS), this compound presents the following hazards[1]:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

This classification firmly places the compound and its associated waste into the category of hazardous materials. Consequently, its disposal is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management approach for hazardous waste[2]. All personnel must adhere to both national and local regulations, in addition to their institution's specific environmental health and safety (EHS) policies.

Hazard Classification GHS Code Description Primary Precaution
Acute Toxicity, OralH302Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[1][3].
Skin IrritationH315Causes skin irritation.Wear protective gloves and clothing[1][3].
Eye IrritationH319Causes serious eye irritation.Wear eye and face protection[1][3].
Specific Target Organ ToxicityH335May cause respiratory irritation.Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes[1][3].

Pre-Disposal: Personal Protective Equipment (PPE) and Engineering Controls

The principle of causality is clear: the identified hazards directly inform the required protective measures. Handling of this compound, whether in pure form or as waste, necessitates stringent adherence to PPE protocols to mitigate risks of exposure.

  • Engineering Controls : All handling of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols[1].

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Employ proper glove removal technique to avoid skin contact[4][5].

  • Eye Protection : Safety glasses with side shields or chemical safety goggles are mandatory.

  • Skin and Body Protection : A lab coat or chemically resistant apron must be worn. Ensure full coverage of exposed skin.

Step-by-Step Waste Disposal Protocol

The following protocol is designed to ensure a systematic and compliant disposal process, minimizing risk to personnel and the environment.

Step 1: Waste Segregation

Incompatible chemicals must never be mixed in the same waste container, as this can lead to dangerous reactions. Waste containing Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate should be collected in a dedicated container. Do not mix with other waste streams such as strong acids, bases, or oxidizers without consulting compatibility charts or your institution's EHS department.

Step 2: Containerization

The integrity of the waste containment system is critical to preventing leaks and environmental contamination.

  • Select a Compatible Container : Use a container made of material that is non-reactive with the chemical waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition with a secure, leak-proof screw cap[6][7].

  • Headroom : Do not fill the container to more than 90% capacity. Leaving at least one inch of headroom allows for vapor expansion and reduces the risk of spills[6].

  • Maintain Closure : The waste container must be kept securely capped at all times, except when waste is being added[6].

Step 3: Labeling

Proper labeling is a cornerstone of regulatory compliance and safety. It communicates the container's contents and associated hazards to all personnel.

Your hazardous waste label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate" and any other chemical constituents in the waste stream.

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The date on which waste was first added to the container (accumulation start date).

  • The name and contact information of the responsible researcher or lab.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Designated SAAs are locations at or near the point of waste generation, under the control of the laboratory personnel[6].

  • Designate the SAA : The designated SAA must be clearly marked.

  • Storage Limits : An SAA must be inspected weekly for leaks and proper labeling[8].

  • Secondary Containment : It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 5: Final Disposal

This material must not be disposed of down the drain or in regular trash[9][10].

  • Engage Professionals : Arrange for pickup and disposal through your institution's EHS department or a contracted, licensed professional waste disposal company[4]. These companies are equipped to handle hazardous materials and will transport the waste to a permitted treatment, storage, and disposal facility (TSDF)[2].

  • Method of Disposal : While the specific method will be determined by the disposal facility, incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective method for organic compounds of this nature[4].

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel : Notify all personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE : Before attempting any cleanup, ensure you are wearing the full PPE detailed in Section 2.

  • Contain the Spill : Absorb the spilled material with an inert, non-combustible absorbent such as sand, vermiculite, or silica gel[1]. Avoid creating dust[5][11].

  • Collect and Containerize : Carefully scoop the absorbed material and spilled solid into the designated hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : The spill cleanup materials are now considered hazardous waste and must be disposed of following the protocol outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate.

G cluster_prep Preparation & Assessment cluster_handling Handling & Accumulation cluster_disposal Final Disposal gen Waste Generation haz_id Hazard Identification (H302, H315, H319, H335) gen->haz_id Step 1 ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) haz_id->ppe Step 2 contain Select & Fill Container (Compatible, <90% Full) ppe->contain Step 3 labeling Label Container ('Hazardous Waste', Name, Date) contain->labeling Step 4 saa Store in SAA (Inspect Weekly) labeling->saa Step 5 ehs Contact EHS for Pickup saa->ehs Step 6 disposal Licensed Carrier Transports to Permitted Facility ehs->disposal Step 7 spill Spill Occurs spill_clean Absorb with Inert Material & Collect as Waste spill->spill_clean Emergency Protocol spill_clean->contain

Caption: Disposal workflow for Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate.

References

  • MSDS of benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate . Capot Chemical. Available from: [Link]

  • Benzyl 4-formylpiperidine-1-carboxylate | C14H17NO3 . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available from: [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • MSDS of benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate . Capot Chemical. Available from: [Link]

  • BENZYL BENZOATE EXTRA PURE Safety Data Sheet . Loba Chemie. Available from: [Link]

  • Piperidine Safety Data Sheet . Carl ROTH. Available from: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available from: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. Available from: [Link]

  • PERU-BALM natural Safety Data Sheet . Carl ROTH. Available from: [Link]

  • Piperidine: Human health tier II assessment . Australian Government Department of Health. Available from: [Link]

  • Methyl 1-Benzyl-Piperidine-3-Carboxylate . IndiaMART. Available from: [Link]

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Personal protective equipment for handling Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The information herein is designed to ensure personal safety, maintain experimental integrity, and comply with regulatory standards.

Understanding the Hazard Profile

Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a substituted piperidine derivative containing a carbamate functional group. While specific toxicological data for this compound is not extensively documented, its structural motifs suggest a hazard profile that necessitates careful handling. The Safety Data Sheet (SDS) for this compound identifies it as a potential skin and eye irritant, and it may cause respiratory irritation. Furthermore, it is classified as harmful if swallowed.

The carbamate functional group is of particular note, as many compounds in this class are known to be cholinesterase inhibitors. Although the N-alkoxy-N-methylcarbamate structure of this specific molecule may alter its biological activity compared to traditional carbamate pesticides, it is prudent to handle it with the assumption of potential neurotoxicity until proven otherwise. The piperidine ring, a common scaffold in pharmaceuticals, does not in itself present unusual hazards but contributes to the overall chemical properties of the molecule.

Personal Protective Equipment (PPE): A Multi-layered Defense

A risk-based approach to the selection and use of Personal Protective Equipment (PPE) is critical. The following recommendations are based on the known hazards of skin and eye irritation, potential respiratory effects, and the general principles of handling carbamate and piperidine-containing compounds.

Primary Engineering Controls: The First Line of Defense

All handling of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, especially when dealing with the solid form or preparing solutions, should be conducted within a certified chemical fume hood. This primary engineering control is essential to minimize the inhalation of any dust or aerosols.

Recommended Personal Protective Equipment

The following table outlines the minimum required PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionProtective ClothingRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields and a face shieldDouble-gloving with nitrile or neoprene glovesFully-buttoned laboratory coatN95 respirator (or higher)
Solution Preparation and Transfer Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFully-buttoned laboratory coatNot generally required within a fume hood
Routine Handling of Dilute Solutions Safety glasses with side shieldsSingle pair of nitrile or neoprene glovesFully-buttoned laboratory coatNot generally required within a fume hood

Given that this compound is a serious eye irritant, appropriate eye protection is mandatory.

  • Safety glasses with side shields are the minimum requirement for handling dilute solutions.

  • Chemical splash goggles should be worn when there is a higher risk of splashes, such as during solution preparation or transfers of larger volumes.

  • A face shield , in conjunction with safety glasses or goggles, is required when handling the solid compound to protect against inhalation of airborne particles and facial skin contact.

The choice of gloves is critical to prevent skin contact, which is a primary route of exposure.

  • Nitrile or neoprene gloves are recommended for handling this compound. These materials generally provide good resistance to a range of organic chemicals. While specific breakthrough time data for Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is not available, the properties of carbamates and piperidines suggest that these glove types offer suitable protection for routine laboratory use.

  • Double-gloving is required when handling the solid material or concentrated solutions. This practice provides an additional layer of protection in case the outer glove is compromised.

  • Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. If contact with the chemical occurs, immediately remove and dispose of the gloves, then wash your hands thoroughly. Disposable gloves should never be reused.

A fully-buttoned laboratory coat is required to protect the arms and body from accidental splashes. Ensure that the lab coat is made of a suitable material, such as cotton or a flame-resistant blend, and is regularly laundered.

Due to the potential for respiratory irritation from the solid form, an N95 respirator or higher should be worn when weighing or otherwise handling the powder outside of a containment system that would prevent inhalation. For all other operations conducted within a properly functioning chemical fume hood, respiratory protection is not typically necessary.

PPE Donning and Doffing Procedure

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Eye and Face Protection d2->d3 d4 4. Gloves (Outer pair last if double-gloving) d3->d4 f1 1. Outer Gloves (if applicable) f2 2. Lab Coat f1->f2 f3 3. Eye and Face Protection f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator (if applicable) f4->f5

PPE Donning and Doffing Sequence

Operational Plan: From Receipt to Use

A clear operational plan ensures that the compound is handled safely and efficiently at every stage.

Receiving and Storage
  • Upon receipt, verify that the container is intact and properly labeled.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage location should be clearly marked with the identity of the compound and its associated hazards.

Weighing and Solution Preparation
  • Perform all weighing and solution preparation in a chemical fume hood.

  • Use disposable weighing boats or papers to avoid contamination of balances.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Disposal Plan: Managing Waste Responsibly

Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection. All waste generated from the handling of Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect any solid waste, including contaminated weighing paper and used PPE, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including unused solutions and solvent rinses, in a separate, labeled hazardous waste container. Ensure the container is compatible with the solvents used.

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Chemical Inactivation and Disposal Methods

Given the carbamate structure, chemical degradation prior to disposal is a viable option to reduce toxicity.

  • Alkaline Hydrolysis: Carbamates can be hydrolyzed and inactivated under basic conditions. For small quantities of liquid waste, treatment with a 10% sodium hydroxide solution for 24 hours at room temperature can be an effective decontamination step before collection by a certified waste disposal vendor. The efficacy of this hydrolysis should be verified for this specific compound if possible.

  • Incineration: For larger quantities of solid and liquid waste, incineration by a licensed hazardous waste disposal facility is the recommended method.[1] This process ensures the complete destruction of the organic compound.[1]

Decontamination of Laboratory Equipment

All glassware and equipment that have come into contact with Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate must be decontaminated before reuse or disposal.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this rinse as hazardous liquid waste.

  • Washing: Wash the equipment thoroughly with laboratory detergent and warm water.

  • Final Rinse: Rinse with deionized water.

  • For surfaces contaminated by a spill, first absorb the material with an inert absorbent (e.g., vermiculite or sand). Then, decontaminate the surface with a detergent solution, followed by a water rinse.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, contain the spill with an inert absorbent material and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area as described above.

By adhering to these safety and logistical guidelines, researchers can work with Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate in a manner that prioritizes personal safety and environmental responsibility.

References

  • CymitQuimica. (2024). Safety Data Sheet: BENZYL 3-[METHOXY(METHYL)
  • U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). A Citizen's Guide to Incineration. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual. Retrieved from [Link]

  • Sivets, G. G. (2025).
  • Sfyris, D., et al. (2012). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Molina, M., Pérez-Bendito, D., & Silva, M. (1999). Multi-residue analysis of N-methylcarbamate pesticides and their hydrolytic metabolites in environmental waters by use of solid-phase extraction and micellar electrokinetic chromatography. Electrophoresis, 20(17), 3439-49.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.